molecular formula C31H45N5O13 B606162 Bis-Mal-Lysine-PEG4-acid

Bis-Mal-Lysine-PEG4-acid

货号: B606162
分子量: 695.7 g/mol
InChI 键: RZAXBVRZUKAYCY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Bis-Mal-Lysine-PEG4-acid is a PEG Linker.

属性

IUPAC Name

3-[2-[2-[2-[2-[2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N5O13/c37-24(8-13-35-26(39)4-5-27(35)40)32-11-2-1-3-23(34-25(38)9-14-36-28(41)6-7-29(36)42)31(45)33-12-16-47-18-20-49-22-21-48-19-17-46-15-10-30(43)44/h4-7,23H,1-3,8-22H2,(H,32,37)(H,33,45)(H,34,38)(H,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAXBVRZUKAYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)CCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N5O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-acid: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Bis-Mal-Lysine-PEG4-acid, a heterobifunctional crosslinker integral to the advancement of bioconjugation, targeted drug delivery, and proteomics.

Core Chemical Properties and Structure

This compound is a versatile molecule built upon a lysine core, functionalized with two maleimide groups and a carboxylic acid terminus connected via a polyethylene glycol (PEG) spacer. This unique architecture allows for the covalent linkage of biomolecules through distinct chemical reactions. The two maleimide groups react specifically with thiol (sulfhydryl) groups, while the carboxylic acid can be coupled to primary amines.[1][2] The inclusion of a PEG4 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[1][3]

The structure features two maleimide groups attached to the alpha (α) and epsilon (ε) amines of the lysine residue. This design is particularly useful for bridging reduced disulfide bonds in proteins like antibodies or for dimerizing peptides and other thiol-containing molecules.[2][4] The terminal carboxylic acid provides a reactive handle for conjugation to another molecule, surface, or for modulating the overall charge of the bioconjugate.[2][4]

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₃₁H₄₅N₅O₁₃[1][5]
Molecular Weight 695.71 g/mol [1][5]
Purity Typically ≥95%[1]
Appearance SolidN/A
Solubility Soluble in organic solvents such as DMSO, DMF, and methylene chloride.[2][4]
Spacer Arm Length (α-amine conjugated maleimide) 25 atoms (17.5 Å)[2][4]
Spacer Arm Length (ε-amine conjugated maleimide) 29 atoms (27.9 Å)[2][4]
CAS Number 1426164-52-4[1][5]

Key Applications

The unique trifunctional nature of this compound makes it a valuable tool in several areas of biomedical research and drug development:

  • Antibody-Drug Conjugates (ADCs): This linker is ideal for creating ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody. The maleimide groups can react with reduced interchain disulfide bonds of the antibody, while the carboxylic acid can be conjugated to the drug molecule.[1][6] The PEG spacer helps to improve the pharmacokinetic properties of the ADC.[7]

  • PROTACs (Proteolysis Targeting Chimeras): this compound can be used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[8][9] The linker connects the target protein binder to the E3 ligase ligand.

  • Bioconjugation and Protein Labeling: The orthogonal reactivity of the maleimide and carboxylic acid groups allows for the specific and stable conjugation of different biomolecules, such as proteins, peptides, and oligonucleotides.[1]

  • Surface Immobilization: Biomolecules can be immobilized onto surfaces functionalized with either amine or thiol groups using this linker for applications in diagnostics and proteomics.[10]

Experimental Protocols

The following are detailed methodologies for the key conjugation reactions involving this compound. These protocols are based on established bioconjugation principles. Optimization may be required for specific applications.

Protocol 1: Thiol-Maleimide Conjugation (e.g., to a Reduced Antibody)

This protocol describes the conjugation of the maleimide groups of this compound to free thiol groups on a protein, such as a monoclonal antibody with reduced disulfide bonds.

Materials:

  • Antibody or other thiol-containing protein

  • This compound

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-thiol buffer, pH 6.5-7.5, degassed.

  • Quenching reagent: N-ethylmaleimide or L-cysteine

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassette

Procedure:

  • Antibody Reduction (if necessary):

    • Dissolve the antibody in degassed reaction buffer to a concentration of 1-10 mg/mL.

    • Add a 10-50 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 30-60 minutes.

    • Remove excess TCEP using a desalting column equilibrated with degassed reaction buffer.

  • Conjugation Reaction:

    • Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to prepare a stock solution.

    • Immediately add the desired molar excess (typically 5-20 fold) of the this compound solution to the reduced antibody solution with gentle mixing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if working with light-sensitive molecules.

  • Quenching:

    • Add a 2-5 fold molar excess of a quenching reagent (relative to the linker) to cap any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate from excess linker and quenching reagent using SEC or dialysis against an appropriate storage buffer.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Protocol 2: Amine-Carboxylic Acid Coupling (EDC/NHS Chemistry)

This protocol details the conjugation of the carboxylic acid terminus of this compound to a primary amine-containing molecule.

Materials:

  • Amine-containing molecule (e.g., a drug, peptide, or fluorescent label)

  • This compound

  • Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0.

  • Coupling Buffer: PBS, pH 7.2-7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5.

  • Purification system: HPLC, SEC, or dialysis.

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in the activation buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or sulfo-NHS) to the linker solution.

    • Incubate at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Conjugation to Amine:

    • Dissolve the amine-containing molecule in the coupling buffer.

    • Add the activated linker solution to the amine-containing molecule solution. The molar ratio should be optimized for the specific application.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the quenching buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate chromatographic method or dialysis to remove unreacted molecules and byproducts.

Visualizations

Chemical Structure of this compound

G cluster_linker This compound Structure Mal1 Maleimide Lys Lysine Core Mal1->Lys α-amine PEG4 PEG4 Spacer Lys->PEG4 Mal2 Maleimide Mal2->Lys ε-amine Acid Carboxylic Acid PEG4->Acid

Caption: Chemical structure of this compound.

General Workflow for ADC Synthesis

G cluster_workflow Antibody-Drug Conjugate (ADC) Synthesis Workflow start Start: Antibody & Linker-Drug reduce_ab 1. Reduce Antibody (e.g., TCEP) start->reduce_ab activate_linker 2. Prepare Linker-Drug (this compound conjugated to drug) start->activate_linker conjugation 3. Conjugation (Thiol-Maleimide Reaction) reduce_ab->conjugation activate_linker->conjugation purification 4. Purification (e.g., SEC) conjugation->purification characterization 5. Characterization (e.g., Mass Spec, HIC) purification->characterization end End: Purified ADC characterization->end

Caption: General experimental workflow for ADC synthesis.

Mechanism of Action for an ADC

G cluster_moa General Mechanism of Action for an Antibody-Drug Conjugate (ADC) adc ADC in Circulation binding 1. ADC binds to tumor-specific antigen adc->binding internalization 2. Internalization via endocytosis binding->internalization lysosome 3. Trafficking to lysosome internalization->lysosome release 4. Linker cleavage & Drug release lysosome->release apoptosis 5. Drug induces cell apoptosis release->apoptosis

Caption: Signaling pathway for ADC-mediated cell killing.

Mechanism of Action for a PROTAC

G cluster_protac General Mechanism of Action for a PROTAC protac PROTAC ternary 1. Formation of Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ligase e3->ternary ubiquitination 2. Ubiquitination of POI ternary->ubiquitination proteasome 3. Recognition by Proteasome ubiquitination->proteasome degradation 4. Degradation of POI proteasome->degradation

Caption: Logical relationship of PROTAC-mediated protein degradation.

References

The Versatile Crosslinker: A Technical Guide to Bis-Mal-Lysine-PEG4-acid in Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Mal-Lysine-PEG4-acid is a heterotrifunctional crosslinking reagent that has emerged as a valuable tool in the field of biochemistry, particularly in the development of complex bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique architecture, featuring two thiol-reactive maleimide groups and one amine-reactive carboxylic acid, allows for the precise and stable linkage of multiple molecular entities. The integrated polyethylene glycol (PEG) spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate. This technical guide provides an in-depth overview of the applications, experimental protocols, and key considerations for utilizing this compound in research and drug development.

Core Properties and Reaction Chemistry

This compound possesses three key functional components that dictate its utility:

  • Two Maleimide Groups: These moieties react specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form stable thioether bonds. This reaction is most efficient at a pH range of 6.5-7.5.[1]

  • One Carboxylic Acid Group: This functional group can be activated to react with primary amines, such as those on the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond. Activation is commonly achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its sulfonated analogue (sulfo-NHS).[1]

  • A PEG4 Spacer: The short polyethylene glycol chain, consisting of four ethylene glycol units, is a hydrophilic spacer that increases the water solubility of the molecule and the resulting conjugate.[2][3] This can be crucial for preventing aggregation and improving the biopharmaceutical properties of the final product.

The orthogonal reactivity of the maleimide and carboxylic acid groups allows for a controlled, stepwise conjugation strategy, which is essential for the construction of precisely defined bioconjugates.

Key Applications in Biochemistry

The unique structure of this compound lends itself to several cutting-edge applications in biochemistry and drug development.

Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, this linker can be used to attach a cytotoxic drug to an antibody.[2] For instance, the carboxylic acid can be coupled to an amine-containing drug molecule. The resulting bis-maleimide functionalized drug can then be conjugated to reduced cysteine residues on the antibody, potentially bridging two sulfhydryl groups to form a stable conjugate.[4]

Proteolysis-Targeting Chimeras (PROTACs)

This compound is also utilized as a linker in the synthesis of PROTACs.[3][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3][5] The linker's functional groups allow for the covalent attachment of a ligand for the target protein and a ligand for the E3 ligase, with the PEG spacer providing the necessary length and flexibility for the formation of a productive ternary complex.

Bioconjugation and Protein Labeling

The linker serves as a versatile tool for general bioconjugation and protein labeling.[2] It can be used to crosslink two different thiol-containing molecules or to attach a thiol-containing molecule to an amine-containing molecule. This is valuable for creating protein dimers, immobilizing proteins on surfaces, or developing multifunctional probes for diagnostic and imaging purposes.

Quantitative Data

The following tables provide representative quantitative data for bioconjugation reactions and the biological activity of molecules synthesized using linkers with similar functionalities to this compound. It is important to note that optimal conditions and results will vary depending on the specific molecules being conjugated.

ParameterTypical Value/RangeNotes
Thiol-Maleimide Conjugation
pH6.5 - 7.5Reaction rate increases with pH, but maleimide stability decreases at higher pH.
Molar Ratio (Maleimide:Thiol)10:1 to 20:1A molar excess of the maleimide-containing molecule is typically used to drive the reaction to completion.
Reaction Time1 - 4 hoursCan be extended to overnight at 4°C.
Temperature4°C to Room Temp.Lower temperatures can minimize side reactions.
Amine-Carboxyl Coupling
pH4.5 - 6.0 (Activation)For EDC/NHS activation of the carboxylic acid.
7.2 - 8.5 (Coupling)For the reaction of the activated ester with the amine.
Molar Ratio (EDC:Carboxyl)1.2:1 to 2:1Excess EDC is used to ensure efficient activation.
Molar Ratio (NHS:Carboxyl)1:1 to 1.5:1NHS is used to stabilize the activated intermediate.
Reaction Time15-60 min (Activation)The activation step is typically short.
2 hours to overnight (Coupling)The coupling reaction time can be varied.
TemperatureRoom TemperatureBoth activation and coupling are typically performed at room temperature.
ParameterRepresentative ValueApplication Context
Antibody-Drug Conjugates (ADCs)
Drug-to-Antibody Ratio (DAR)2 - 4For cysteine-based conjugation, a DAR of 2 or 4 is often targeted for optimal efficacy and pharmacokinetics. This can be achieved by reducing one or two interchain disulfide bonds.
Conjugation Efficiency>90%With optimized conditions, high conjugation efficiency can be achieved.
In Vitro Cytotoxicity (IC50)1 - 100 nMThe potency of the ADC is highly dependent on the antibody, target antigen, payload, and linker stability.
PROTACs
Degradation Concentration (DC50)1 - 500 nMThe concentration of PROTAC required to induce 50% degradation of the target protein. This is a key measure of PROTAC potency.
Maximum Degradation (Dmax)>80%The maximum percentage of target protein degradation achieved by the PROTAC.
Ternary Complex Formation (Cooperativity, α)1 - 100A measure of the favorable interaction between the target protein and E3 ligase when bound to the PROTAC. A value >1 indicates positive cooperativity.

Experimental Protocols

The following are detailed, representative protocols for the key conjugation reactions involving this compound.

Protocol 1: Thiol-Maleimide Conjugation (e.g., to a Cysteine-Containing Peptide)

Materials:

  • This compound

  • Cysteine-containing peptide

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Reagent: 1 M β-mercaptoethanol or N-acetylcysteine

  • Purification system (e.g., size-exclusion chromatography or reversed-phase HPLC)

Procedure:

  • Prepare the Peptide Solution: Dissolve the cysteine-containing peptide in degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Prepare the Linker Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 10 to 20-fold molar excess of the this compound stock solution to the peptide solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C. The reaction should be protected from light if any of the components are light-sensitive.

  • Quenching: Add a quenching reagent in excess (e.g., 100-fold molar excess over the linker) to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate from excess linker and quenching reagent using an appropriate chromatography method.

  • Characterization: Confirm the successful conjugation and purity of the product using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and HPLC.

Protocol 2: Amine-Carboxyl Coupling via EDC/NHS Chemistry (e.g., to a Lysine-Containing Protein)

Materials:

  • This compound

  • Lysine-containing protein

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

  • Prepare the Linker Solution: Dissolve this compound in Activation Buffer.

  • Activation of Carboxylic Acid: Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of Sulfo-NHS to the linker solution. Incubate for 15-30 minutes at room temperature to form the sulfo-NHS ester.

  • Prepare the Protein Solution: Dissolve the protein in Coupling Buffer at a concentration of 2-10 mg/mL.

  • Conjugation Reaction: Immediately add the activated linker solution to the protein solution. A 10 to 20-fold molar excess of the linker over the protein is a common starting point.

  • Incubation: Gently mix and incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench the reaction by reacting with any unreacted sulfo-NHS esters. Incubate for 30 minutes.

  • Purification: Remove excess linker and reaction byproducts by dialysis against PBS or using size-exclusion chromatography.

  • Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and use techniques like mass spectrometry to determine the degree of labeling.

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) POI_PROTAC_E3 POI-PROTAC-E3 Ligase Ternary Complex PROTAC->POI_PROTAC_E3 binds POI Protein of Interest (Target) POI->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 POI_PROTAC_E3->PROTAC Release Ub_POI Polyubiquitinated POI POI_PROTAC_E3->Ub_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: PROTACs utilize linkers like this compound to induce protein degradation.

Experimental Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Steps cluster_analysis Characterization start Start step1 Step 1: Antibody Reduction (e.g., with DTT or TCEP) start->step1 step2 Step 2: Linker-Drug Conjugation (Amine-reactive drug + this compound) start->step2 step3 Step 3: ADC Formation (Reduced Antibody + Linker-Drug) step1->step3 step2->step3 step4 Step 4: Purification (e.g., Size-Exclusion Chromatography) step3->step4 end Final ADC Product step4->end analysis1 Mass Spectrometry (Determine Drug-to-Antibody Ratio) end->analysis1 analysis2 SDS-PAGE (Confirm Conjugation) end->analysis2 analysis3 In Vitro Cytotoxicity Assay (Assess Potency) analysis2->analysis3

Caption: A typical workflow for the synthesis and characterization of an Antibody-Drug Conjugate.

Logical Relationship: Orthogonal Reactivity of this compound

Orthogonal_Reactivity Linker This compound Maleimide 1 Maleimide 2 Carboxylic Acid Thiol_Molecule1 Molecule A (with Thiol group) Linker:maleimide1->Thiol_Molecule1 Thiol-Maleimide Reaction (pH 6.5-7.5) Thiol_Molecule2 Molecule B (with Thiol group) Linker:maleimide2->Thiol_Molecule2 Thiol-Maleimide Reaction (pH 6.5-7.5) Amine_Molecule Molecule C (with Amine group) Linker:acid->Amine_Molecule Amide Bond Formation (EDC/NHS activation) Conjugate Final Conjugate (A-Linker-C or A-Linker-B) Thiol_Molecule1->Conjugate Thiol_Molecule2->Conjugate Amine_Molecule->Conjugate

Caption: The orthogonal reactivity of this compound enables selective conjugations.

Conclusion

This compound is a powerful and versatile crosslinker for advanced bioconjugation applications. Its defined structure with orthogonal reactive groups and a hydrophilic spacer provides researchers with a high degree of control in the design and synthesis of complex biomolecules like ADCs and PROTACs. By understanding the core principles of its reactivity and following optimized experimental protocols, scientists can effectively leverage this reagent to advance their research and contribute to the development of novel therapeutics and diagnostic tools.

References

Bis-Mal-Lysine-PEG4-acid mechanism of action in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Bis-Mal-Lysine-PEG4-acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterobifunctional crosslinker integral to the advancement of bioconjugation, particularly in the synthesis of targeted therapeutics like Antibody-Drug Conjugates (ADCs). This linker is defined by three key components: two thiol-reactive maleimide groups, a hydrophilic PEG4 spacer, and an amine-reactive carboxylic acid. This architecture facilitates a precise, stable, and soluble linkage between biomolecules and therapeutic payloads. The primary mechanism of action relies on the highly selective Michael addition reaction between the maleimide groups and cysteine residues on a protein. This guide provides a comprehensive overview of this mechanism, quantitative performance data, detailed experimental protocols, and visual workflows to support researchers in the effective application of this versatile linker.

The Role of this compound in Modern Bioconjugation

The efficacy of complex biotherapeutics, such as ADCs, is critically dependent on the linker that connects the targeting moiety (e.g., a monoclonal antibody) to the functional payload (e.g., a cytotoxic drug). This compound serves this purpose with distinct advantages. Its dual maleimide groups allow for specific conjugation to sulfhydryl groups (-SH) found in the side chains of cysteine residues, which can be natively present or engineered into an antibody.[] The lysine core provides a branched structure, while the integrated polyethylene glycol (PEG) spacer enhances the solubility and stability of the final conjugate in aqueous media.[2] The terminal carboxylic acid provides an orthogonal reaction site for conjugating the linker to a payload containing a primary amine, typically achieved through the formation of a stable amide bond.[3]

Core Mechanism of Action: The Thiol-Maleimide Michael Addition

The conjugation of this compound to a protein is predominantly achieved through the Michael addition reaction, a well-established method in bioconjugation for its high specificity and efficiency under mild conditions.[4]

Reaction Steps:

  • Thiol Deprotonation: The reaction is initiated under slightly acidic to neutral pH conditions (typically 6.5-7.5). In this range, the thiol group of a cysteine residue is partially deprotonated to form a nucleophilic thiolate anion (-S⁻).[]

  • Nucleophilic Attack: The highly reactive thiolate anion performs a nucleophilic attack on one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring.

  • Thioether Bond Formation: This attack results in the formation of a stable, covalent thioether bond, securely linking the protein to the maleimide group of the linker.[5]

This reaction is highly chemoselective for thiols, minimizing off-target reactions with other amino acid residues like lysine, which are more reactive at higher pH levels.[2]

Michael_Addition_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Protein_Cys Protein-Cysteine (-SH) Deprotonation Deprotonation (pH 6.5-7.5) Protein_Cys->Deprotonation Maleimide Linker-Maleimide Attack Nucleophilic Attack (Michael Addition) Maleimide->Attack Thiolate Thiolate Anion (-S⁻) Deprotonation->Thiolate Thiolate->Attack Conjugate Stable Thioether Bond (Protein-S-Linker) Attack->Conjugate

Caption: The Michael addition reaction pathway for thiol-maleimide conjugation.

Quantitative Performance Data

The performance of a linker is assessed by its reaction kinetics, the stability of the resulting conjugate, and the overall efficiency. The following tables summarize key quantitative data for maleimide-based linkers.

Table 1: Reaction Kinetics & Conditions

ParameterValue / RangeConditionsSignificance
Optimal Reaction pH 6.5 - 7.5Aqueous Buffer (e.g., Phosphate Buffer)Maximizes thiol reactivity while minimizing side reactions with amines.[][2]
Reaction Time 30 min - 2 hoursRoom TemperatureFast kinetics allow for efficient conjugation; reaction with small molecules reaches a plateau in ~30 min, while larger proteins may take up to 2 hours.[6]
Linker:Protein Molar Ratio 5:1 to 10:1Dependent on available thiolsExcess linker is used to drive the reaction to completion and achieve a higher Drug-to-Antibody Ratio (DAR).[7]
Conjugation Efficiency >80%Optimized molar ratio and timeHigh efficiency leads to a more homogeneous product with a predictable DAR.[6]

Table 2: Conjugate Stability

ParameterValue / RangeEnvironmentSignificance
Thioether Bond Stability Susceptible to retro-Michael reactionIn vivo, presence of competing thiols (e.g., glutathione, albumin)The thioether bond can reverse, leading to premature drug deconjugation.[8][9]
Half-life of Exchange 20 - 80 hoursIncubated with glutathioneThe rate of drug loss depends on the specific thiol and linker structure.[10]
Stabilized (Ring-Opened) Half-life > 2 yearsPost-hydrolysis of the succinimide ringThe thioether bond can be permanently stabilized by ring-opening hydrolysis, preventing the retro-Michael reaction.[11][12]

Experimental Protocols

Protocol for Two-Step ADC Synthesis

This protocol outlines the synthesis of an ADC using this compound. It involves first activating the linker with the drug payload, followed by conjugation to a reduced antibody.

Materials:

  • Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[7]

  • This compound.

  • Amine-containing drug payload.

  • Amide Coupling Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Reaction Buffers: Amine-free buffer (e.g., PBS, pH 7.2-7.5) for conjugation; Activation buffer (e.g., MES buffer, pH 6.0) for amide coupling.

  • Quenching Reagent: L-cysteine.[13]

  • Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

Methodology:

Step 1: Activation of Linker with Drug Payload

  • Dissolve this compound and the amine-containing drug payload in an appropriate organic solvent (e.g., DMSO).

  • Add EDC and Sulfo-NHS to the solution to activate the carboxylic acid group of the linker.

  • Allow the reaction to proceed for 1-4 hours at room temperature to form the stable drug-linker amide bond.

  • Purify the drug-linker construct using reverse-phase HPLC.

Step 2: Antibody Reduction

  • Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS.

  • Add a 10-20 molar excess of TCEP or DTT to the mAb solution.[7]

  • Incubate at 37°C for 30-90 minutes to reduce interchain disulfide bonds, exposing free thiol groups.

  • Remove the excess reducing agent by buffer exchange using a desalting column or TFF, washing with degassed PBS (pH 7.2) containing 1 mM EDTA.

Step 3: Conjugation of Drug-Linker to Antibody

  • Immediately after reduction, add the purified drug-linker construct to the reduced mAb at a 5-10 molar excess relative to the antibody.

  • Ensure the final concentration of any organic co-solvent (from the drug-linker stock) is below 10% (v/v) to maintain antibody integrity.

  • Incubate the reaction for 1-2 hours at room temperature or 4°C overnight.

  • Quench unreacted maleimide groups by adding a 10-fold molar excess of L-cysteine and incubating for 30 minutes.[13]

Step 4: Purification and Characterization of ADC

  • Purify the ADC from unreacted drug-linker and quenching reagent using SEC or TFF.

  • Determine the protein concentration via UV-Vis spectrophotometry at 280 nm.

  • Characterize the final ADC to determine the average Drug-to-Antibody Ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[14][]

ADC_Synthesis_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_final Finalization Linker_Drug 1. Activate Linker with Drug (EDC/NHS Coupling) Mix 3. Combine Reduced Antibody and Activated Drug-Linker Linker_Drug->Mix Antibody_Reduction 2. Reduce Antibody (TCEP/DTT) Antibody_Reduction->Mix React 4. Incubate (1-2h, RT) Thiol-Maleimide Reaction Mix->React Quench 5. Quench Excess Maleimides (L-Cysteine) React->Quench Purify 6. Purify ADC (SEC/TFF) Quench->Purify Characterize 7. Characterize (DAR by MS/HIC) Purify->Characterize Final_ADC Final ADC Product Characterize->Final_ADC

Caption: Experimental workflow for ADC synthesis using a two-step method.

Logical Relationships in ADC Design

The selection and implementation of a linker like this compound is governed by a set of logical relationships that balance the competing demands of stability, solubility, and therapeutic efficacy.

ADC_Design_Logic cluster_attributes Key Linker Attributes cluster_outcomes Therapeutic Outcomes Antibody Antibody (Specificity) Efficacy Therapeutic Efficacy Antibody->Efficacy Linker This compound Stability Stability (Thioether Bond) Linker->Stability Solubility Solubility (PEG Spacer) Linker->Solubility Reactivity Reactivity (Maleimide & Acid) Linker->Reactivity Payload Payload (Potency) Payload->Efficacy Safety Safety Profile (Reduced Off-Target Toxicity) Stability->Safety prevents premature drug release Solubility->Safety reduces aggregation Reactivity->Efficacy enables consistent DAR

Caption: Logical relationships in ADC design focusing on linker attributes.

Conclusion

This compound is a powerful and enabling tool in the field of bioconjugation. Its mechanism of action, centered on the specific and efficient thiol-maleimide Michael addition, allows for the creation of well-defined bioconjugates. However, a deep understanding of the linker's properties, including the kinetics of conjugation and the potential instability of the resulting bond, is paramount for successful therapeutic development. By carefully controlling reaction conditions and considering strategies to enhance long-term stability, researchers can leverage this linker to build highly effective and safe targeted therapies. This guide provides the foundational knowledge and practical protocols to aid in that endeavor.

References

A Technical Guide to the Solubility and Stability of Bis-Mal-Lysine-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-Mal-Lysine-PEG4-acid is a heterobifunctional linker widely employed in the development of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure, featuring two maleimide groups for thiol-reactive conjugation, a central lysine core, a hydrophilic polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid for amine coupling, offers versatility in bioconjugation strategies.[3] This guide provides an in-depth analysis of the solubility and stability of this compound, offering critical data and experimental protocols to aid researchers in its effective application.

Solubility Profile

The solubility of this compound is significantly influenced by its PEG4 spacer, which enhances its hydrophilicity and aqueous solubility.[4][5] While precise quantitative solubility data is not extensively published, a general understanding of its solubility characteristics can be derived from the nature of its constituent parts and information on similar PEGylated compounds.

Table 1: Quantitative Solubility of this compound

Solvent SystemSolubilityRemarks
Aqueous Buffers
Phosphate-Buffered Saline (PBS), pH 6.5-7.5GoodThe hydrophilic PEG linker imparts good solubility in aqueous media.[2][6]
Organic Solvents
Dimethyl Sulfoxide (DMSO)HighA common solvent for dissolving maleimide-containing linkers for stock solutions.[7]
Dimethylformamide (DMF)HighAnother suitable organic solvent for dissolving PEGylated compounds.
Dichloromethane (DCM)SolubleCan be used for dissolution.[8]
AcetonitrileSolubleOften used in the mobile phase for HPLC analysis and purification.[9]

Stability Characteristics

The stability of this compound is primarily dictated by the reactivity of its maleimide groups. Understanding the factors that influence maleimide stability is crucial for successful conjugation and the overall stability of the resulting bioconjugate.

pH-Dependent Hydrolysis

The maleimide ring is susceptible to hydrolysis, particularly under neutral to alkaline conditions. The rate of this ring-opening reaction is pH-dependent, increasing as the pH rises above 7.[10] Better stability of maleimides is generally observed in acidic solutions.[10]

Table 2: Stability of Maleimide Groups in this compound

ConditionStability ConcernMechanismImpact
pH > 7.5 Hydrolysis of Maleimide RingNucleophilic attack by hydroxide ions on the maleimide double bond, leading to ring opening.[10]Loss of thiol-reactive functionality, preventing conjugation.[11]
Physiological pH (7.4) Retro-Michael Reaction (of the conjugate)Reversal of the thiol-Michael addition reaction, leading to deconjugation.[11][12]Premature release of the conjugated payload, potentially leading to off-target toxicity.[13]
Physiological pH (7.4) Thiosuccinimide Ring Hydrolysis (of the conjugate)Hydrolysis of the succinimide ring in the maleimide-thiol adduct.[11]Forms a stable, ring-opened structure that is resistant to the retro-Michael reaction.[11]
Factors Influencing Stability
  • pH: As mentioned, higher pH accelerates hydrolysis. Conjugation reactions are typically performed at a pH range of 6.5-7.5 to balance the rate of the desired thiol-maleimide reaction against the competing hydrolysis.[]

  • Temperature: Higher temperatures can increase the rate of hydrolysis.

  • N-Substituents: The nature of the group attached to the nitrogen of the maleimide can influence its stability. Electron-withdrawing groups can increase the rate of hydrolysis.[15][16]

  • Presence of Thiols: In the context of the maleimide-thiol conjugate, the presence of other thiols (e.g., glutathione in vivo) can lead to thiol exchange via the retro-Michael reaction.[12]

Experimental Protocols

Protocol for Determining Aqueous Solubility (PEG Precipitation Assay)

This method provides a relative measure of solubility by determining the concentration of a precipitant (PEG) required to induce precipitation.[17][18]

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a series of PEG solutions of varying concentrations (e.g., 0-40% w/v) in the same buffer.

  • Mixing and Incubation:

    • In a microplate, mix the this compound stock solution with each of the PEG solutions to achieve a range of final PEG concentrations.

    • Incubate the plate at a constant temperature (e.g., room temperature or 4°C) for a set period (e.g., 24-48 hours) to allow for precipitation to reach equilibrium.[17]

  • Separation and Quantification:

    • Centrifuge the plate to pellet any precipitate.

    • Carefully transfer the supernatant to a new UV-transparent plate.

    • Measure the absorbance of the supernatant at a wavelength where the compound absorbs (e.g., around 300 nm for the maleimide group) to determine the concentration of the soluble compound.[17]

  • Data Analysis:

    • Plot the concentration of soluble this compound against the PEG concentration.

    • The PEG concentration at which 50% of the compound has precipitated (PEG1/2) can be used as a measure of relative solubility.[19]

Protocol for Assessing Maleimide Stability by HPLC

This protocol monitors the degradation of the maleimide group over time under specific conditions.

  • Sample Preparation:

    • Prepare a solution of this compound in the buffer of interest (e.g., PBS at pH 7.4 and pH 8.5).

  • Incubation:

    • Incubate the solution at a controlled temperature (e.g., 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Quench the reaction by adding an acid (e.g., formic acid) to lower the pH.[20]

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC (RP-HPLC).

    • Monitor the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to the hydrolysis products.

  • Data Analysis:

    • Plot the percentage of the remaining intact compound against time to determine the rate of hydrolysis and the half-life of the maleimide group under the tested conditions.

Signaling Pathways and Experimental Workflows

This compound is a critical component in the construction of complex bioconjugates. The following diagrams illustrate its application in ADC and PROTAC development.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Monoclonal Antibody (mAb) Reduction Reduction of Disulfide Bonds (e.g., with TCEP or DTT) Antibody->Reduction Reduced_mAb Reduced mAb with Free Thiols Reduction->Reduced_mAb Conjugation Thiol-Maleimide Reaction (pH 6.5-7.5) Reduced_mAb->Conjugation Linker This compound Activation Carboxylic Acid Activation (e.g., EDC/NHS) Linker->Activation Payload Cytotoxic Payload Reaction1 Amide Bond Formation Payload->Reaction1 Activation->Reaction1 Activated_Payload Maleimide-Linker-Payload Reaction1->Activated_Payload Activated_Payload->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (e.g., SEC, HIC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Analysis Characterization (e.g., DAR, MS, SEC) Purified_ADC->Analysis

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC_Mechanism cluster_components PROTAC Components cluster_ternary_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub Ubiquitin Ubiquitination Ubiquitin Transfer to POI Ub->Ubiquitination Ternary_Complex->Ubiquitination Ubiquitinated_POI Polyubiquitinated POI Ubiquitination->Ubiquitinated_POI Degradation Degradation of POI Ubiquitinated_POI->Degradation Proteasome Proteasome Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: Mechanism of action for a PROTAC.

Conclusion

This compound is a valuable tool in bioconjugation, offering a balance of reactivity and functionality. Its solubility is enhanced by the PEG4 spacer, making it suitable for use in aqueous environments. The stability of its maleimide groups is a critical consideration, with pH being a primary determinant of its shelf-life and conjugation efficiency. By understanding these properties and employing appropriate experimental protocols, researchers can effectively utilize this linker to develop novel and potent targeted therapeutics.

References

Bis-Mal-Lysine-PEG4-acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker, Bis-Mal-Lysine-PEG4-acid, a valuable tool in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).

Core Properties of this compound

This compound is a heterobifunctional crosslinker featuring two maleimide groups and a terminal carboxylic acid. The maleimide moieties are highly reactive towards sulfhydryl (thiol) groups, forming stable thioether bonds. The carboxylic acid can be activated to react with primary amines, resulting in the formation of a stable amide bond. A hydrophilic polyethylene glycol (PEG4) spacer enhances the solubility of this linker in aqueous environments.[1][2]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₃₁H₄₅N₅O₁₃[3]
Molecular Weight 695.71 g/mol [3]
CAS Number 1426164-52-4[3]

Experimental Protocols

The utility of this compound lies in its ability to sequentially or simultaneously couple with different molecules. Below are generalized protocols for the two primary conjugation reactions.

Thiol-Maleimide Conjugation Protocol

This protocol outlines the steps for conjugating the maleimide groups of this compound with a thiol-containing molecule, such as a protein with cysteine residues.

Materials:

  • Thiol-containing protein or molecule

  • This compound

  • Degassed reaction buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5)[3][4]

  • Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., free cysteine)

  • Purification system (e.g., gel filtration, HPLC, FPLC)

Methodology:

  • Preparation of the Thiol-Containing Molecule :

    • Dissolve the protein or other thiol-containing molecule in the degassed reaction buffer to a concentration of 1-10 mg/mL.[3][4]

    • If the sulfhydryl groups are in a disulfide bond, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the solution.

    • Incubate the mixture for 20-30 minutes at room temperature to reduce the disulfide bonds.

  • Preparation of the Linker :

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.[4]

  • Conjugation Reaction :

    • Add the this compound stock solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the linker is often used as a starting point, but this should be optimized for the specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching and Purification :

    • (Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine.

    • Purify the resulting conjugate using an appropriate method such as gel filtration, HPLC, or FPLC to remove excess linker and other reagents.[4]

Carboxylic Acid to Amine Conjugation (EDC/NHS Chemistry)

This protocol describes the activation of the carboxylic acid group on this compound and its subsequent reaction with an amine-containing molecule.

Materials:

  • Molecule conjugated with this compound (from the previous protocol) or the linker itself

  • Amine-containing molecule

  • Activation Buffer (e.g., 50 mM MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.5)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • (Sulfo-)NHS (N-hydroxysuccinimide or its water-soluble analog)

  • Quenching Solution (e.g., Tris or glycine)

  • Purification system

Methodology:

  • Activation of the Carboxylic Acid :

    • Dissolve the this compound-conjugated molecule in the Activation Buffer.

    • Prepare fresh solutions of EDC and (Sulfo-)NHS in the Activation Buffer.

    • Add EDC and (Sulfo-)NHS to the solution containing the carboxylic acid. The NHS ester formed is more stable than the O-acylisourea intermediate created by EDC alone.[5]

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl group.[6]

  • Conjugation to the Amine-Containing Molecule :

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated carboxylic acid solution to the amine-containing molecule solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.[6]

  • Quenching and Purification :

    • Quench the reaction by adding a quenching solution (e.g., Tris or glycine) to react with any remaining activated carboxyl groups.

    • Purify the final conjugate to remove byproducts and unreacted molecules.

Visualized Experimental Workflow

The following diagram illustrates a typical two-step bioconjugation workflow using this compound.

Bioconjugation_Workflow cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: Amide Bond Formation Thiol_Molecule Thiol-containing Molecule (e.g., Protein) Conjugate1 Intermediate Conjugate Thiol_Molecule->Conjugate1 pH 7.0-7.5 Linker Bis-Mal-Lysine- PEG4-acid Linker->Conjugate1 Conjugate1_ref Intermediate Conjugate Amine_Molecule Amine-containing Molecule (e.g., Drug) Final_Conjugate Final Bioconjugate Amine_Molecule->Final_Conjugate EDC_NHS EDC, (Sulfo-)NHS EDC_NHS->Final_Conjugate Coupling (pH 7.2-8.5) Conjugate1_ref->EDC_NHS Activation (pH 6.0)

Caption: A two-step bioconjugation workflow using this compound.

References

The Strategic Role of the PEG4 Spacer in Bis-Mal-Lysine-PEG4-acid Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Bis-Mal-Lysine-PEG4-acid linker is a heterobifunctional crosslinker integral to the development of advanced bioconjugates, most notably Antibody-Drug Conjugates (ADCs). Its architecture, featuring two maleimide groups for thiol-reactive conjugation, a lysine core, and a carboxylic acid for amine coupling, is critically enhanced by the incorporation of a discrete four-unit polyethylene glycol (PEG) spacer. This technical guide elucidates the multifaceted role of the PEG4 spacer, providing a comprehensive overview of its impact on the physicochemical properties, pharmacokinetics, and therapeutic efficacy of the resulting conjugates.

Core Functions of the PEG4 Spacer

The PEG4 spacer is not merely an inert linker but a functional component that imparts several beneficial properties to the this compound molecule and the final bioconjugate.[1][2]

Enhanced Solubility and Reduced Aggregation: A primary challenge in ADC development is the inherent hydrophobicity of many cytotoxic payloads, which can lead to aggregation and poor solubility in aqueous environments.[3] The hydrophilic nature of the PEG4 spacer significantly improves the water solubility of the entire linker-drug construct, mitigating the risk of aggregation and facilitating conjugation reactions under physiological conditions.[4][5] This enhanced solubility is crucial for maintaining the stability and homogeneity of the final ADC product.[6]

Pharmacokinetic Modulation: PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic molecules.[7] The PEG4 spacer contributes to an increased hydrodynamic radius of the ADC, which can reduce renal clearance and prolong circulation half-life.[4][8] This extended exposure in the bloodstream can lead to greater accumulation of the ADC at the tumor site, thereby enhancing its therapeutic efficacy.[9]

Steric Hindrance and Optimized Reactivity: The flexible and defined-length nature of the PEG4 spacer provides optimal spatial separation between the antibody and the cytotoxic payload. This can minimize steric hindrance, ensuring that the antibody's binding affinity to its target antigen is not compromised and that the payload can effectively exert its cytotoxic effect upon internalization.[10]

Biocompatibility and Reduced Immunogenicity: PEG is known for its biocompatibility and low immunogenicity.[10] By masking the linker and payload from the immune system, the PEG4 spacer can reduce the potential for an immune response against the ADC, a critical consideration for therapeutic agents.[4]

Quantitative Data on the Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the performance of an ADC. While data for the specific this compound is not always isolated, the following tables summarize findings from various studies on the impact of different PEG spacer lengths on key ADC properties.

Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

PEG Spacer LengthADC ModelKey FindingReference(s)
PEG4Trastuzumab-MMADLower drug loading (DAR ~2.5) was observed in some cases compared to intermediate length PEGs.[11]
PEG8Immunomedics' candidatesIncorporation of a PEG8 spacer was found to enhance solubility, enabling higher DAR.[11]
PEG12Trastuzumab-MMADIntermediate PEG lengths (PEG6, PEG8, PEG12) have shown higher drug loading efficiencies (DAR ~3.7-5.0).[11]
PEG24Trastuzumab-MMADLonger PEG spacers can sometimes lead to lower drug loading (DAR ~3.0).[11]

Table 2: Effect of PEG Spacer Length on In Vitro Cytotoxicity (IC50)

PEG Spacer LengthADC ModelCell LineIC50 ValueKey FindingReference(s)
PEG4Affibody-MMAEHER2-positive~6.5-fold reduction vs. no PEGLonger PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload.[12]
PEG8Not SpecifiedNot SpecifiedNot SpecifiedIntermediate PEG lengths often represent a balance, maintaining high potency.[8]
10 kDaAffibody-MMAEHER2-positive~22.5-fold reduction vs. no PEGSignificant reduction in cytotoxicity with very long PEG chains.[12]
Not SpecifiedCtx–Pt–PEG–CPTMDA-MB-468 (EGFR-high)Lower than MCF7Demonstrates specificity and potency of the ADC.[13]
Not SpecifiedTra–Pt–PEG–CPTSK-BR-3 (HER2-high)Lower than MDA-MB-453Demonstrates specificity and potency of the ADC.[13]

Table 3: Effect of PEG Spacer Length on Pharmacokinetics

PEG Spacer LengthADC ModelAnimal ModelKey PK ParameterResultReference(s)
< PEG8MMAE ADCSprague-Dawley RatsClearance RateClearance rates increased rapidly for conjugates bearing PEGs smaller than PEG8.[9]
PEG8MMAE ADCSprague-Dawley RatsClearance RateA threshold was reached where longer PEG chains did not further decrease clearance.[9]
PEG12Orthogonal GA-PABC-MMAENot SpecifiedHepatic Uptake and ClearanceSignificant reduction in hepatic uptake and clearance.[11]
PEG24mPEG24-Valine-Lysine-PAB-MMAENot SpecifiedHalf-lifeProlonged half-life and enhanced animal tolerability.[7]

Experimental Protocols

The utility of this compound lies in its ability to facilitate a two-step conjugation process. The following are detailed methodologies for the key reactions.

Protocol 1: Maleimide-Thiol Conjugation for Payload Attachment

This protocol describes the conjugation of a thiol-containing cytotoxic payload to one of the maleimide groups of the this compound linker.

Materials:

  • This compound

  • Thiol-containing cytotoxic payload (e.g., MMAE derivative)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.5-7.5)

  • Reducing agent (optional, for antibody disulfide reduction, e.g., TCEP)

  • Inert gas (Nitrogen or Argon)

  • Purification system (e.g., HPLC)

Procedure:

  • Preparation of Reagents:

    • Dissolve the this compound linker in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

    • Dissolve the thiol-containing payload in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

    • Prepare a degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).

  • Conjugation Reaction:

    • In a reaction vial, add the this compound solution.

    • Add a 1.1 to 1.5-fold molar excess of the thiol-containing payload to the linker solution.

    • Flush the vial with an inert gas, seal, and mix gently.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light.

  • Monitoring and Purification:

    • Monitor the reaction progress using LC-MS to confirm the formation of the linker-payload conjugate.

    • Once the reaction is complete, purify the product using reverse-phase HPLC to remove unreacted starting materials.

    • Lyophilize the purified linker-payload conjugate and store it under inert gas at -20°C or below.

Protocol 2: Amine-Reactive Conjugation to an Antibody

This protocol details the conjugation of the purified linker-payload (with its free carboxylic acid) to the lysine residues of a monoclonal antibody.

Materials:

  • Purified linker-payload conjugate

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Amine-free, anhydrous solvent (e.g., DMF or DMSO)

  • Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC))

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into an amine-free buffer (e.g., MES or HEPES buffer at pH 6.0 for EDC/NHS chemistry).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of Carboxylic Acid:

    • Dissolve the linker-payload conjugate in a minimal amount of anhydrous DMF or DMSO.

    • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the same solvent or reaction buffer to a 10-fold molar excess relative to the linker-payload.

    • Add the EDC/NHS solution to the linker-payload solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation to Antibody:

    • Add the activated linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized (typically a 5-20 fold molar excess of linker-payload is used).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50 mM to react with any remaining active esters.

    • Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unconjugated linker-payload and other small molecules.

  • Characterization:

    • Characterize the purified ADC to determine the DAR, purity, and aggregation state using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.

Visualizations

Signaling Pathway: HER2-Targeted ADC with a Tubulin Inhibitor Payload

The following diagram illustrates the mechanism of action of a HER2-targeted ADC, such as one that could be constructed using a this compound linker to conjugate a tubulin inhibitor like MMAE to an anti-HER2 antibody (e.g., Trastuzumab).[14][15][16]

HER2_ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Anti-HER2 ADC (Antibody-Linker-Payload) HER2 HER2 Receptor ADC->HER2 1. Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release (e.g., MMAE) Lysosome->Payload_Release 3. Proteolytic Cleavage Tubulin_Polymerization Tubulin Polymerization Payload_Release->Tubulin_Polymerization 4. Inhibition Microtubule_Disruption Microtubule Disruption Tubulin_Polymerization->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 5. Induction of

Caption: Mechanism of action of a HER2-targeted ADC with a tubulin inhibitor payload.

Experimental Workflow: ADC Synthesis and Characterization

This diagram outlines a typical workflow for the synthesis and characterization of an ADC using a heterobifunctional linker like this compound.[17][18][19]

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization cluster_invivo In Vivo Evaluation Start Start: Antibody & Linker-Payload Conjugation Step 1: Conjugation (Amine or Thiol Chemistry) Start->Conjugation Purification_1 Step 2: Purification (e.g., SEC, TFF) Conjugation->Purification_1 ADC_Crude Purified ADC Purification_1->ADC_Crude DAR DAR Determination (HIC, UV-Vis, MS) ADC_Crude->DAR Purity Purity & Aggregation (SEC, SDS-PAGE) ADC_Crude->Purity Binding Antigen Binding Assay (ELISA, SPR) ADC_Crude->Binding InVitro In Vitro Cytotoxicity (Cell Viability Assay) Binding->InVitro PK Pharmacokinetics Study InVitro->PK Efficacy Antitumor Efficacy Study (Xenograft Model) PK->Efficacy

Caption: General workflow for the synthesis and characterization of an Antibody-Drug Conjugate.

Conclusion

The this compound linker exemplifies the sophisticated chemical tools available for the construction of next-generation bioconjugates. The integral PEG4 spacer is a key determinant of the linker's functionality, conferring enhanced solubility, improved pharmacokinetic properties, and biocompatibility to the resulting ADC. The careful selection of PEG spacer length, in conjunction with optimized conjugation strategies, allows for the fine-tuning of ADC properties to achieve a maximal therapeutic window. This guide provides a foundational understanding of the critical role of the PEG4 spacer, supported by quantitative data and detailed protocols, to aid researchers in the rational design and development of novel and effective targeted therapies.

References

The Strategic Application of Bis-Mal-Lysine-PEG4-acid in Next-Generation Antibody-Drug Conjugate Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Bis-Mal-Lysine-PEG4-acid as a critical linker in the development of novel Antibody-Drug Conjugates (ADCs). As the landscape of targeted cancer therapy evolves, the demand for sophisticated and precisely engineered ADCs is paramount. This document provides a comprehensive overview of the core attributes of this compound, detailed experimental protocols for its application, and an analysis of the biological pathways influenced by ADCs constructed with this linker.

Introduction to this compound: A Bifunctional Linker for Homogeneous ADCs

This compound is a heterobifunctional crosslinker designed to facilitate the conjugation of cytotoxic payloads to monoclonal antibodies (mAbs). Its unique architecture offers several advantages in ADC development, primarily centered around the potential for creating more homogeneous and stable conjugates.

The linker consists of three key components:

  • Two Maleimide Groups: These moieties react specifically with thiol groups (sulfhydryls), which are typically generated by the reduction of interchain disulfide bonds within the antibody's hinge region. The dual maleimide functionality allows for the re-bridging of these disulfide bonds, potentially leading to ADCs with a more defined and stable structure.

  • Lysine Core: This amino acid provides a branched structure, separating the two maleimide groups.

  • PEG4 Spacer: The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the linker. This increased water solubility can help to mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacokinetic profile of the ADC.[1][2]

  • Carboxylic Acid Group: This terminal functional group provides a reactive handle for the attachment of the cytotoxic payload, typically through the formation of a stable amide bond.[1][2]

The strategic combination of these features allows for a "disulfide re-bridging" approach to conjugation, which can result in a more controlled drug-to-antibody ratio (DAR) compared to traditional lysine or cysteine conjugation methods.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₁H₄₅N₅O₁₃[1]
Molecular Weight 695.71 g/mol [1]
Purity Typically ≥95%[1]
Solubility Soluble in aqueous media[1][2]
Reactive Groups Two Maleimides, One Carboxylic Acid[1][2]

Mechanism of Action: From Systemic Circulation to Intracellular Payload Delivery

The efficacy of an ADC is contingent upon its stability in circulation and the efficient release of its cytotoxic payload within the target cancer cell. The general mechanism of action for an ADC constructed with a non-cleavable linker like this compound is a multi-step process.

  • Target Recognition and Internalization: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.[4][5] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[5]

  • Lysosomal Trafficking and Degradation: Once inside the cell, the complex is trafficked to the lysosome.[5] Within the acidic and enzyme-rich environment of the lysosome, the antibody is degraded.

  • Payload Release and Target Engagement: The degradation of the antibody releases the linker-payload conjugate. As this compound is a non-cleavable linker, the payload is released with the linker and a lysine residue attached. This complex then engages its intracellular target, such as microtubules or DNA, to induce cell death.[5]

The stability of the thioether bonds formed between the maleimide groups and the antibody's cysteine residues is crucial for preventing premature payload release in the bloodstream, which could lead to off-target toxicity.[6]

Experimental Protocols: A Step-by-Step Guide to ADC Synthesis and Characterization

The following sections provide detailed methodologies for the key experimental procedures involved in the development of ADCs using this compound.

Payload Activation

Prior to conjugation with the linker, the cytotoxic payload often requires activation of a carboxylic acid group to facilitate amide bond formation with the linker's primary amine (if the payload is first attached to the linker's acid group, then the linker-payload conjugate's acid group is activated).

Protocol 1: Activation of Payload's Carboxylic Acid using EDC/NHS Chemistry

  • Reagents:

    • Cytotoxic payload with a carboxylic acid group

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the cytotoxic payload in anhydrous DMF to a final concentration of 10 mM.

    • Add 1.5 molar equivalents of EDC to the payload solution.

    • Add 1.2 molar equivalents of NHS to the solution.

    • Stir the reaction mixture at room temperature for 4 hours, protected from light.

    • The resulting NHS-activated payload is used immediately in the next step.

Linker-Payload Synthesis

The activated payload is then conjugated to the this compound linker.

Protocol 2: Conjugation of Activated Payload to this compound

  • Reagents:

    • NHS-activated payload solution (from Protocol 1)

    • This compound

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous DMF

  • Procedure:

    • Dissolve this compound in anhydrous DMF.

    • Add 1.0 molar equivalent of the NHS-activated payload solution to the linker solution.

    • Add 2.0 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base.

    • Stir the reaction at room temperature overnight, protected from light.

    • Purify the resulting linker-payload conjugate using reverse-phase HPLC.

    • Confirm the identity and purity of the product by mass spectrometry.

Antibody Reduction and Conjugation

The interchain disulfide bonds of the antibody are reduced to generate free thiol groups for conjugation with the maleimide groups of the linker-payload. The stoichiometry of the reducing agent and the linker-payload can be adjusted to control the final Drug-to-Antibody Ratio (DAR).[7]

Protocol 3: Antibody Reduction and Thiol-Maleimide Conjugation

  • Reagents:

    • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

    • Linker-payload conjugate (from Protocol 2) dissolved in DMSO

    • Quenching reagent (e.g., N-acetylcysteine)

    • Purification column (e.g., size-exclusion chromatography)

  • Procedure:

    • Antibody Reduction:

      • Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.4.

      • Add a 2-4 molar excess of TCEP or DTT to the antibody solution. The exact molar excess should be optimized to achieve the desired DAR.[7]

      • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[8]

    • Conjugation Reaction:

      • Add the linker-payload solution to the reduced antibody solution at a molar ratio of approximately 4-8 moles of linker-payload per mole of antibody. This ratio should also be optimized.

      • Maintain the reaction pH between 6.5 and 7.5 for optimal maleimide-thiol reaction specificity.[8]

      • Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.[8]

    • Quenching:

      • Stop the reaction by adding a 2-fold molar excess of N-acetylcysteine relative to the linker-payload to quench any unreacted maleimide groups.[8]

      • Incubate for 20 minutes.[8]

    • Purification:

      • Remove unconjugated linker-payload and quenching reagent using a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[8]

ADC Characterization

The resulting ADC must be thoroughly characterized to determine key quality attributes.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

  • Method: Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) are commonly used.

  • HIC Procedure:

    • Use a HIC column with a suitable stationary phase.

    • Elute the ADC using a decreasing salt gradient.

    • Species with different numbers of conjugated payloads will have different retention times due to changes in hydrophobicity.

    • Calculate the average DAR by integrating the peak areas of the different DAR species.

  • MS Procedure:

    • Analyze the intact ADC by LC-MS.

    • Deconvolute the resulting mass spectrum to identify the masses of the different DAR species.

    • Calculate the average DAR based on the relative abundance of each species.

Protocol 5: In Vitro Cytotoxicity Assay

  • Method: A cell viability assay, such as the MTT or CellTiter-Glo assay, is used to determine the half-maximal inhibitory concentration (IC50) of the ADC.[9]

  • Procedure:

    • Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates.

    • Treat the cells with a serial dilution of the ADC, the unconjugated antibody, and the free payload.

    • Incubate for 72-96 hours.[9]

    • Measure cell viability using the chosen assay.

    • Calculate the IC50 value, which represents the concentration of the ADC required to inhibit cell growth by 50%.[9]

Quantitative Data and Performance Metrics

While specific data for ADCs utilizing this compound is not widely published, the following table provides representative data for ADCs constructed with similar bis-maleimide or PEGylated linkers and common payloads like MMAE and DM1.

Table 2: Representative Performance Data for Bis-Maleimide PEG ADCs

ADC ComponentTarget AntigenPayloadAverage DARIn Vitro Cytotoxicity (IC50)Reference
TrastuzumabHER2MMAE~4Low nM range in HER2+ cells[10]
Anti-Trop-2 mAbTrop-2MMAE4 or 8Not specified[]
TrastuzumabHER2DM13.5Not specified[5]

Note: IC50 values are highly dependent on the specific cell line, payload potency, and DAR.

Signaling Pathways and Logical Relationships

The efficacy of an ADC is ultimately determined by the ability of its payload to disrupt critical cellular signaling pathways, leading to apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved.

General ADC Mechanism of Action

ADC_Mechanism ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding 1. Targeting TargetCell Target Cancer Cell (Antigen Overexpression) Internalization Receptor-Mediated Endocytosis TargetCell->Internalization 2. Internalization Binding->TargetCell Lysosome Lysosomal Trafficking Internalization->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Degradation PayloadRelease Payload Release (with Linker) Degradation->PayloadRelease 5. Release TargetInteraction Interaction with Intracellular Target (e.g., Tubulin, DNA) PayloadRelease->TargetInteraction 6. Target Engagement Apoptosis Apoptosis TargetInteraction->Apoptosis 7. Cell Death

Caption: General workflow of ADC action from circulation to apoptosis.

HER2 Signaling Pathway and Trastuzumab-Mediated Inhibition

Trastuzumab, a common antibody backbone for ADCs, targets the HER2 receptor, inhibiting downstream signaling pathways that promote cell proliferation and survival.[12][13]

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER3 HER3 HER2->HER3 Dimerization RAS RAS HER2->RAS PI3K PI3K HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation Trastuzumab Trastuzumab Trastuzumab->HER2 Inhibits

Caption: Simplified HER2 signaling and Trastuzumab's inhibitory action.

TROP2 Signaling Pathway

TROP2 is another promising target for ADCs. Its overexpression is linked to increased cancer cell growth and proliferation through pathways like PI3K/AKT and ERK MAPK.[5][14][15]

TROP2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TROP2 TROP2 Receptor PI3K PI3K TROP2->PI3K Activates ERK ERK (MAPK) TROP2->ERK Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration & Survival AKT->Proliferation ERK->Proliferation

Caption: TROP2-mediated signaling pathways promoting cancer cell growth.

MMAE-Induced Apoptosis Pathway

Monomethyl auristatin E (MMAE) is a potent anti-tubulin agent that induces apoptosis through mitotic catastrophe.[2][16]

MMAE_Apoptosis MMAE MMAE Payload Tubulin Tubulin Dimers MMAE->Tubulin Inhibits Microtubule Microtubule Polymerization Tubulin->Microtubule MitoticArrest G2/M Phase Mitotic Arrest Microtubule->MitoticArrest Disruption leads to MitoticCatastrophe Mitotic Catastrophe MitoticArrest->MitoticCatastrophe Caspase9 Caspase-9 Activation MitoticCatastrophe->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: MMAE-induced signaling cascade leading to apoptosis.

Conclusion

This compound represents a valuable tool in the design and synthesis of next-generation ADCs. Its bifunctional nature, coupled with a hydrophilic PEG spacer, offers the potential for producing more homogeneous and stable conjugates with favorable pharmacokinetic properties. A thorough understanding of the conjugation chemistry, careful optimization of reaction conditions to control the DAR, and comprehensive characterization are essential for the successful development of ADCs utilizing this linker. The ability to effectively deliver potent cytotoxic payloads to tumor cells while minimizing systemic toxicity underscores the promise of this technology in advancing targeted cancer therapy. Further research into ADCs constructed with this specific linker will be crucial to fully elucidate its clinical potential.

References

Bis-Mal-Lysine-PEG4-acid: A Technical Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. The efficacy of a PROTAC is critically dependent on its tripartite structure: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a crucial role in determining the physicochemical properties, cell permeability, and the overall efficacy of the PROTAC.

This technical guide provides an in-depth exploration of Bis-Mal-Lysine-PEG4-acid, a heterobifunctional linker designed for the synthesis of PROTACs. This linker incorporates a polyethylene glycol (PEG) chain to enhance solubility and features two maleimide groups and a terminal carboxylic acid for versatile conjugation strategies.

Physicochemical Properties

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs.[1][2] It is a bifunctional molecule featuring two maleimide groups and a terminal carboxylic acid.[3] The key physicochemical properties are summarized in the table below.

PropertyValueSource
Chemical Name This compoundMCE, AxisPharm
CAS Number 1426164-52-4[1]
Molecular Formula C₃₁H₄₅N₅O₁₃[3]
Molecular Weight 695.71 g/mol [3]
Appearance White to off-white solidMCE
Purity Typically ≥95%[3]
Solubility The hydrophilic PEG linker increases the water solubility of a compound in aqueous media.[4]

Reactivity and Conjugation Strategy

The utility of this compound as a PROTAC linker stems from its distinct reactive moieties, which allow for a sequential and controlled conjugation process.

  • Maleimide Groups: The two maleimide groups react specifically with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins or engineered into ligands. This reaction proceeds via a Michael addition to form a stable thioether bond.[3][4] The optimal pH range for this reaction is between 6.5 and 7.5.[4] This functionality is ideal for attaching the linker to a POI ligand or an E3 ligase ligand that contains a free cysteine.

  • Carboxylic Acid: The terminal carboxylic acid can be activated to form a stable amide bond with a primary amine.[3][4] This is a common strategy for conjugating the linker to a ligand containing an available amine group. The reaction is typically facilitated by coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4]

The presence of two maleimide groups offers the potential for creating bivalent or dual-targeting PROTACs, or for exploring different attachment points on a single ligand to optimize ternary complex formation.

General Experimental Protocols

PROTAC Synthesis: A Generalized Two-Step Approach

This protocol describes a general strategy for synthesizing a PROTAC using this compound, where one ligand contains a primary amine and the other possesses a thiol group.

Step 1: Amide Coupling of the First Ligand to the Linker

  • Dissolution: Dissolve this compound (1.0 eq) and the amine-containing ligand (e.g., an E3 ligase ligand) (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Activation and Coupling: Add a coupling agent such as HATU (1.2 eq) and an organic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).

  • Purification: Upon completion, the reaction mixture is typically diluted with a suitable solvent and purified using column chromatography (e.g., silica gel or reverse-phase HPLC) to isolate the linker-ligand conjugate.

Step 2: Thiol-Maleimide Conjugation of the Second Ligand

  • Dissolution: Dissolve the purified linker-ligand conjugate from Step 1 (1.0 eq) and the thiol-containing ligand (e.g., a POI ligand) (1.1 eq) in a suitable buffer, typically a phosphate buffer with a pH of 6.5-7.5. A co-solvent like DMF or DMSO may be used to aid solubility.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Once the reaction is complete, the final PROTAC product is purified by reverse-phase HPLC to yield the desired compound.

Biological Evaluation of the Resulting PROTAC

1. Target Protein Degradation Assay (Western Blot)

  • Objective: To determine the concentration-dependent degradation of the target protein.

  • Protocol:

    • Cell Culture and Treatment: Plate a relevant cell line expressing the target protein and allow the cells to adhere overnight. Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin), followed by incubation with appropriate HRP-conjugated secondary antibodies.

    • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.

2. Cell Viability Assay

  • Objective: To assess the effect of PROTAC-induced protein degradation on cell proliferation and viability.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

    • Treatment: The following day, treat the cells with serial dilutions of the PROTAC.

    • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

    • Viability Assessment: Measure cell viability using a commercially available assay, such as one based on resazurin reduction (e.g., CellTiter-Blue) or ATP content (e.g., CellTiter-Glo).

    • Data Analysis: Plot the cell viability against the PROTAC concentration and determine the GI₅₀ (half-maximal growth inhibitory concentration).

Visualizations

Signaling Pathway: General PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds to POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker This compound Step1 Step 1: Amide Coupling Linker->Step1 Ligand1 Amine-containing Ligand Ligand1->Step1 Ligand2 Thiol-containing Ligand Step2 Step 2: Thiol-Maleimide Conjugation Ligand2->Step2 Intermediate Linker-Ligand 1 Conjugate Step1->Intermediate Intermediate->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC Degradation_Assay Western Blot for Target Degradation Final_PROTAC->Degradation_Assay Viability_Assay Cell Viability Assay Final_PROTAC->Viability_Assay Data_Analysis Determine DC50, Dmax, GI50 Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: Workflow for PROTAC synthesis and biological evaluation.

Conclusion

This compound represents a versatile and valuable tool for the construction of PROTACs. Its heterobifunctional nature allows for flexible and controlled conjugation to both target protein and E3 ligase ligands. The inclusion of a PEG4 spacer is advantageous for improving the solubility and potentially the pharmacokinetic properties of the resulting PROTAC. While specific examples of PROTACs utilizing this particular linker are not yet prominent in peer-reviewed literature, the general principles of its reactivity and application are well-established in the field of bioconjugation chemistry. The provided generalized protocols and workflows serve as a foundational guide for researchers embarking on the design and synthesis of novel PROTACs incorporating this promising linker. As the field of targeted protein degradation continues to expand, the development and characterization of PROTACs built with diverse linkers like this compound will be crucial for advancing this therapeutic modality.

References

Navigating the Terrain of PROTAC Linkers: A Technical Guide to the Safe Handling of Bis-Mal-Lysine-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful modality for therapeutic intervention. Central to the design and efficacy of these molecules are the linkers that bridge the target protein binder and the E3 ligase recruiter. Bis-Mal-Lysine-PEG4-acid is a valuable PEG-based PROTAC linker, featuring two maleimide groups for conjugation with thiol-containing molecules and a terminal carboxylic acid for reaction with primary amines.[1] Its hydrophilic PEG spacer enhances the solubility of the resulting PROTAC molecule in aqueous media.[1]

This in-depth technical guide provides comprehensive safety and handling guidelines for this compound, ensuring its safe and effective use in the laboratory. The information is compiled from safety data sheets and general knowledge of maleimide-containing compounds, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its maleimide moieties, which are potent thiol-reactive agents.[2]

GHS Hazard Statements: [3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Pictogram:

alt text

Signal Word: Warning[3]

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 1426164-52-4[3]
Molecular Formula C₃₁H₄₅N₅O₁₃[1]
Molecular Weight 695.7 g/mol [1][4]
Purity ≥95%[3]

Table 2: Toxicological and Exposure Data

ParameterInformationSource
Acute Toxicity Not available[3]
Routes of Exposure Inhalation, eye contact, skin contact, ingestion[3]
Symptoms of Exposure Skin: Itching, scaling, reddening, blistering, pain, or dryness. Eyes: Redness, pain, or severe damage. Inhalation: Irritation of the lungs and respiratory system.[3]
Occupational Exposure Limits OSHA PEL: Not available. NIOSH REL: Not available. ACGIH TLV: Not available.[3]

Experimental Protocols: Safe Handling and Storage

Due to the reactive nature of the maleimide groups, meticulous handling and storage procedures are imperative to maintain the integrity of this compound and ensure user safety. The maleimide group is susceptible to hydrolysis in aqueous solutions, particularly at higher pH.[2]

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following diagram outlines the mandatory PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Lab Coat end Safe Handling lab_coat->end safety_glasses Safety Glasses with Side-Shields or Goggles face_shield Full Face Shield (when risk of splash exists) safety_glasses->face_shield Consider safety_glasses->end gloves Chemical-Resistant Gloves (e.g., Nitrile) gloves->end face_shield->end start Researcher start->lab_coat Wear start->safety_glasses Wear start->gloves Wear

Figure 1. Mandatory Personal Protective Equipment for handling this compound.

3.2. Engineering Controls and Handling Procedures

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.[2][3]

  • Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.[3]

  • Dispensing: When handling the solid, use dry, clean spatulas and weigh boats. Avoid generating dust.[5] For creating stock solutions, use anhydrous solvents like DMSO or DMF.[2]

  • Spill Management: In case of a spill, absorb the material with an inert substance and place it in a suitable container for chemical waste disposal.[2] Clean the affected area with an appropriate solvent.

The following workflow illustrates the recommended handling procedure.

Handling_Workflow cluster_handling Safe Handling Workflow prep Don Appropriate PPE fume_hood Work in a Fume Hood prep->fume_hood weigh Carefully Weigh Solid (Avoid Dust) fume_hood->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve use Use in Experiment dissolve->use cleanup Clean Work Area & Dispose of Waste use->cleanup Safety_Logic cluster_main Comprehensive Safety Protocol cluster_prevention cluster_response planning Risk Assessment & Understanding Hazards prevention Preventative Measures planning->prevention handling Safe Handling & Use prevention->handling ppe PPE Selection eng_controls Engineering Controls (Fume Hood) storage Proper Storage response Emergency Response handling->response If Incident Occurs first_aid First Aid spill_cleanup Spill Cleanup

References

A Technical Guide to Research-Grade Bis-Maleimide-Lysine-PEG4-Acid: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the research-grade heterobifunctional linker, Bis-Maleimide-Lysine-PEG4-acid. This linker is a valuable tool in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as well as in various bioconjugation and protein labeling applications. This guide details the technical specifications from various commercial suppliers, provides established experimental protocols for its use, and illustrates a key signaling pathway relevant to its application.

Core Compound Specifications

Bis-Maleimide-Lysine-PEG4-acid is a versatile molecule featuring two thiol-reactive maleimide groups and a primary amine-reactive carboxylic acid, connected by a hydrophilic polyethylene glycol (PEG4) spacer. This architecture allows for the sequential or simultaneous conjugation of two different molecules. The PEG4 spacer enhances the solubility and stability of the resulting conjugate.[1][2]

Quantitative Data from Commercial Suppliers

For researchers planning to source Bis-Maleimide-Lysine-PEG4-acid, the following table summarizes key quantitative data from several commercial suppliers. It is important to note that purity levels and other specifications should be confirmed with the respective supplier at the time of purchase.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )CAS Number
AxisPharmAP11496≥95%695.721426164-52-4
Vector LaboratoriesQBD-10630> 98%695.71N/A
BroadPharmBP-2261698%695.71426164-52-4
BiosynthBHC16452Not Specified695.71426164-52-4
MedchemExpressHY-130577Not Specified695.711426164-52-4
AmsbioAMS.T14623Not Specified695.711426164-52-4
TargetMolT6946Not Specified695.711426164-52-4

Experimental Protocols

The utility of Bis-Maleimide-Lysine-PEG4-acid lies in its ability to participate in two distinct and highly specific conjugation reactions: maleimide-thiol coupling and carboxylic acid-amine coupling. The following are detailed protocols for these key experimental procedures.

Protocol 1: Maleimide-Thiol Conjugation

This protocol outlines the steps for conjugating the maleimide groups of the linker to thiol-containing molecules, such as proteins with cysteine residues.[1][3][4][5]

Materials:

  • Thiol-containing protein (e.g., antibody)

  • Bis-Maleimide-Lysine-PEG4-acid

  • Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)

  • Reducing agent (e.g., TCEP, DTT) - optional, for reducing disulfide bonds

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of the Thiol-Containing Protein:

    • If the protein's thiol groups are present as disulfide bonds, they must first be reduced. Dissolve the protein in a degassed reaction buffer and add a 10-20 fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature.

    • Remove the excess reducing agent by desalting or dialysis against a degassed reaction buffer.

  • Preparation of the Linker Solution:

    • Dissolve the Bis-Maleimide-Lysine-PEG4-acid in anhydrous DMSO or DMF to create a stock solution of a known concentration (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the linker stock solution to the prepared protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point, but the optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be protected from light.

  • Quenching the Reaction:

    • To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent such as free cysteine to a final concentration of approximately 10 mM. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess linker and quenching reagent by size-exclusion chromatography, dialysis, or another suitable purification method.

Protocol 2: Carboxylic Acid-Amine Coupling (EDC/NHS Chemistry)

This protocol describes the activation of the carboxylic acid group of the linker and its subsequent conjugation to a primary amine-containing molecule.[6][7][8][9][10]

Materials:

  • Molecule with a primary amine

  • Bis-Maleimide-Lysine-PEG4-acid (already conjugated to a thiol-containing molecule or used as the starting material)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the Bis-Maleimide-Lysine-PEG4-acid construct in the Activation Buffer.

    • Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer.

    • Add EDC and NHS to the linker solution. A common molar ratio is a 2-5 fold excess of both EDC and NHS relative to the linker.

    • Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated linker solution to the amine-containing molecule, which has been dissolved in the Coupling Buffer. The pH of the coupling buffer should be slightly basic (7.2-8.5) to facilitate the reaction.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to hydrolyze any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted molecules and byproducts.

Visualization of a Key Application: Antibody-Drug Conjugate (ADC) Mechanism of Action

Bis-Maleimide-Lysine-PEG4-acid is frequently employed in the synthesis of Antibody-Drug Conjugates (ADCs). The following diagram illustrates the general mechanism of action of an ADC.[11][12][13][14][15]

ADC_Mechanism_of_Action cluster_cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Internalization Internalization (Endocytosis) Antigen->Internalization 2. Complex Formation Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage Payload Cytotoxic Payload PayloadRelease->Payload Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

The following diagram illustrates a generalized experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a heterobifunctional linker like Bis-Maleimide-Lysine-PEG4-acid.

ADC_Synthesis_Workflow Start Start ReduceAb 1. Antibody Reduction (e.g., TCEP) Start->ReduceAb ActivateLinker 3. Activate Linker's Carboxylic Acid (EDC/NHS) Start->ActivateLinker PurifyAb 2. Purify Reduced Antibody ReduceAb->PurifyAb ConjugateAbLinker 5. Conjugate Antibody to Linker-Drug PurifyAb->ConjugateAbLinker ConjugateLinkerDrug 4. Conjugate Linker to Drug ActivateLinker->ConjugateLinkerDrug ConjugateLinkerDrug->ConjugateAbLinker PurifyADC 6. Purify ADC ConjugateAbLinker->PurifyADC CharacterizeADC 7. Characterize ADC (e.g., DAR, Purity) PurifyADC->CharacterizeADC End End CharacterizeADC->End

Caption: Generalized workflow for ADC synthesis.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Bis-Mal-Lysine-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[4]

This document provides a detailed guide for the synthesis of PROTACs using Bis-Mal-Lysine-PEG4-acid, a bifunctional linker well-suited for this application.[2][5] This linker features a polyethylene glycol (PEG) spacer to enhance aqueous solubility, a terminal carboxylic acid for conjugation to an E3 ligase ligand via a stable amide bond, and two maleimide groups for specific and efficient coupling to thiol-containing moieties on the POI ligand.[5][6]

Materials and Methods

Materials
  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide, VHL ligand)

  • Thiol-functionalized ligand for the Protein of Interest (POI)

  • Amide coupling reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents:

    • Anhydrous Dimethylformamide (DMF)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed

  • Reducing agent (optional, for exposing thiols): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification: High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Characterization:

    • Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocols

The synthesis of a PROTAC using this compound is a two-step process. The first step involves the formation of an amide bond between the carboxylic acid of the linker and an amine group on the E3 ligase ligand. The second step is the conjugation of the resulting intermediate with a thiol-containing POI ligand via a maleimide-thiol reaction.

Step 1: Amide Coupling of E3 Ligase Ligand to this compound

This protocol describes the formation of a stable amide bond between the carboxylic acid of the linker and an amine-functionalized E3 ligase ligand.

Procedure:

  • Dissolve this compound (1.0 equivalent) and the amine-containing E3 ligase ligand (1.0-1.2 equivalents) in anhydrous DMF.

  • To the solution, add HATU (1.2 equivalents) and DIPEA (2.0-3.0 equivalents).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired E3 ligase-linker intermediate.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the purified E3 ligase-linker intermediate.

Step 2: Maleimide-Thiol Conjugation of POI Ligand

This protocol details the conjugation of the thiol-functionalized POI ligand to the maleimide groups of the E3 ligase-linker intermediate.

Procedure:

  • Preparation of the POI Ligand (if necessary): If the thiol group on the POI ligand is part of a disulfide bond, it must first be reduced. Dissolve the POI ligand in a degassed buffer (e.g., PBS) and add a 10-20 fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes. The reduced POI ligand should be used immediately in the next step.

  • Conjugation Reaction:

    • Dissolve the purified E3 ligase-linker intermediate (1.0 equivalent) in DMSO.

    • In a separate vial, dissolve the thiol-containing POI ligand (2.0-2.2 equivalents to target both maleimide groups, or 1.0-1.1 equivalents for a 1:1 conjugation) in degassed PBS (pH 7.2-7.4).

    • Add the solution of the E3 ligase-linker intermediate dropwise to the POI ligand solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C, protected from light.

  • Purification:

    • Monitor the reaction for the formation of the final PROTAC product by LC-MS.

    • Purify the final PROTAC molecule by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Characterization

The final PROTAC product should be characterized to confirm its identity and purity.

  • LC-MS: To confirm the molecular weight of the final PROTAC.

  • ¹H and ¹³C NMR: To confirm the structure and purity of the final PROTAC.

Data Presentation

The following table summarizes representative quantitative data for the synthesis and characterization of a hypothetical PROTAC (PROTAC-X) using this compound.

ParameterStep 1: Amide CouplingStep 2: Maleimide-Thiol ConjugationFinal PROTAC-X
Reactants This compound, Amine-E3 LigandE3 Ligase-Linker Intermediate, Thiol-POI Ligand-
Yield (%) 75%60%45% (Overall)
Purity (HPLC) >95%>95%>98%
LC-MS (m/z) Calculated: [M+H]⁺, Found: [M+H]⁺Calculated: [M+H]⁺, Found: [M+H]⁺Calculated: [M+H]⁺, Found: [M+H]⁺
¹H NMR Peaks consistent with both linker and E3 ligand-Peaks corresponding to POI ligand, linker, and E3 ligand

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Maleimide-Thiol Conjugation cluster_characterization Characterization linker This compound reaction1 Amide Bond Formation (HATU, DIPEA, DMF) linker->reaction1 e3_ligand Amine-E3 Ligase Ligand e3_ligand->reaction1 poi_ligand Thiol-POI Ligand reaction2 Thioether Bond Formation (PBS, pH 7.2-7.4) poi_ligand->reaction2 purification1 Purification (HPLC) reaction1->purification1 intermediate E3 Ligase-Linker Intermediate purification1->intermediate intermediate->reaction2 purification2 Purification (RP-HPLC) reaction2->purification2 final_protac Final PROTAC purification2->final_protac lcms LC-MS final_protac->lcms nmr NMR final_protac->nmr

PROTAC Synthesis Workflow Diagram
PROTAC-Mediated Protein Degradation Signaling Pathway

The diagram below illustrates the general mechanism of action of a PROTAC in mediating the degradation of a target protein, using the Androgen Receptor (AR) as an example.[6][7]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary_Complex Binds AR Androgen Receptor (POI) AR->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Recognition & Degradation Proteasome->Degraded_Fragments Degrades into

PROTAC-Mediated AR Degradation Pathway

References

Application Notes and Protocols for Bioconjugation using Bis-Mal-Lysine-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Mal-Lysine-PEG4-acid is a heterobifunctional crosslinker that enables the covalent conjugation of two different biomolecules. Its unique architecture, featuring two maleimide groups and a terminal carboxylic acid, provides a versatile platform for creating complex bioconjugates with enhanced properties. The central lysine core offers a branched structure, while the polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance during conjugation.[1]

The maleimide groups exhibit high reactivity and selectivity towards thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, forming stable thioether bonds.[2] This reaction is most efficient under mild physiological conditions, typically at a pH range of 6.5 to 7.5.[2] The terminal carboxylic acid can be activated to react with primary amines, such as those on the side chain of lysine residues or the N-terminus of proteins, forming stable amide bonds.[2] This dual reactivity allows for a controlled and stepwise conjugation of different molecules.

This document provides detailed application notes and experimental protocols for the effective use of this compound in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), protein labeling, and the synthesis of complex biomolecular structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 695.71 g/mol
Molecular Formula C₃₁H₄₅N₅O₁₃
Purity Typically ≥95%
Solubility Soluble in organic solvents like DMSO and DMF. The PEG4 spacer enhances water solubility.[1]
Storage Store at -20°C, desiccated and protected from light.[3][4][5]

Applications

The unique trifunctional nature of this compound makes it a valuable tool in a wide range of bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): This linker is ideal for creating ADCs where a targeting antibody is linked to a cytotoxic drug. The carboxylic acid can be used to attach the linker to the antibody via its lysine residues, and the two maleimide groups can then be conjugated to thiol-containing drug molecules. This allows for the potential of a higher drug-to-antibody ratio (DAR).

  • Protein Labeling and Modification: It can be used to introduce multiple functionalities to a protein. For example, one maleimide can be used to attach a fluorescent dye, while the other can be used to link a targeting ligand, with the entire construct attached to a protein of interest via the carboxyl group.

  • Peptide Conjugation: The linker can be used to dimerize or functionalize peptides containing cysteine residues.[1]

  • PROTACs Development: this compound can serve as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6]

  • Surface Immobilization: Biomolecules can be immobilized on surfaces by first reacting the carboxylic acid with an amine-functionalized surface and then using the maleimide groups to capture thiol-containing molecules.

Reaction Chemistry and Signaling Pathway

The bioconjugation process using this compound involves two primary orthogonal reactions: the activation of the carboxylic acid for amine coupling and the reaction of the maleimide groups with thiols.

G cluster_0 Step 1: Carboxylic Acid Activation & Amine Coupling cluster_1 Step 2: Maleimide-Thiol Conjugation Linker This compound ActivatedLinker NHS-activated Linker Linker->ActivatedLinker Activation EDC_NHS EDC / NHS EDC_NHS->ActivatedLinker Conjugate1 Linker-Biomolecule 1 Conjugate ActivatedLinker->Conjugate1 Amine Coupling Biomolecule1 Biomolecule 1 (e.g., Antibody with Lysine residues) Biomolecule1->Conjugate1 FinalConjugate Final Bioconjugate Conjugate1->FinalConjugate Thiol Coupling Biomolecule2 Biomolecule 2 (e.g., Thiol-containing Drug) Biomolecule2->FinalConjugate

Bioconjugation reaction scheme for this compound.

Experimental Workflow

The overall workflow for a typical bioconjugation experiment using this compound is outlined below.

G prep Reagent Preparation activation Linker Activation (EDC/NHS) prep->activation conjugation1 Conjugation to Biomolecule 1 (Amine) activation->conjugation1 purification1 Purification Step 1 conjugation1->purification1 conjugation2 Conjugation to Biomolecule 2 (Thiol) purification1->conjugation2 quenching Quenching conjugation2->quenching purification2 Final Purification quenching->purification2 characterization Characterization (e.g., DAR analysis) purification2->characterization

References

Application Notes and Protocols for Maleimide-Thiol Coupling with Bis-Mal-Lysine-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions and protocols for the successful conjugation of thiol-containing molecules to Bis-Mal-Lysine-PEG4-acid. This bifunctional linker is a valuable tool in bioconjugation, enabling the creation of complex biomolecular structures for various applications, including antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic reagents.[1][2]

The maleimide-thiol reaction, a Michael addition, is a widely used bioconjugation method due to its high selectivity and efficiency under mild conditions.[3][4] The reaction involves the formation of a stable thioether bond between the maleimide group of the linker and a sulfhydryl (thiol) group, typically from a cysteine residue in a protein or peptide.[5][6]

Critical Reaction Parameters

The success of the maleimide-thiol coupling is highly dependent on several key parameters that must be carefully controlled to ensure high yield, specificity, and stability of the conjugate.

pH

The pH of the reaction buffer is the most critical factor.[7] A pH range of 6.5 to 7.5 is optimal for the reaction between maleimides and thiols.[7][8][9] Within this range, the thiol group is sufficiently deprotonated to be nucleophilic, while the primary amines (e.g., from lysine residues) are predominantly protonated and thus less reactive.[8] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[4][7][8]

  • Below pH 6.5: The reaction rate slows down significantly as the concentration of the reactive thiolate anion decreases.[7]

  • Above pH 7.5: The reaction loses its specificity as primary amines become more competitive nucleophiles.[8][9] Furthermore, the maleimide ring becomes increasingly susceptible to hydrolysis, which renders it unreactive towards thiols.[7][8]

Temperature and Reaction Time

The rate of the maleimide-thiol reaction is temperature-dependent.[10] Reactions are typically performed at room temperature (20-25°C) or at 4°C.

  • Room Temperature (20-25°C): Generally allows for faster reaction times, often ranging from 30 minutes to 2 hours.[7]

  • 4°C: Results in a slower reaction rate and may require overnight incubation (8-16 hours) to achieve high conjugation efficiency.[7] This lower temperature is often preferred for sensitive biomolecules to minimize degradation.[7]

Buffers and Solvents

The choice of buffer is crucial to maintain the optimal pH and to avoid interference with the reaction.

  • Recommended Buffers: Phosphate-buffered saline (PBS), Tris, and HEPES at concentrations of 10-100 mM are commonly used.[5][6][11]

  • Thiol-Free Buffers: It is imperative to use buffers that do not contain thiol-containing reagents like dithiothreitol (DTT) or β-mercaptoethanol, as they will compete with the target thiol.[11]

  • Organic Co-solvents: For maleimide reagents with poor aqueous solubility, a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to prepare a stock solution.[5][6] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[8]

  • Degassing: To prevent the oxidation of free thiols to disulfide bonds, which are unreactive with maleimides, it is recommended to degas the buffers before use.[6][12]

Quantitative Data Summary

The following tables summarize the key quantitative data for optimizing the maleimide-thiol coupling reaction.

ParameterOptimal Range/ValueNotes
pH 6.5 - 7.5Balances reaction rate and selectivity. Minimizes maleimide hydrolysis.[7][8][9]
Temperature 4°C or 20-25°CChoice depends on the stability of the biomolecule and desired reaction time.[7]
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1A molar excess of the maleimide reagent is generally used to drive the reaction to completion.[5]
Buffer Concentration 10 - 100 mMCommon concentrations for recommended buffers like PBS, Tris, and HEPES.[5][11]
TemperatureTypical Reaction TimeSuitability
4°C Overnight (8-16 hours)Recommended for sensitive proteins to minimize degradation.[7]
Room Temperature (20-25°C) 30 minutes - 2 hoursOffers faster reaction kinetics for stable biomolecules.[7]
37°C ~30 minutesCan be used to accelerate the reaction but may risk denaturation of sensitive biomolecules.[7][10]

Experimental Protocols

Protocol 1: General Procedure for Conjugating a Thiol-Containing Protein to this compound

This protocol outlines the general steps for labeling a protein with available cysteine residues.

Materials:

  • Thiol-containing protein

  • This compound

  • Conjugation Buffer: 10-100 mM Phosphate, Tris, or HEPES buffer, pH 7.0-7.5 (degassed)

  • Anhydrous DMSO or DMF

  • (Optional) TCEP (Tris(2-carboxyethyl)phosphine)

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[6][12]

  • (Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[11][12] Incubate for 30-60 minutes at room temperature. TCEP is recommended as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[5][11]

  • Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of the linker is a good starting point).[5] Add the linker solution dropwise while gently stirring.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[5]

  • Purification: Remove the excess, unreacted this compound and any byproducts by size exclusion chromatography (e.g., Sephadex G-25 column) or dialysis. The purified conjugate can be stored at 4°C or, for long-term storage, at -20°C or -80°C, potentially with the addition of a cryoprotectant like glycerol.[5]

Protocol 2: Monitoring Conjugation Efficiency

It is often necessary to determine the extent of conjugation. This can be achieved through various analytical techniques.

  • UV-Vis Spectroscopy: If the thiol-containing molecule has a distinct chromophore, the degree of labeling can be estimated by measuring the absorbance at relevant wavelengths.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate, allowing for the calculation of the number of linker molecules attached to the protein.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase or size-exclusion HPLC can be used to separate the conjugate from the unconjugated protein and unreacted linker, allowing for quantification of the reaction products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis p Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) r (Optional) Reduce Disulfides (Add TCEP, incubate 30-60 min) p->r c Mix Protein and Linker (10-20 fold molar excess of linker) p->c If no reduction needed r->c l Prepare Linker Stock (10 mM this compound in DMSO/DMF) l->c i Incubate (2h at RT or overnight at 4°C) c->i pu Purify Conjugate (SEC or Dialysis) i->pu a Analyze Conjugate (MS, HPLC, UV-Vis) pu->a

Caption: Experimental workflow for maleimide-thiol coupling.

reaction_mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product thiol Thiol-containing Molecule (Protein-SH) conjugate Stable Thioether Adduct (Protein-S-Linker) thiol->conjugate maleimide This compound maleimide->conjugate ph pH 6.5 - 7.5 ph->conjugate temp 4°C or RT temp->conjugate

References

Application Notes and Protocols for Amine Coupling of Bis-Mal-Lysine-PEG4-acid via EDC/NHS Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Mal-Lysine-PEG4-acid is a heterobifunctional crosslinker containing two maleimide groups and a terminal carboxylic acid.[1][2] The maleimide groups readily react with thiol (-SH) moieties, while the carboxylic acid can be activated to couple with primary amines (-NH2).[1][2] This linker is particularly valuable in bioconjugation, such as in the development of Antibody-Drug Conjugates (ADCs), due to its ability to covalently link proteins or other biomolecules to therapeutic agents or probes.[1][3] The polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate.[1][2]

This document provides detailed protocols for the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent coupling to amine-containing molecules.

Reaction Mechanism

The EDC/NHS coupling reaction is a two-step process that efficiently forms a stable amide bond between a carboxylic acid and a primary amine.[4][5]

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[6][7][8]

  • Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is converted into a more stable amine-reactive NHS ester.[4][7][9] This intermediate is less susceptible to hydrolysis in aqueous solutions, thereby increasing the coupling efficiency.[5][9]

  • Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, with NHS being released as a byproduct.[4][5]

Below is a diagram illustrating the chemical reaction pathway.

G cluster_activation Activation Step cluster_esterification NHS Ester Formation cluster_coupling Amine Coupling Carboxylic_Acid Bis-Mal-Lysine-PEG4-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + R-NH₂ Primary_Amine R-NH₂ (Amine-containing molecule)

Caption: EDC/NHS reaction mechanism for amine coupling.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the activation and coupling of this compound.

Materials and Equipment

Reagents:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0[4][10]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[4][11]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification supplies (e.g., desalting columns, dialysis cassettes, chromatography system)[12]

Equipment:

  • pH meter

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Reaction vials

  • Standard laboratory glassware

  • Purification system (e.g., FPLC, HPLC)

Protocol 1: Two-Step, One-Pot Amine Coupling

This protocol is suitable for most applications and involves the activation of the linker followed by the addition of the amine-containing molecule to the same reaction vessel.

1. Reagent Preparation:

  • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent condensation of moisture.[8]

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[4]

  • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[10]

  • Prepare a solution of the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL for proteins).[4]

2. Activation of this compound:

  • In a reaction vial, add the desired amount of this compound stock solution.

  • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.[4]

  • Vortex briefly to mix and incubate for 15-30 minutes at room temperature.[4]

3. Amine Coupling:

  • Add the activated this compound solution to the solution of the amine-containing molecule. A 1.5 to 10-fold molar excess of the activated linker to the amine-containing molecule is a common starting point, but this should be optimized for each specific application.[4]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4]

4. Quenching the Reaction:

  • To stop the reaction, add a quenching solution such as Tris-HCl or glycine to a final concentration of 20-50 mM.[4] This will consume any unreacted NHS esters.

  • Incubate for 15-30 minutes at room temperature.[4]

5. Purification:

  • Remove excess reagents and byproducts by a suitable method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[4][12]

Below is a diagram illustrating the experimental workflow.

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_quenching Quenching cluster_purification Purification Reagent_Prep Prepare Reagent Solutions Activate_Linker Activate this compound with EDC/NHS Reagent_Prep->Activate_Linker Couple_Amine Couple to Amine-Containing Molecule Activate_Linker->Couple_Amine Quench_Reaction Quench Reaction Couple_Amine->Quench_Reaction Purify_Conjugate Purify Conjugate Quench_Reaction->Purify_Conjugate

Caption: Experimental workflow for amine coupling.

Data Presentation

The efficiency of the EDC/NHS coupling reaction can be influenced by several factors, including the molar ratios of the reagents, pH, and reaction time. The following table summarizes typical reagent concentrations and reaction conditions.

ParameterRecommended RangeNotes
EDC to Linker Molar Ratio 2 - 5 fold excessHigher ratios can improve activation but may also increase side reactions.[4]
NHS to Linker Molar Ratio 1.2 - 2 fold excessNHS stabilizes the activated intermediate, improving coupling efficiency.[4]
Activated Linker to Amine Molar Ratio 1.5 - 10 fold excessThe optimal ratio depends on the specific amine-containing molecule and should be determined empirically.[4]
Activation pH 5.5 - 6.0This pH range is optimal for the activation of the carboxylic acid by EDC.[4][11]
Coupling pH 7.2 - 7.5A slightly basic pH is more favorable for the reaction of the NHS ester with primary amines.[4][11]
Activation Time 15 - 30 minutesSufficient time for the formation of the NHS ester.[4]
Coupling Time 2 hours to overnightLonger reaction times, especially at 4°C, can increase the yield of the conjugate.[4]
Quenching Agent Concentration 20 - 50 mMEffectively stops the reaction by consuming unreacted NHS esters.[4]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Efficiency Inactive EDC or NHSUse fresh, high-quality reagents. Allow reagents to warm to room temperature before opening to prevent moisture contamination.[8]
Suboptimal pHEnsure the activation and coupling steps are performed at the recommended pH values.
Hydrolysis of NHS esterPerform the coupling step immediately after activation.
Precipitation of Reagents Low solubility of the linker or amine-containing moleculeAdjust the buffer composition or add a co-solvent like DMSO or DMF.
Non-specific Cross-linking High concentration of reagentsOptimize the molar ratios of EDC, NHS, and the linker.
Presence of other reactive groupsProtect other reactive groups on the molecule if necessary.

Conclusion

The EDC/NHS activation of this compound is a robust and versatile method for the covalent attachment of this linker to amine-containing molecules. By carefully controlling the reaction conditions, researchers can achieve high coupling efficiencies and generate well-defined bioconjugates for a variety of applications in research and drug development. Optimization of the molar ratios of the coupling reagents and the reaction pH is critical for maximizing the yield and purity of the final product.

References

Purifying Bis-Maleimide-Lysine-PEG4-Acid Conjugates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules with specialized linkers is a cornerstone of modern drug development, enabling the creation of targeted therapeutics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The Bis-Mal-Lysine-PEG4-acid linker is a versatile tool in this field, offering two maleimide groups for conjugation to thiol-containing molecules and a terminal carboxylic acid for attachment to amines. Its PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2][3]

However, the synthesis of these complex conjugates often results in a heterogeneous mixture of desired product, unreacted starting materials, and various side-products. Effective purification is therefore a critical step to ensure the safety, efficacy, and batch-to-batch consistency of the final product. This document provides detailed application notes and protocols for the purification of this compound conjugates, focusing on the two most common and effective chromatography techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size Exclusion Chromatography (SEC).

Challenges in Purification

Several factors can complicate the purification of this compound conjugates:

  • Structural Similarity: The desired conjugate, unreacted starting materials (e.g., the biomolecule and the linker), and side-products can have very similar molecular weights and polarities, making separation challenging.

  • Polydispersity of PEG: While the PEG4 linker in this specific molecule is discrete, broader PEG chains in other applications can lead to peak broadening in chromatography.

  • Lack of a Strong UV Chromophore: The PEG component of the linker does not have a strong UV absorbance, which may necessitate the use of alternative detection methods like Refractive Index (RI) or Charged Aerosol Detection (CAD) for accurate quantification of PEG-containing species.

  • Hydrophobicity: The overall hydrophobicity of the conjugate will be influenced by the nature of the conjugated biomolecule and the payload, which can affect its behavior on different chromatography columns.

Recommended Purification Strategies

The two primary methods for purifying this compound conjugates are Reverse-Phase HPLC and Size Exclusion Chromatography. The choice between them, or their use in sequence, will depend on the specific properties of the conjugate and the impurities to be removed.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[] It is a high-resolution technique capable of separating closely related species and is often the method of choice for final polishing steps.

Key Principles: A non-polar stationary phase (e.g., C18 or C4) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (ACN) or methanol. A gradient of increasing organic solvent is used to elute molecules of increasing hydrophobicity.

Typical Experimental Parameters:

ParameterRecommendationRationale
Column C18 or C4, 5 µm particle size, 100-300 Å pore sizeC18 provides higher retention for more hydrophobic molecules, while C4 is often better for larger biomolecules. The choice depends on the overall hydrophobicity of the conjugate.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in WaterAcidic modifiers improve peak shape and resolution for many biomolecules.
Mobile Phase B 0.1% TFA or FA in Acetonitrile (ACN)ACN is a common organic modifier that provides good separation for a wide range of molecules.
Gradient 5-95% B over 30-60 minutesA shallow gradient is often necessary to achieve good resolution of closely eluting species.
Flow Rate 1 mL/min for analytical scale; scalable for preparativeA standard flow rate for analytical columns, which can be adjusted based on column dimensions.
Detection UV at 220 nm and 280 nm; RI or CAD if necessary220 nm detects the peptide backbone, while 280 nm is specific for aromatic amino acids. RI or CAD can be used to detect the PEG linker if it lacks a chromophore.
Temperature 30-60 °CElevated temperatures can improve peak shape and reduce viscosity, but stability of the conjugate must be considered.

Experimental Protocol: RP-HPLC Purification

  • Sample Preparation:

    • Dissolve the crude conjugate mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., Mobile Phase A or a mixture of water and ACN).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • System Equilibration:

    • Equilibrate the RP-HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection and Separation:

    • Inject the prepared sample onto the column.

    • Run the separation using the optimized gradient method.

  • Fraction Collection:

    • Collect fractions corresponding to the peaks of interest. Peak collection can be triggered by UV absorbance.

  • Analysis of Fractions:

    • Analyze the collected fractions for purity using analytical RP-HPLC or LC-MS.

  • Solvent Removal:

    • Pool the pure fractions and remove the organic solvent using a rotary evaporator or by lyophilization (freeze-drying).

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius (size).[] It is particularly useful for removing small molecule impurities, such as unreacted linker or other reagents, from the much larger conjugate. It is also effective at separating aggregated forms of the conjugate from the desired monomeric form.[][5]

Key Principles: A porous stationary phase is used, and larger molecules that are excluded from the pores travel a shorter path and elute first. Smaller molecules that can enter the pores travel a longer path and elute later.

Typical Experimental Parameters:

ParameterRecommendationRationale
Column Appropriate pore size for the molecular weight of the conjugateThe pore size should be selected to provide optimal resolution in the molecular weight range of the conjugate and its impurities.
Mobile Phase Phosphate-buffered saline (PBS) or other physiological bufferSEC is typically run under isocratic conditions with a buffer that maintains the stability and native conformation of the biomolecule.
Flow Rate 0.5-1.0 mL/minA constant flow rate is used throughout the separation.
Detection UV at 280 nmDetection is typically focused on the protein or antibody component of the conjugate.
Temperature AmbientSEC is usually performed at room temperature.

Experimental Protocol: SEC Purification

  • Sample Preparation:

    • The sample should be in a buffer compatible with the SEC mobile phase. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Filter the sample through a 0.22 µm syringe filter.

  • System Equilibration:

    • Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.

  • Injection and Separation:

    • Inject the prepared sample onto the column.

    • Run the separation under isocratic conditions.

  • Fraction Collection:

    • Collect fractions corresponding to the desired peaks (typically the earliest eluting peak for the conjugate, followed by smaller impurities).

  • Analysis of Fractions:

    • Analyze the collected fractions for purity and to confirm the removal of smaller impurities.

Visualization of Workflows

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Conjugate Mixture dissolve Dissolve in Compatible Solvent crude->dissolve filter_prep Filter (0.22 µm) dissolve->filter_prep rphplc RP-HPLC filter_prep->rphplc Primary Method sec SEC filter_prep->sec Alternative/Complementary Method fractions Collect Fractions rphplc->fractions sec->fractions purity_check Purity Analysis (Analytical HPLC/LC-MS) fractions->purity_check pool Pool Pure Fractions purity_check->pool If Pure final_product Final Purified Conjugate pool->final_product

Caption: General purification workflow for this compound conjugates.

Logical Relationships in Method Selection

method_selection start Purification Goal remove_small Remove Small Molecules (e.g., unreacted linker) start->remove_small separate_isomers Separate Closely Related Species (e.g., isomers) start->separate_isomers remove_aggregates Remove Aggregates start->remove_aggregates sec_choice Size Exclusion Chromatography (SEC) remove_small->sec_choice rphplc_choice Reverse-Phase HPLC (RP-HPLC) separate_isomers->rphplc_choice remove_aggregates->sec_choice

Caption: Decision tree for selecting the appropriate purification method.

By carefully selecting and optimizing these purification strategies, researchers can obtain highly pure this compound conjugates, which is essential for reliable downstream applications and the development of safe and effective therapeutics.

References

Application Notes and Protocols for the Characterization of Bis-Mal-Lysine-PEG4-acid Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for characterizing products synthesized using the bifunctional linker, Bis-Mal-Lysine-PEG4-acid. This linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), enabling the attachment of payloads to antibodies or other biomolecules. The following protocols and data presentation guidelines will assist in ensuring the quality, consistency, and efficacy of the resulting conjugates.

Introduction to this compound

This compound is a heterobifunctional linker featuring two maleimide groups and a carboxylic acid. The maleimide groups react specifically with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides, to form stable thioether bonds. This reaction is most efficient in the pH range of 6.5-7.5. The terminal carboxylic acid can be activated (e.g., using EDC and NHS or HATU) to react with primary amines, such as those on lysine residues, forming a stable amide bond. The polyethylene glycol (PEG4) spacer enhances the solubility and flexibility of the linker and the resulting conjugate in aqueous environments.

Key Analytical Techniques

The characterization of this compound products, especially in the context of ADCs, relies on a suite of analytical techniques to determine purity, structure, and conjugation efficiency. The primary methods discussed in these notes are:

  • High-Performance Liquid Chromatography (HPLC): For assessing purity, quantifying unreacted starting materials, and determining the extent of conjugation.

  • Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS): For confirming the molecular weight of the conjugate, determining the drug-to-antibody ratio (DAR), and identifying conjugation sites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the linker and its conjugates, and for assessing the completion of the maleimide-thiol reaction.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is a powerful technique for monitoring the progress of conjugation reactions and assessing the purity of the final product.

Experimental Protocol: RP-HPLC for a Peptide-Linker Conjugate

This protocol outlines the analysis of a reaction between a thiol-containing peptide and this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). For larger protein conjugates, a C4 column may provide better resolution.

2. Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

3. Gradient Elution:

  • A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the peptide and the conjugate.

4. Sample Preparation:

  • Dilute the reaction mixture or purified product in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Acquisition and Analysis:

  • Monitor the elution profile at a wavelength where the peptide and/or the conjugated molecule has significant absorbance (e.g., 220 nm for peptide bonds and 280 nm for aromatic amino acids).

  • The unreacted peptide, the linker, and the final conjugate will have distinct retention times. Successful conjugation will be indicated by the appearance of a new, typically more hydrophobic (later eluting) peak corresponding to the conjugate, and a decrease in the intensity of the starting material peaks.

Data Presentation: HPLC Analysis Summary
AnalyteRetention Time (min)Peak Area (%) - T0Peak Area (%) - T24
Thiol-Peptide12.598.25.1
This compound15.899.110.3 (excess)
Peptide-Linker Conjugate18.20.084.6

This table illustrates a hypothetical time-course analysis of a conjugation reaction, showing the consumption of the starting materials and the formation of the product.

Section 2: Mass Spectrometry (MS) and LC-MS Analysis

Mass spectrometry is crucial for the definitive identification of the conjugated product and for determining the distribution of conjugated species, which is particularly important for ADCs.

Experimental Protocol: LC-MS for ADC Drug-to-Antibody Ratio (DAR) Determination

This protocol describes the analysis of an antibody conjugated with a drug via the this compound linker.

1. Instrumentation:

  • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

2. LC Conditions (for intact ADC):

  • Column: Reversed-phase column suitable for proteins (e.g., C4 or C8, ~2.1 mm ID).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A shallow gradient optimized for the separation of different drug-loaded species.

3. Sample Preparation:

  • Desalt the ADC sample using a suitable method (e.g., spin column) into an MS-compatible buffer if necessary.

  • Dilute the ADC to 0.1-1 mg/mL in Mobile Phase A.

  • For analysis of light and heavy chains, the ADC can be reduced with a reducing agent like DTT.

4. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Acquire data over a mass range that encompasses the expected charge states of the ADC.

5. Data Analysis:

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species (unconjugated, DAR1, DAR2, etc.).

  • The average DAR can be calculated from the relative abundance of each species.

  • For more detailed site-specific information, a peptide mapping workflow involving enzymatic digestion of the ADC followed by LC-MS/MS analysis is required.[1]

Data Presentation: DAR Analysis by LC-MS
SpeciesObserved Mass (Da)Relative Abundance (%)
Unconjugated Antibody148,05010.5
DAR 1149,25525.3
DAR 2150,46040.1
DAR 3151,66518.7
DAR 4152,8705.4
Average DAR 2.2

This table presents example data from an intact mass analysis of an ADC, showing the distribution of drug-loaded species and the calculated average DAR.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural verification of the this compound linker and for confirming the covalent bond formation in the final conjugate.

Experimental Protocol: ¹H NMR for Monitoring Maleimide-Thiol Conjugation

This protocol focuses on observing the key spectral changes upon the reaction of a maleimide group.

1. Instrumentation:

  • NMR spectrometer (400 MHz or higher).

2. Sample Preparation:

  • Dissolve the this compound linker in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Acquire a ¹H NMR spectrum of the starting material.

  • After the conjugation reaction with a thiol-containing molecule, purify the product and dissolve it in the same deuterated solvent.

  • Acquire a ¹H NMR spectrum of the product.

3. Data Acquisition and Analysis:

  • Key signals to monitor are the protons of the maleimide double bond, which typically appear as a singlet at around 7.0 ppm.[2]

  • Upon successful Michael addition of the thiol, this singlet will disappear, and new signals corresponding to the protons of the resulting succinimide ring will appear at different chemical shifts (typically upfield). The PEG linker protons will be visible as a complex multiplet around 3.5-3.7 ppm.[3]

  • Quantitative NMR (qNMR) can be employed to determine the purity of the linker by integrating the maleimide proton signal against a certified internal standard.[4]

Data Presentation: ¹H NMR Chemical Shift Summary
Functional GroupChemical Shift (δ, ppm) - Before ConjugationChemical Shift (δ, ppm) - After Conjugation
Maleimide Protons (-CH=CH-)~7.0 (s, 2H)Absent
Succinimide Ring ProtonsAbsent~2.5-4.5 (m)
PEG4 Methylene Protons (-CH₂CH₂O-)~3.5-3.7 (m)~3.5-3.7 (m)
Lysine Backbone Protons~1.2-4.3 (m)~1.2-4.3 (m)

This table summarizes the expected changes in the ¹H NMR spectrum upon successful conjugation to the maleimide groups of the linker.

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_synthesis Conjugation cluster_analysis Characterization Thiol-Molecule Thiol-Molecule Conjugation_Reaction Thiol-Maleimide Reaction (pH 6.5-7.5) Thiol-Molecule->Conjugation_Reaction Bis-Mal-Linker Bis-Mal-Linker Bis-Mal-Linker->Conjugation_Reaction Crude_Product Crude Conjugate Conjugation_Reaction->Crude_Product HPLC RP-HPLC (Purity & Conversion) Crude_Product->HPLC Monitor Reaction Purification Purification Crude_Product->Purification Purify LCMS LC-MS (Identity & DAR) NMR NMR (Structure Confirmation) Purified_Product Final Product Purification->Purified_Product Purified_Product->LCMS Confirm Mass Purified_Product->NMR Verify Structure

Caption: General workflow for the synthesis and characterization of a this compound conjugate.

analytical_logic cluster_purity Purity Assessment cluster_identity Identity Confirmation cluster_structure Structural Verification Question Is the conjugation successful and is the product pure? HPLC HPLC Analysis Question->HPLC LCMS LC-MS Analysis Question->LCMS NMR NMR Spectroscopy Question->NMR HPLC_Outcome Separation of starting materials, product, and byproducts. Quantitative assessment of purity. HPLC->HPLC_Outcome LCMS_Outcome Measurement of molecular weight. Confirms covalent addition of the linker. Determination of DAR for ADCs. LCMS->LCMS_Outcome NMR_Outcome Disappearance of maleimide signals. Appearance of succinimide signals. Confirms site of reaction. NMR->NMR_Outcome

Caption: Logical diagram illustrating the roles of different analytical methods in product characterization.

References

Application Note: Site-Specific Protein Modification Using Bis-Mal-Lysine-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the site-specific modification of proteins, particularly monoclonal antibodies (mAbs), using the heterobifunctional crosslinker, Bis-Mal-Lysine-PEG4-acid. This reagent is designed for disulfide bond re-bridging, enabling the creation of homogenous and stable protein conjugates with a defined stoichiometry, which is critical in the development of therapeutics like Antibody-Drug Conjugates (ADCs). We present the underlying chemical principles, detailed experimental protocols for conjugation and purification, and methodologies for the characterization of the final conjugate, including data interpretation.

Introduction

Site-specific protein modification is a cornerstone of modern biopharmaceutical development, allowing for the precise attachment of payloads such as drugs, fluorophores, or imaging agents to a target protein. This precision overcomes the heterogeneity associated with traditional conjugation methods, such as lysine modification, which often results in a complex mixture of products with variable efficacy and pharmacokinetic profiles[1].

This compound is a versatile crosslinker designed for advanced bioconjugation strategies[2][3]. Its structure incorporates three key features:

  • Two Maleimide Groups: These thiol-reactive groups are positioned to specifically and covalently re-bridge the two free thiols generated from the reduction of a native disulfide bond, forming stable thioether linkages[2][4].

  • A PEG4 Spacer: The polyethylene glycol spacer enhances the solubility and accessibility of the linker in aqueous environments, minimizing aggregation during the conjugation process[2][3].

  • A Carboxylic Acid: This terminal acid group serves as a versatile handle for the attachment of a desired payload (e.g., a cytotoxic drug, a fluorescent probe) via stable amide bond formation, typically activated with reagents like EDC or HATU[3].

This linker is particularly well-suited for modifying IgG-type antibodies, which possess four solvent-accessible interchain disulfide bonds in the hinge region[1]. By selectively reducing these bonds and using a bis-maleimide linker to reconnect them, it is possible to generate a highly homogenous Antibody-Drug Conjugate (ADC) with a drug-to-antibody ratio (DAR) of approximately 4[1][5].

Principle of Reaction

The conjugation strategy involves a two-step process: selective reduction of the protein's disulfide bonds followed by covalent re-bridging with the bis-maleimide linker.

  • Selective Disulfide Reduction: The interchain disulfide bonds of the antibody are selectively reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). This process exposes pairs of free sulfhydryl (-SH) groups while preserving the structurally critical intrachain disulfides[6][7].

  • Thiol-Maleimide Conjugation: The two maleimide groups of the linker react specifically with the pair of newly generated thiols at a pH of 6.5-7.5[4]. This Michael addition reaction forms two stable thioether bonds, effectively re-bridging the original disulfide location with the linker-payload construct[4][8].

Reaction_Mechanism Ab_SS Antibody with Interchain Disulfide (Ab-S-S-Ab) Ab_SH Reduced Antibody with Free Thiols (Ab-SH HS-Ab) Ab_SS->Ab_SH  Reduction (pH 7-7.5) TCEP TCEP (Reducing Agent) ADC Homogenous ADC (DAR ≈ 4) Ab_SH->ADC  Conjugation (pH 6.5-7.5) Linker Bis-Mal-Lysine-PEG4-Payload (Payload-Linker-(Mal)₂) Linker->ADC

Caption: Reaction scheme for disulfide re-bridging.

Experimental Workflow and Protocols

The overall workflow consists of antibody preparation, reduction, conjugation, purification, and characterization.

Caption: General experimental workflow for ADC generation.
Protocol 3.1: Antibody Reduction

  • Buffer Preparation: Prepare a reaction buffer (e.g., Phosphate Buffered Saline, PBS) at pH 7.2-7.5. Degas the buffer thoroughly by vacuum or by bubbling with an inert gas (e.g., argon) to prevent re-oxidation of thiols[9].

  • Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in the degassed reaction buffer[10].

  • Reducing Agent: Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

  • Reduction Reaction: Add a 5-10 molar excess of TCEP to the antibody solution[10]. For an IgG1 antibody (~150 kDa), this corresponds to approximately 8 equivalents of TCEP per disulfide bond to be reduced.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing[5][10]. This selectively reduces the interchain disulfide bonds.

Protocol 3.2: Conjugation with Bis-Mal-Lysine-PEG4-Payload

Note: This protocol assumes the payload has already been conjugated to the carboxylic acid handle of the this compound linker.

  • Linker-Payload Preparation: Dissolve the linker-payload construct in an anhydrous organic solvent such as DMSO or DMF to create a 10 mM stock solution[10][11].

  • Conjugation: Following the reduction step, allow the antibody solution to cool to room temperature. Add the linker-payload stock solution to the reduced antibody at a molar ratio of approximately 5-8 moles of linker per mole of antibody[5][10]. The final concentration of the organic solvent (e.g., DMSO) should ideally be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light[10][11].

  • Quenching: Stop the reaction by adding a 2-fold molar excess of a quenching reagent, such as N-acetylcysteine, relative to the initial amount of linker-payload. Incubate for an additional 20 minutes to ensure all unreacted maleimide groups are capped[10].

Protocol 3.3: Purification
  • Column Equilibration: Equilibrate a size-exclusion chromatography (SEC) desalting column (e.g., Sephadex G-25) with a suitable storage buffer, such as PBS at pH 7.4[10].

  • Sample Loading: Load the quenched reaction mixture onto the equilibrated column.

  • Elution: Elute the sample with the storage buffer. The high molecular weight ADC will elute first in the void volume, separated from the smaller, unconjugated linker-payload, quenching reagent, and TCEP.

  • Fraction Collection: Collect the protein-containing fractions and pool them. Confirm protein presence using a UV spectrophotometer at 280 nm.

Characterization of the Conjugate

Thorough characterization is essential to confirm the quality, homogeneity, and stability of the ADC.

Protocol 4.1: Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR of cysteine-linked ADCs. The addition of a hydrophobic linker-payload increases the protein's overall hydrophobicity, allowing separation of species with different numbers of attached drugs[8][12].

  • Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)[12].

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)[12].

  • Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Gradient: Run a linear gradient from high salt (100% A) to low salt (100% B) over 20-30 minutes.

  • Detection: UV at 280 nm.

  • Analysis: The chromatogram will show distinct peaks corresponding to the antibody with different drug loads (DAR0, DAR2, DAR4, etc.). The average DAR is calculated from the relative area of each peak. For a disulfide re-bridging strategy, a prominent peak at DAR4 is expected[5].

Caption: Illustrative HIC profile of an ADC mixture.
Protocol 4.2: Aggregate Analysis by SEC-HPLC

SEC is used to separate proteins by size, allowing for the quantification of high molecular weight aggregates and low molecular weight fragments.

  • Mobile Phase: Isocratic elution with a buffer such as 150 mM Sodium Phosphate, pH 7.0[9].

  • Column: An SEC column (e.g., Agilent AdvanceBio SEC)[9].

  • Flow Rate: ~0.5-1.0 mL/min.

  • Detection: UV at 280 nm.

  • Analysis: The main peak represents the monomeric ADC. Peaks eluting earlier correspond to aggregates, while later peaks indicate fragments. Regulatory guidelines typically require aggregate levels to be low (e.g., <5%).

Protocol 4.3: Mass Confirmation by LC-MS

Mass spectrometry provides an accurate mass of the conjugate, confirming successful conjugation and providing a precise DAR value.

  • Method: Native SEC-MS or reversed-phase LC-MS (RPLC-MS) can be used. Native MS is preferred for non-covalent complexes like cysteine-linked ADCs to analyze the intact molecule[3][13].

  • Analysis: The deconvoluted mass spectrum will show a distribution of species. The mass difference between peaks will correspond to the mass of the attached linker-payload, confirming successful conjugation and allowing for an accurate average DAR calculation[14].

Quantitative Data Summary

The following tables summarize typical results expected from a successful conjugation of a payload to an IgG1 antibody using the this compound linker for disulfide re-bridging.

Table 1: Conjugation Reaction and Purification Results

Parameter Typical Value Method
Average DAR 3.8 - 4.0 HIC-HPLC, LC-MS
% Monomer > 95% SEC-HPLC
% Aggregates < 5% SEC-HPLC

| Final Protein Yield | > 80% | UV 280 nm |

Table 2: Characterization of Final ADC Product

Parameter DAR0 DAR2 DAR4 DAR6 DAR8
% Distribution (Illustrative) < 5% < 15% > 75% < 5% < 1%

| Method | \multicolumn{5}{c|}{HIC-HPLC Peak Area Integration} |

Table 3: In Vitro Potency (Example)

Cell Line ADC IC₅₀ (nM) Unconjugated Payload IC₅₀ (nM)
HER2-Positive (e.g., BT-474) 0.1 - 5.0[5] 0.01 - 0.5
HER2-Negative (e.g., MDA-MB-231) > 100 0.01 - 0.5

| Method | \multicolumn{3}{c|}{Cell Viability Assay (e.g., MTT, CellTiter-Glo)} |

Stability Considerations

The thioether bond formed by the thiol-maleimide reaction is generally stable. However, maleimide-based conjugates can be susceptible to a retro-Michael reaction, especially in the presence of high concentrations of other thiols like albumin in plasma, which can lead to premature drug release[6][10]. The stability of the conjugate should be assessed by incubating the ADC in plasma or a thiol-containing buffer and monitoring the average DAR over time[15][16]. Studies have shown that for some stabilized maleimide-based ADCs, payload loss can be minimal, with as little as ~3.8% deconjugation after 14 days in an albumin solution[16].

Conclusion

The this compound linker provides a robust and efficient tool for generating site-specific protein conjugates. By targeting the interchain disulfide bonds of antibodies, this method allows for the production of homogenous ADCs with a controlled DAR, which is a critical attribute for developing safe and effective biotherapeutics. The protocols and analytical methods described herein provide a comprehensive framework for researchers to successfully implement this technology.

References

Application Notes and Protocols for Bis-Mal-Lysine-PEG4-acid in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Bis-Mal-Lysine-PEG4-acid as a heterobifunctional linker in the construction of targeted drug delivery systems. Detailed protocols for its application in creating Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) are provided, alongside representative data and visualizations to guide researchers in their experimental design.

Introduction to this compound

This compound is a versatile crosslinker that features two maleimide groups and a terminal carboxylic acid, connected by a lysine core and a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[] This unique architecture allows for the sequential or simultaneous conjugation of different molecules, making it an invaluable tool in the development of targeted therapeutics.[]

The maleimide groups exhibit high reactivity towards thiol groups, typically found in cysteine residues of proteins, forming stable thioether bonds.[2] This reaction is most efficient at a pH range of 6.5 to 7.5.[2] The terminal carboxylic acid can be activated to react with primary amines, such as those on the side chain of lysine residues or N-termini of proteins, to form stable amide bonds.[2] The inclusion of the PEG4 spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, which can improve the pharmacokinetic properties of the final drug product.[3]

Key Features:

  • Heterobifunctional: Possesses two distinct reactive functionalities (maleimide and carboxylic acid) for controlled conjugation.

  • Thiol-Reactive Maleimides: Enables specific and stable conjugation to cysteine residues.

  • Amine-Reactive Carboxylic Acid: Allows for the attachment of molecules containing primary amines.

  • PEG4 Spacer: Increases hydrophilicity, potentially improving solubility and in vivo stability of the conjugate.

  • Lysine Core: Provides a branched structure for dual maleimide presentation.

Applications in Targeted Drug Delivery

The unique properties of this compound make it suitable for several applications in targeted drug delivery, most notably in the construction of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to link a cytotoxic payload to a monoclonal antibody (mAb). The antibody serves as the targeting moiety, directing the potent drug to cancer cells that express a specific surface antigen. This targeted approach aims to increase the therapeutic window of the cytotoxic agent by minimizing its exposure to healthy tissues.

The general strategy involves a two-step conjugation process:

  • Payload-Linker Conjugation: The carboxylic acid of the this compound is first activated and reacted with an amine-containing cytotoxic drug.

  • Antibody-Linker-Payload Conjugation: The maleimide groups of the resulting drug-linker construct are then reacted with free thiols on the antibody, which are typically generated by the reduction of interchain disulfide bonds.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound can serve as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.

The synthesis of a PROTAC using this linker would typically involve:

  • Ligand 1 Conjugation: The carboxylic acid of the linker is coupled to an amine-functionalized ligand for either the target protein or the E3 ligase.

  • Ligand 2 Conjugation: The maleimide groups are then used to conjugate a thiol-containing ligand for the other binding partner.

Quantitative Data Summary

The following tables present representative data that could be expected from conjugation experiments using this compound.

Table 1: Representative Drug-to-Antibody Ratio (DAR) for an ADC

ParameterValueMethod of Determination
Average DAR3.8Hydrophobic Interaction Chromatography (HIC)
DAR DistributionDAR0: 5%, DAR2: 20%, DAR4: 60%, DAR6: 10%, DAR8: 5%Mass Spectrometry (MS)
Conjugation Efficiency>90%SDS-PAGE and UV-Vis Spectroscopy
Monomer Purity>95%Size Exclusion Chromatography (SEC)

Table 2: Representative Characterization of a PROTAC

ParameterValueMethod of Determination
Molecular Weight1250.5 DaLC-MS
Purity>98%HPLC
Target Protein Degradation (DC50)50 nMWestern Blot or In-Cell ELISA
E3 Ligase Binding Affinity (Kd)100 nMSurface Plasmon Resonance (SPR)

Experimental Protocols

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the synthesis of an ADC using a thiol-containing payload and a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound

  • Thiol-containing cytotoxic payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide activator

  • N-Hydroxysuccinimide (NHS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethylformamide (DMF)

  • Purification columns (e.g., SEC, HIC)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add DCC (1.2 equivalents) to the solution and stir at room temperature for 4 hours to form the NHS ester.

  • Conjugation of Payload to Linker:

    • Add the thiol-containing payload (1 equivalent) to the activated linker solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Purify the linker-payload conjugate by preparative HPLC.

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in PBS.

    • Add a 10-20 fold molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with PBS.

  • Conjugation of Linker-Payload to Antibody:

    • Add the purified linker-payload conjugate (4-8 fold molar excess over the antibody) to the reduced antibody solution.

    • Incubate the reaction at 4°C for 4-16 hours.

  • Purification and Characterization of the ADC:

    • Purify the ADC using SEC to remove unconjugated linker-payload and aggregates.

    • Characterize the ADC to determine the average DAR (using HIC or MS), purity (by SEC), and endotoxin levels.

Protocol for PROTAC Synthesis

This protocol outlines the synthesis of a PROTAC molecule.

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand

  • Thiol-functionalized target protein ligand

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Purification columns (e.g., preparative HPLC)

Procedure:

  • Conjugation of E3 Ligase Ligand to Linker:

    • Dissolve this compound (1 equivalent) and the amine-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

  • Conjugation of Target Protein Ligand:

    • To the reaction mixture from the previous step, add the thiol-functionalized target protein ligand (1.5 equivalents).

    • Stir at room temperature overnight.

    • Monitor the formation of the final PROTAC molecule by LC-MS.

  • Purification and Characterization of the PROTAC:

    • Purify the crude PROTAC using preparative reverse-phase HPLC.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism Target Target Protein TernaryComplex Ternary Complex (Target-PROTAC-E3) Target->TernaryComplex PROTAC PROTAC (this compound linker) PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ub Ubiquitin Ub->TernaryComplex UbTarget Ubiquitinated Target Protein TernaryComplex->UbTarget Ubiquitination Proteasome Proteasome UbTarget->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation of a target protein.

Experimental Workflow: ADC Synthesis

ADC_Synthesis_Workflow start Start step1 Activate Carboxylic Acid of This compound start->step1 step2 Conjugate Amine-Payload to Activated Linker step1->step2 step4 Conjugate Linker-Payload to Reduced Antibody step2->step4 step3 Reduce Antibody Interchain Disulfides step3->step4 step5 Purify ADC step4->step5 step6 Characterize ADC (DAR, Purity) step5->step6 end End step6->end

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.

Logical Relationship: this compound Structure and Function

Linker_Function linker This compound Maleimide Maleimide Lysine Core PEG4 Spacer Carboxylic Acid thiol_conj Thiol Conjugation (e.g., Cysteine) linker:f0->thiol_conj linker:f1->thiol_conj amine_conj Amine Conjugation (e.g., Lysine, Payload) linker:f4->amine_conj branching Branched Presentation linker:f2->branching solubility Increased Solubility linker:f3->solubility

Caption: Structure-function relationship of this compound.

References

experimental design for peptide labeling with Bis-Mal-Lysine-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Peptide Labeling with Bis-Mal-Lysine-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional crosslinking reagent designed for the precise and efficient conjugation of peptides and other biomolecules. This reagent features two thiol-reactive maleimide groups and a terminal carboxylic acid, connected through a central lysine core and a hydrophilic polyethylene glycol (PEG) spacer. The dual maleimide functionalities allow for the dimerization of cysteine-containing peptides or the bridging of two thiol groups within a single molecule.[1][2] The PEG4 linker enhances aqueous solubility, reduces immunogenicity, and provides a flexible spacer arm, which can be critical for maintaining the biological activity of the conjugated peptide.[3][4][5] The terminal carboxylic acid offers an additional site for conjugation to amine-containing molecules or surfaces, making it a versatile tool in drug development, diagnostics, and proteomics research.[2][6]

Principle of Reaction

The primary reaction mechanism involves the selective and efficient Michael addition of a thiol group (typically from a cysteine residue in a peptide) to the electrophilic double bond of a maleimide group.[7] This reaction forms a stable thioether bond. The reaction is highly chemoselective for thiols within an optimal pH range of 6.5 to 7.5.[1][8] Below pH 6.5, the reaction rate is significantly reduced as the thiol group is predominantly in its less nucleophilic protonated form.[8] Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis, and the reagent loses its selectivity as it can begin to react with primary amines (e.g., lysine residues).[1][8]

Applications

The unique architecture of this compound lends itself to a variety of advanced applications:

  • Synthesis of Peptide Dimers: Two identical or different cysteine-containing peptides can be crosslinked to create homodimers or heterodimers. This is particularly useful for mimicking or modulating dimeric protein-protein interactions.[9][10][11]

  • Antibody-Drug Conjugates (ADCs): The reagent can be used to link peptide-based toxins or imaging agents to antibodies. The dual maleimide groups can bridge reduced disulfide bonds in the antibody hinge region, while the acid group can be used for further modification.[1][2]

  • PROTAC Development: As a PEG-based linker, it can be incorporated into the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to bring a target protein and an E3 ubiquitin ligase into proximity for targeted protein degradation.[12]

  • Surface Immobilization: Peptides can be dimerized and then immobilized onto amine-functionalized surfaces or nanoparticles via the terminal carboxylic acid, which is valuable for developing biosensors and targeted drug delivery systems.[3][13]

Chemical Reaction and Experimental Workflow

The following diagrams illustrate the chemical principle of peptide dimerization and the general experimental workflow for the labeling procedure.

G cluster_reactants Reactants cluster_product Product P1 Peptide 1 (with Cys-SH) Dimer Peptide 1-S-[Linker]-S-Peptide 2 (Dimeric Conjugate) P1->Dimer + pH 6.5-7.5 P2 Peptide 2 (with Cys-SH) P2->Dimer + Linker This compound Linker->Dimer

Caption: Chemical reaction for peptide dimerization.

prep prep reaction reaction process process analysis analysis start Start prep_peptide 1. Peptide Preparation (Dissolve & Reduce Disulfides) start->prep_peptide conjugation 3. Conjugation Reaction (Mix Peptide & Linker, pH 6.5-7.5) prep_peptide->conjugation prep_linker 2. Linker Preparation (Dissolve in DMSO/DMF) prep_linker->conjugation quench 4. Quench Reaction (Add excess thiol, e.g., Cysteine) conjugation->quench purify 5. Purification (RP-HPLC) quench->purify analyze 6. Analysis & QC (LC-MS, SDS-PAGE) purify->analyze end End analyze->end

Caption: General experimental workflow for peptide labeling.

Detailed Experimental Protocols

Materials and Equipment
  • Cysteine-containing peptide(s)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer (100 mM), pH 7.0-7.5, degassed.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

  • Quenching Solution: L-cysteine or 2-Mercaptoethanol (100 mM).

  • Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[14][15]

  • Analytical Instruments: Liquid Chromatography-Mass Spectrometry (LC-MS) and/or MALDI-TOF MS.[16][17]

  • General lab equipment: pH meter, nitrogen or argon gas, reaction vials, magnetic stirrer.

Protocol 1: Dimerization of a Cysteine-Containing Peptide

This protocol describes the crosslinking of two molecules of a single peptide to form a homodimer.

1. Preparation of Peptide Solution: a. Dissolve the cysteine-containing peptide in degassed Reaction Buffer to a final concentration of 1-5 mg/mL. b. If the peptide may have formed disulfide bonds, add TCEP solution to a final concentration of 1-2 mM (a 5-10 fold molar excess over the peptide). c. Incubate at room temperature for 30 minutes to ensure complete reduction of any disulfide bonds.[18][19]

2. Preparation of Crosslinker Solution: a. Immediately before use, dissolve this compound in DMSO or DMF to create a 10 mM stock solution.[19] Maleimide reagents are susceptible to hydrolysis, so fresh preparation is critical.[8]

3. Conjugation Reaction: a. Add the this compound stock solution to the reduced peptide solution. The recommended molar ratio is 0.5 moles of the bis-maleimide linker for every 1 mole of peptide (a 1:2 linker-to-peptide molar ratio). b. Flush the reaction vial with an inert gas (nitrogen or argon), cap it tightly, and mix gently. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[8][20] Reaction progress can be monitored by LC-MS.

4. Quenching the Reaction: a. To quench any unreacted maleimide groups, add the Quenching Solution to a final concentration of 10-20 mM (a 20-50 fold molar excess over the linker). b. Incubate for an additional 30 minutes at room temperature.

5. Purification of the Dimeric Peptide: a. Purify the crude reaction mixture using RP-HPLC with a suitable C18 column.[15] b. Use a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) to elute the peptide dimer.[15] c. Collect fractions and analyze by LC-MS to identify those containing the pure dimer. Pool the desired fractions and lyophilize.

6. Analysis and Quality Control: a. Confirm the identity and purity of the final product using high-resolution LC-MS or MALDI-TOF MS.[16][17] The observed molecular weight should correspond to the sum of two peptide molecules and one linker molecule, minus the mass of two hydrogen atoms. b. Assess purity by analytical HPLC, monitoring at 215-220 nm.[15][17]

Data Presentation
Table 1: Recommended Reaction Parameters
ParameterRecommended ConditionRationale & Notes
pH 6.5 - 7.5Optimal for selective thiol-maleimide reaction; avoids maleimide hydrolysis.[1][8]
Temperature 4°C to 25°C (Room Temp)4°C for sensitive peptides to minimize degradation; RT for faster kinetics.[8]
Reaction Time 2 - 16 hoursMonitor reaction progress by LC-MS for optimization.
Linker:Peptide Ratio 1:2 (molar) for dimerizationStoichiometry is key. Excess linker can lead to mono-labeled species.
Peptide Concentration 1 - 5 mg/mLHigher concentrations can accelerate the reaction but may increase aggregation.
Buffer System PBS, HEPES, TrisMust be free of thiol-containing reagents. Degassing is crucial to prevent thiol oxidation.[18][19]
Table 2: Example Mass Spectrometry Data for Quality Control

Assumed Peptide: A hypothetical 10-amino acid peptide "Peptide-Cys" with a monoisotopic mass of 1200.5 Da. this compound MW = 695.7 Da.

SpeciesCalculationExpected Mass (Da)Observed Mass (Da)
Starting Peptide Mass(Peptide)1200.51200.6
Mono-labeled Peptide Mass(Peptide) + Mass(Linker)1896.21896.3
Dimer Product (2 * Mass(Peptide)) + Mass(Linker)3096.73096.8
Hydrolyzed Linker Mass(Linker) + Mass(H₂O)713.7713.7

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis-Mal-Lysine-PEG4-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the conjugation efficiency of Bis-Mal-Lysine-PEG4-acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleimide-thiol conjugation?

A1: The ideal pH range for reacting the maleimide groups of this compound with thiols (e.g., cysteine residues on a protein) is between 6.5 and 7.5.[1][2][3][4] Within this range, the reaction is highly selective for thiol groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][4] Reaction rates decrease at lower pH, while at pH values above 7.5, the maleimide groups can react with primary amines (e.g., lysine residues), and the rate of maleimide hydrolysis increases.[1][4]

Q2: What is a good starting molar ratio of this compound to my thiol-containing molecule?

A2: A common starting point is a 10 to 20-fold molar excess of the maleimide linker relative to the protein or peptide.[3][5][6] However, the optimal ratio is highly dependent on the specific molecules being conjugated, the number of available cysteine residues, and the reactivity of the maleimide reagent.[3] It is strongly recommended to perform titration experiments with varying molar ratios to determine the optimal conditions for your specific application.[3] For some peptides and nanobodies, optimal ratios have been found to be as low as 2:1 or 5:1.[7][8]

Q3: My protein has disulfide bonds. Can I still use this compound for conjugation?

A3: Yes, but you must first reduce the disulfide bonds to generate free thiol groups, as maleimides do not react with disulfides.[1][6] A common method is to treat your protein with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[1][5] TCEP is often preferred because it does not contain a thiol group and typically does not need to be removed before adding the maleimide reagent.[1][3] If other reducing agents like dithiothreitol (DTT) are used, they must be removed prior to conjugation, for example, by using a desalting column.[9]

Q4: How should I prepare and store my this compound?

A4: this compound should be stored at -20°C.[10] It is recommended to allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation.[4][10] For conjugation, prepare fresh solutions in an anhydrous, biocompatible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][5][6] Aqueous solutions of maleimide-containing reagents should be prepared immediately before use as the maleimide group is susceptible to hydrolysis.[1][4]

Q5: What are the main side reactions I should be aware of?

A5: The primary side reactions include:

  • Hydrolysis: The maleimide ring can open in aqueous solutions, rendering it inactive for conjugation. This reaction is faster at higher pH.[1][4]

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine.[1][4]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, especially in the presence of other thiols. This can lead to the transfer of the payload to other molecules.[1][2][4]

  • Thiazine Rearrangement: If conjugating to an N-terminal cysteine with a free amino group, the resulting product can rearrange to form a stable six-membered thiazine ring.[1][11][12]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Low Conjugation Yield Hydrolyzed Maleimide Reagent: The maleimide groups on the linker have been inactivated by exposure to moisture.Prepare fresh solutions of the maleimide reagent in a dry, water-miscible organic solvent (e.g., DMSO, DMF) immediately before use.[1][3]
Oxidized or Inaccessible Thiols: The cysteine residues on your protein have formed disulfide bonds or are sterically hindered.Pre-treat the protein with a 10-100 fold molar excess of a reducing agent like TCEP for 20-60 minutes at room temperature.[1][3][5]
Incorrect pH: The reaction pH is too low, slowing down the reaction rate.Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2][4] Use non-amine containing buffers like PBS or HEPES.[3]
Suboptimal Molar Ratio: The concentration of the maleimide linker is too low.Increase the molar excess of the this compound linker. Start with a 10-20 fold excess and optimize from there.[1][6]
Poor In-vivo Stability / Payload Loss Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide bond is reversible and can be cleaved by endogenous thiols like glutathione.After the initial conjugation, induce hydrolysis of the thiosuccinimide ring to form a stable, ring-opened succinamic acid. This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C.[1][13][14] Monitor the ring-opening by mass spectrometry.
Thiazine Rearrangement (for N-terminal Cys): The conjugate is rearranging to a thiazine structure.If this rearrangement is undesirable, perform the conjugation at a more acidic pH.[12] Alternatively, if the thiazine product is stable and acceptable, the reaction can be driven to completion by extended incubation.[1]
Protein Aggregation Suboptimal Buffer Conditions: Incorrect pH or high ionic strength can lead to protein instability.Optimize buffer conditions, ensuring the pH is within the protein's stability range, which for maleimide conjugation is typically 7.0-7.5.[3]
Heterogeneous Product Incomplete Reaction: The conjugation reaction did not go to completion, leaving unreacted protein.Increase the reaction time or the molar excess of the maleimide linker.
Maleimide Hydrolysis: A portion of the maleimide reagent hydrolyzed before conjugation.Prepare the maleimide solution immediately before use.[1]
Side Reactions: Competing reactions with amines or hydrolysis of the conjugate are occurring.Maintain the pH between 6.5 and 7.5 to minimize reaction with amines.[4] For conjugate stability, consider post-conjugation hydrolysis of the thiosuccinimide ring.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing maleimide-thiol conjugation reactions.

ParameterRecommended Range/ValueNotes
Reaction pH 6.5 - 7.5Optimal for thiol selectivity.[1][2][4]
Maleimide:Thiol Molar Ratio 10:1 to 20:1 (starting point)Highly dependent on the specific reactants and may need optimization.[3][5][6] Can be as low as 2:1 for some molecules.[7][8]
Reaction Temperature Room Temperature or 4°CRoom temperature for a few hours is common.[5] Overnight at 4°C can be used for sensitive proteins.[5]
Reaction Time 30 minutes to several hoursReaction progress should be monitored (e.g., by HPLC-MS).
Reducing Agent (TCEP) Molar Excess 10- to 100-foldFor reduction of disulfide bonds prior to conjugation.[3][5][6]

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds in a Protein
  • Protein Preparation: Dissolve the protein in a degassed, amine-free buffer (e.g., PBS or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[3]

  • Addition of Reducing Agent: Add a 50-100 fold molar excess of TCEP to the protein solution.[3]

  • Incubation: Incubate the mixture for 30-60 minutes at room temperature.[3] The reduced protein is now ready for conjugation.

Protocol 2: General Conjugation of this compound to a Thiol-Containing Protein
  • Prepare Maleimide Stock Solution: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[3][6]

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the reduced protein solution.[6]

  • Incubation: Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[3][5]

  • Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide.[3]

  • Purification: Remove excess, unreacted this compound and other small molecules using size exclusion chromatography (SEC) or dialysis.[] Further purification to separate conjugated from unconjugated protein may be achieved using ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC).[][16]

Protocol 3: Post-Conjugation Hydrolysis for Increased Stability
  • Initial Conjugation and Purification: Perform the conjugation reaction and initial purification (e.g., SEC) to remove excess maleimide reagent.

  • pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0.[1]

  • Incubation: Incubate the solution at room temperature or 37°C.[1]

  • Monitoring: Monitor the hydrolysis of the thiosuccinimide ring to the succinamic acid by mass spectrometry until the reaction is complete.[1]

  • Final Buffering: Re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream applications.[1]

Visualizations

cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification Protein Protein with Disulfide Bonds ReducedProtein Reduced Protein with Free Thiols Protein->ReducedProtein  + TCEP (pH 7.0-7.5)   Reaction Reaction Mixture (pH 6.5-7.5) ReducedProtein->Reaction Maleimide This compound in DMSO/DMF Maleimide->Reaction Crude Crude Conjugate Reaction->Crude  Incubate RT, 2h   SEC Size Exclusion Chromatography Crude->SEC  Remove excess linker   IEX Ion Exchange Chromatography SEC->IEX  Separate conjugated/ unconjugated protein   Purified Purified Conjugate IEX->Purified

Caption: General workflow for protein conjugation with this compound.

cluster_main Troubleshooting Logic for Low Conjugation Yield Start Low Yield Observed CheckpH Is pH 6.5-7.5? Start->CheckpH CheckThiols Are Thiols Free? CheckpH->CheckThiols Yes AdjustpH Adjust pH to 6.5-7.5 CheckpH->AdjustpH No CheckMaleimide Is Maleimide Fresh? CheckThiols->CheckMaleimide Yes ReduceProtein Reduce with TCEP CheckThiols->ReduceProtein No CheckRatio Increase Molar Ratio? CheckMaleimide->CheckRatio Yes PrepareFresh Prepare Fresh Maleimide CheckMaleimide->PrepareFresh No OptimizeRatio Titrate Molar Ratios CheckRatio->OptimizeRatio Yes Success Yield Improved CheckRatio->Success No (Re-evaluate System) AdjustpH->CheckThiols ReduceProtein->CheckMaleimide PrepareFresh->CheckRatio OptimizeRatio->Success

Caption: A logical workflow for troubleshooting low conjugation yield.

References

preventing hydrolysis of maleimide groups in Bis-Mal-Lysine-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting information and frequently asked questions (FAQs) regarding the use of Bis-Mal-Lysine-PEG4-acid, with a specific focus on preventing the hydrolysis of its maleimide groups to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a concern for my experiments with this compound?

A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring reacts with water, leading to the opening of the ring structure. This forms a maleamic acid derivative, which is no longer reactive towards thiol (sulfhydryl) groups, such as those on cysteine residues in proteins.[1] This loss of reactivity is a primary cause of low or failed conjugation efficiency, leading to inconsistent results and wasted reagents.[1][2]

Q2: What are the main factors that cause the hydrolysis of the maleimide groups on my this compound?

A2: The stability of the maleimide group is primarily influenced by three main factors:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Alkaline conditions (pH > 7.5) significantly accelerate the hydrolysis of the maleimide ring.[1][3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including maleimide hydrolysis.[1][3]

  • Aqueous Environment: Prolonged exposure of the maleimide groups to aqueous solutions will lead to hydrolysis. It is not recommended to store maleimide-containing reagents in aqueous buffers for extended periods.[1]

Q3: What is the optimal pH range for performing conjugation reactions with this compound to minimize hydrolysis?

A3: To achieve the highest efficiency for the thiol-maleimide conjugation while minimizing hydrolysis, it is recommended to maintain the pH of the reaction buffer between 6.5 and 7.5.[1][2][4][5][6][7][][9] Within this pH range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis remains relatively low.[1]

Q4: How should I properly store this compound to maintain the integrity of the maleimide groups?

A4: Proper storage is critical to prevent premature hydrolysis.

  • Solid Form: Store the solid reagent at -20°C, protected from moisture and light.[4][9][10]

  • Stock Solutions: Prepare stock solutions in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][2] These stock solutions should be stored at -20°C and are typically stable for up to one month.[1] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[4]

  • Aqueous Solutions: Aqueous solutions of maleimide reagents should be prepared immediately before use and not stored.[1][2][4]

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound, with a focus on issues arising from maleimide hydrolysis.

Problem Possible Cause Troubleshooting Steps
Low or No Conjugation Efficiency Hydrolysis of the maleimide group prior to or during the reaction. - Verify Buffer pH: Ensure the pH of your reaction buffer is within the optimal range of 6.5-7.5.[1][2][4][5] - Use Fresh Solutions: Prepare aqueous working solutions of the maleimide reagent immediately before use.[1][2][4] - Check Storage Conditions: Confirm that this compound was stored correctly in its solid form at -20°C or as a fresh stock solution in anhydrous DMSO or DMF.[1][10] - Optimize Molar Ratio: A common starting point is a 10:1 to 20:1 molar excess of the maleimide reagent to the thiol-containing molecule, but this should be optimized for your specific application.[1][4][7]
Inaccessible or Oxidized Thiols on the Target Molecule. - Reduce Disulfide Bonds: If conjugating to a protein, consider a pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure free thiols are available.[2][11] Ensure complete removal of the reducing agent before adding the maleimide reagent.[2][4]
Inconsistent Results Between Experiments Variable levels of maleimide hydrolysis. - Standardize Protocol: Prepare fresh buffers and maleimide solutions for each experiment.[1] - Control Reaction Conditions: Carefully monitor and control the pH and temperature of your reaction.[1]
Protein Aggregation During Conjugation Increased hydrophobicity of the protein surface after conjugation. - Use Hydrophilic Linkers: The PEG4 spacer in this compound already enhances hydrophilicity and solubility.[4][10] - Optimize Molar Ratio: Over-modification can alter surface properties and lead to aggregation.[4] Use the lowest effective molar ratio of the maleimide reagent. - Lower Protein Concentration: High protein concentrations can promote aggregation. If possible, dilute the reaction mixture.[4]

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

This protocol outlines a general method for conjugating this compound to a thiol-containing molecule (e.g., a protein with cysteine residues).

  • Preparation of Thiol-Containing Molecule:

    • Dissolve the thiol-containing protein or peptide in a degassed, thiol-free buffer with a pH between 7.0-7.5 (e.g., 1x PBS, 100 mM HEPES).[7][11]

    • If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[2][11] Remove excess TCEP using a desalting column.[2]

  • Preparation of Maleimide Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of the desired concentration in anhydrous DMSO or DMF.

    • Immediately before use, dilute the stock solution into the reaction buffer to prepare the aqueous working solution.

  • Conjugation Reaction:

    • Add the maleimide working solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent over the thiol is a common starting point, but this should be optimized for your specific application.[1][4][7]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Quenching (Optional):

    • To stop the reaction and consume any unreacted maleimide, a small molecule thiol like L-cysteine can be added.[1]

  • Purification:

    • Remove excess, unreacted maleimide reagent by dialysis, size-exclusion chromatography, or another suitable purification method.[12]

Protocol 2: Assessing the Stability of the Maleimide-Thiol Conjugate

This protocol provides a method to evaluate the stability of the formed thioether bond.

  • Conjugate Preparation:

    • Prepare the conjugate as described in Protocol 1.

    • Purify the conjugate to remove any unreacted reagents.

  • Stability Assay:

    • Incubate the purified conjugate in a buffer of interest (e.g., PBS, pH 7.4) at a specific temperature (e.g., 37°C).[12]

    • To assess stability against thiol exchange, a competing thiol like glutathione (GSH) at a physiological concentration (e.g., 1-5 mM) can be added to the incubation buffer.[12]

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.[12]

  • Analysis:

    • Analyze the aliquots by a suitable method such as HPLC, mass spectrometry, or SDS-PAGE to determine the amount of intact conjugate remaining.

    • The rate of degradation or deconjugation can be calculated from the decrease in the intact conjugate over time.[12]

Visualizations

Maleimide_Hydrolysis cluster_conditions Influencing Factors Maleimide Active Maleimide Group (Reactive to Thiols) Maleamic_Acid Inactive Maleamic Acid (Unreactive to Thiols) Maleimide->Maleamic_Acid Hydrolysis Water Water (H₂O) High pH (>7.5) High pH (>7.5) High Temperature High Temperature Aqueous Solution Aqueous Solution

Caption: The process of maleimide hydrolysis leading to an inactive form.

experimental_workflow start Start: Thiol-containing Molecule (e.g., Protein) reduction Optional: Reduce Disulfides (e.g., with TCEP) start->reduction purify_protein Remove Reducing Agent reduction->purify_protein conjugation Conjugation Reaction (pH 6.5 - 7.5) purify_protein->conjugation prep_maleimide Prepare Fresh Solution of This compound prep_maleimide->conjugation quenching Optional: Quench Reaction (e.g., with L-cysteine) conjugation->quenching purify_conjugate Purify Conjugate quenching->purify_conjugate end End: Purified Conjugate purify_conjugate->end

Caption: A typical experimental workflow for maleimide-thiol conjugation.

References

Technical Support Center: Optimizing Bis-Mal-Lysine-PEG4-acid Thiol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your thiol-maleimide conjugation reactions involving Bis-Mal-Lysine-PEG4-acid. This guide provides detailed troubleshooting advice and frequently asked questions to help you achieve optimal results in your experiments.

Troubleshooting Guide: pH-Related Issues

The pH of the reaction buffer is a critical parameter for successful thiol-maleimide conjugation. The optimal pH range for this reaction is 6.5-7.5.[1][2][3][4][5][6] Deviations from this range can lead to several common problems, which are outlined in the table below.

Problem Potential Cause (pH-Related) Recommended Solution
Low or No Conjugation Yield Suboptimal pH: If the pH is below 6.5, the reaction rate is significantly reduced because the thiol group is protonated (-SH) and less reactive.[1]Verify and adjust the reaction buffer to a pH between 6.5 and 7.5. Use a non-amine, non-thiol buffer such as phosphate-buffered saline (PBS) or HEPES.[1][6]
Maleimide Hydrolysis: At a pH above 7.5, the maleimide group is susceptible to hydrolysis, rendering it inactive and unable to react with thiols.[1][4]Always prepare aqueous solutions of the maleimide-functionalized reagent immediately before use. If storage in solution is necessary, use a dry, anhydrous organic solvent like DMSO or DMF.[1][5]
Thiol Oxidation: At higher pH, free thiol groups can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[1]Degas buffers to remove dissolved oxygen. Consider adding a chelating agent like EDTA (2-5 mM) to prevent metal-catalyzed oxidation.[7]
Lack of Specificity / Unexpected Side Products Reaction with Amines: At pH values above 7.5, maleimides can lose their selectivity for thiols and react with primary amines, such as the lysine residue in your linker or on your target molecule.[1][4]Strictly maintain the reaction pH within the 6.5-7.5 range to ensure chemoselectivity for thiol groups.[1][4]
Thiazine Rearrangement: If conjugating to an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement. This is more prevalent at or above physiological pH.[8][9]If possible, avoid using an unprotected N-terminal cysteine for conjugation. Performing the reaction at the lower end of the optimal pH range (around pH 6.5-7.0) can help minimize this side reaction. For some applications, the thiazine product can be more stable.[5][8][9]
Conjugate Instability / Loss of Payload Retro-Michael Reaction: The thioether bond formed can be reversible, especially in a thiol-rich environment (e.g., in the presence of glutathione in vivo), leading to deconjugation.After the initial conjugation, consider inducing hydrolysis of the thiosuccinimide ring by raising the pH to 8.5-9.0. This forms a stable, ring-opened structure that is resistant to thiol exchange.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the thiol-maleimide reaction with this compound?

The optimal and most chemoselective pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3][4] Within this range, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, ensuring high specificity.[2][4]

Q2: What happens if the pH of my reaction is too low?

If the pH is below 6.5, the reaction rate will be very slow. This is because the thiol group (-SH) needs to be in its deprotonated, thiolate form (-S⁻) to be reactive, and lower pH favors the protonated state.[1]

Q3: What are the consequences of having a pH higher than 7.5?

A pH above 7.5 can lead to several undesirable side reactions:

  • Loss of Selectivity: The maleimide group can start to react with primary amines, such as lysine residues.[1][4]

  • Maleimide Hydrolysis: The maleimide ring can undergo hydrolysis, which opens the ring and makes it unreactive towards thiols.[1][4] The rate of hydrolysis increases with increasing pH.[10]

  • Increased Thiazine Rearrangement: If you are working with an N-terminal cysteine, higher pH promotes the rearrangement of the initial conjugate to a more stable six-membered thiazine ring.[8][9]

Q4: How does the carboxylic acid on the this compound linker affect the optimal pH?

The carboxylic acid group on the PEG linker has its own pH requirements for reaction. To form an amide bond, the carboxylic acid is typically activated using carbodiimide chemistry (e.g., with EDC and NHS). This activation step is most efficient in a slightly acidic buffer, with a recommended pH of 5.0-6.0.[1] The subsequent coupling of the activated NHS ester to a primary amine is most efficient at a pH of 7.0-8.0.[1] Therefore, a two-step pH adjustment is often necessary if you are reacting both the maleimide and the carboxylic acid functionalities.

Q5: How can I prevent oxidation of my thiol-containing molecule?

Thiol oxidation to disulfide bonds is a common side reaction, especially at higher pH. To minimize this, you should:

  • Degas your buffers to remove dissolved oxygen.

  • Consider adding a chelating agent like EDTA to your buffer to sequester metal ions that can catalyze oxidation.[7]

  • If your protein or peptide has internal disulfide bonds, you may need to pre-reduce them using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent before adding your maleimide reagent.[5]

Experimental Workflow and Signaling Pathways

To visualize the relationship between pH and the various reaction pathways, the following diagrams are provided.

G pH Influence on Thiol-Maleimide Reaction Pathways cluster_conditions Reaction pH cluster_outcomes Reaction Outcomes cluster_side_reactions Specific Side Reactions at pH > 7.5 pH < 6.5 pH < 6.5 Slow Reaction Slow Reaction pH < 6.5->Slow Reaction Protonated Thiol pH 6.5 - 7.5 pH 6.5 - 7.5 Optimal Conjugation Optimal Conjugation pH 6.5 - 7.5->Optimal Conjugation Reactive Thiolate pH > 7.5 pH > 7.5 Side Reactions Side Reactions pH > 7.5->Side Reactions Increased Nucleophilicity of Amines & Water Maleimide Hydrolysis Maleimide Hydrolysis Side Reactions->Maleimide Hydrolysis Reaction with Amines Reaction with Amines Side Reactions->Reaction with Amines Thiazine Rearrangement Thiazine Rearrangement Side Reactions->Thiazine Rearrangement

Caption: pH-dependent pathways in thiol-maleimide reactions.

G Experimental Workflow for pH Optimization Prepare Buffers 1. Prepare Buffers (e.g., PBS at pH 6.5, 7.0, 7.5) Prepare Reactants 2. Prepare Reactant Solutions (Thiol molecule in buffer, This compound in DMSO) Prepare Buffers->Prepare Reactants Initiate Reactions 3. Initiate Parallel Reactions (Mix reactants at each pH) Prepare Reactants->Initiate Reactions Incubate 4. Incubate (Room temperature, protected from light) Initiate Reactions->Incubate Quench 5. Quench Reaction (Add excess free thiol, e.g., L-cysteine) Incubate->Quench Analyze 6. Analyze Conjugation Efficiency (e.g., HPLC, SDS-PAGE, Mass Spectrometry) Quench->Analyze Determine Optimal pH 7. Determine Optimal pH Analyze->Determine Optimal pH

References

side reactions of Bis-Mal-Lysine-PEG4-acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-Mal-Lysine-PEG4-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this bifunctional linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker. It contains two maleimide groups and one carboxylic acid. The maleimide groups react specifically with thiol (sulfhydryl) groups, commonly found on cysteine residues of proteins and peptides, within a pH range of 6.5-7.5.[1][2] The terminal carboxylic acid can be conjugated to primary amines, such as those on lysine residues, using standard carbodiimide chemistry (e.g., with EDC and NHS).[1] The polyethylene glycol (PEG4) spacer enhances the water solubility of the molecule and the resulting conjugate.[1][3] Its primary applications include the synthesis of antibody-drug conjugates (ADCs), PEGylation of proteins, and the creation of other biomolecular conjugates for research and therapeutic purposes.[3][4]

Q2: What are the most common side reactions associated with the maleimide groups of this compound?

A2: The primary side reactions involving the maleimide groups are:

  • Hydrolysis of the Maleimide Ring: In aqueous solutions, especially at neutral to high pH, the maleimide ring can undergo hydrolysis, rendering it incapable of reacting with a thiol group.[5][6]

  • Reaction with Amines: At a pH above 7.5, the selectivity of maleimides for thiols decreases, and they can react with primary amines, such as the side chain of lysine residues.[5][7]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a thiol is reversible. In environments with a high concentration of other thiols (e.g., glutathione in vivo), the conjugated molecule can be released from the linker and transferred to another thiol, leading to off-target effects.[5][8]

  • Thiazine Rearrangement: A specific side reaction can occur when conjugating to a peptide or protein with an unprotected N-terminal cysteine.[9]

Q3: How can I minimize the hydrolysis of the maleimide groups during my experiment?

A3: To minimize hydrolysis, it is recommended to:

  • Prepare aqueous solutions of this compound immediately before use.[10]

  • Perform the conjugation reaction at a pH between 6.5 and 7.5, as the rate of hydrolysis increases with higher pH.[2]

  • Store the reagent in a desiccated environment at the recommended temperature (typically -20°C) and allow it to warm to room temperature before opening to prevent condensation.[10]

Q4: My protein is aggregating after conjugation with this compound. What could be the cause and how can I prevent it?

A4: Protein aggregation during maleimide conjugation can be caused by several factors:

  • Increased Hydrophobicity: The addition of the linker and its payload can increase the overall hydrophobicity of the protein, leading to aggregation.[10] The inherent PEG4 linker in this compound helps to mitigate this.[10]

  • Over-modification: Attaching too many linker molecules to a single protein can alter its surface properties and promote aggregation.[10]

  • Presence of Reducing Agents: Incomplete removal of some reducing agents used to prepare the thiols can lead to side reactions and aggregation.[10]

To prevent aggregation, you can:

  • Optimize the molar ratio of the linker to your protein to avoid excessive conjugation. A starting point is often a 10:1 to 20:1 molar excess of the linker.[10]

  • If possible, work with lower protein concentrations.[10]

  • Ensure complete removal of thiol-containing reducing agents like DTT before adding the maleimide linker. Size-exclusion chromatography is a common method for this.[10] TCEP is a thiol-free reducing agent and does not need to be removed before conjugation.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during your conjugation experiments with this compound.

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Inactive maleimide groups due to hydrolysis.Prepare fresh solutions of the maleimide linker immediately before use. Ensure the reaction pH is maintained between 6.5 and 7.5.[2][5]
Oxidized or inaccessible cysteine residues on the protein.Reduce disulfide bonds with a suitable reducing agent (e.g., TCEP) prior to conjugation.[5][11] Consider denaturing the protein under controlled conditions to expose buried cysteine residues.
Insufficient molar excess of the maleimide linker.Increase the molar excess of the this compound linker relative to the protein. Optimization may be required for each specific protein.[5]
Poor Reproducibility Inconsistent removal of reducing agents.If using DTT, ensure its complete and consistent removal before adding the maleimide reagent. Consider switching to a non-thiol reducing agent like TCEP.[2][10]
Variation in reaction time and temperature.Standardize the incubation time and temperature for all conjugation reactions.
Loss of Conjugate Stability (e.g., in vivo) Retro-Michael reaction leading to thiol exchange.After the initial conjugation, intentionally hydrolyze the thiosuccinimide ring to form a more stable, ring-opened product. This can be achieved by incubating the conjugate at a pH of 8.5-9.0.[5][12]
Thiazine rearrangement with N-terminal cysteine.If conjugating to an N-terminal cysteine, be aware of this potential side reaction. It can sometimes be stabilized by extended incubation.[9]
Non-specific Labeling Reaction pH is too high, leading to reaction with amines.Strictly maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.[2][7]
Presence of primary or secondary amines in the buffer.Use buffers that do not contain primary or secondary amines, such as PBS or HEPES.[10]

Experimental Protocols

Protocol 1: General Procedure for Protein-Thiol Conjugation

This protocol outlines a general method for conjugating the maleimide groups of this compound to free thiols on a protein.

  • Protein Preparation and Reduction:

    • Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-7.5.[10][11] A typical protein concentration is 1-10 mg/mL.[11]

    • To reduce disulfide bonds and generate free thiols, add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine).[5]

    • Incubate the mixture for 20-30 minutes at room temperature.[5] TCEP does not need to be removed.[2] If using DTT, it must be completely removed using a desalting column before proceeding.[10]

  • Conjugation Reaction:

    • Immediately before use, dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) and then dilute into the reaction buffer.[11]

    • Add the desired molar excess (e.g., 10-20 fold) of the linker solution to the reduced protein solution.[5][10]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove excess, unreacted linker and byproducts using size-exclusion chromatography (desalting column), dialysis, or tangential flow filtration (TFF).

Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability

To increase the stability of the conjugate and prevent the retro-Michael reaction, the thiosuccinimide ring can be intentionally hydrolyzed.[5][12]

  • Initial Conjugation:

    • Perform the conjugation reaction as described in Protocol 1.

    • Confirm the formation of the conjugate using an appropriate analytical method (e.g., HPLC, mass spectrometry).

  • Hydrolysis:

    • Adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).[5]

    • Incubate the solution at room temperature or 37°C.

    • Monitor the progress of the ring-opening by mass spectrometry until the hydrolysis is complete.[5]

  • Final Steps:

    • Re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream applications.[5]

    • Perform a final purification step if necessary to remove any buffer components from the hydrolysis step.

Visualizations

Maleimide_Reactions cluster_0 Desired Reaction Pathway cluster_1 Side Reactions & Stabilization Thiol Thiol Thioether_Conjugate Thiosuccinimide Conjugate Thiol->Thioether_Conjugate pH 6.5-7.5 (Michael Addition) Maleimide Maleimide Maleimide->Thioether_Conjugate Inactive_Maleimide Inactive Maleamic Acid Maleimide->Inactive_Maleimide Hydrolysis (High pH / H2O) Amine_Adduct Amine Adduct Maleimide->Amine_Adduct Reaction with Amine (pH > 7.5) Thiol_Exchange Thiol Exchange Product Thioether_Conjugate->Thiol_Exchange Retro-Michael (+ External Thiol) Stable_Conjugate Stable Ring-Opened Conjugate Thioether_Conjugate->Stable_Conjugate Hydrolysis (pH > 8.5)

Caption: Key reaction pathways in maleimide chemistry.

Troubleshooting_Workflow start Start: Low Conjugation Efficiency check_maleimide Is Maleimide Reagent Fresh? start->check_maleimide check_reduction Was Protein Properly Reduced? check_maleimide->check_reduction Yes sol_maleimide Solution: Prepare Fresh Reagent check_maleimide->sol_maleimide No check_ratio Is Molar Ratio Optimized? check_reduction->check_ratio Yes sol_reduction Solution: Use TCEP, Ensure Complete Reduction check_reduction->sol_reduction No check_ph Is pH 6.5-7.5? check_ratio->check_ph Yes sol_ratio Solution: Increase Molar Excess of Linker check_ratio->sol_ratio No sol_ph Solution: Adjust and Buffer Reaction pH check_ph->sol_ph No end Successful Conjugation check_ph->end Yes sol_maleimide->end sol_reduction->end sol_ratio->end sol_ph->end

Caption: Troubleshooting workflow for low conjugation efficiency.

References

storage and stability issues of Bis-Mal-Lysine-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the storage, stability, and handling of Bis-Mal-Lysine-PEG4-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional crosslinker. It features two maleimide groups, a central lysine core, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2][3] The maleimide groups react specifically with thiol (sulfhydryl) groups, while the carboxylic acid can be conjugated to primary amines using activation agents like EDC.[2][3] The PEG spacer enhances the solubility and flexibility of the molecule.[2][4]

Q2: What are the recommended storage conditions for solid this compound?

For long-term stability, the solid compound should be stored at –20°C in a sealed container, protected from light and moisture.[2][4][5] It is advisable to store it under an inert atmosphere, such as argon or nitrogen, as PEG compounds can be hygroscopic.[1][5] Before opening, always allow the vial to warm to room temperature to prevent moisture condensation.[1][6]

Q3: Can I store this compound in a solution?

Storing this linker in aqueous solutions is not recommended due to the high risk of maleimide group hydrolysis.[7] If a stock solution is necessary, it should be prepared fresh in a dry, biocompatible, water-miscible solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][7] These stock solutions should be stored at –20°C or –80°C and used within a month, though storage for up to 6 months at -80°C may be possible.[7][8] Always protect solutions from light and avoid repeated freeze-thaw cycles.[4][8]

Q4: What is the primary stability concern with this linker?

The main stability issue is the hydrolysis of the maleimide rings in the presence of water.[7][9] This reaction, which is accelerated at pH values above 7.5, opens the maleimide ring to form a maleamic acid, which is unreactive towards thiol groups, thus preventing conjugation.[7][10]

Q5: What is the optimal pH for conjugation reactions involving the maleimide groups?

The thiol-maleimide reaction is most efficient and specific within a pH range of 6.5 to 7.5.[2][7][11][12] Within this range, the thiol group is sufficiently deprotonated to its more reactive thiolate form while minimizing the competing reaction with amines and the rate of maleimide hydrolysis.[7][11]

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormTemperatureAtmosphereDurationKey Considerations
Solid -20°C[2][4]Inert (Argon/Nitrogen)[5]Long-termProtect from light and moisture.[4][5] Allow vial to reach room temperature before opening.[1]
Stock Solution -20°C to -80°C[7][8]Sealed VialShort-term (1-6 months)[8]Use dry DMSO or DMF.[7] Avoid aqueous buffers for storage.[7] Protect from light and avoid freeze-thaw cycles.[4][8]
Table 2: Factors Affecting the Stability of Maleimide Groups
FactorConditionEffect on StabilityRationale
pH > 7.5DecreasedRate of hydrolysis to non-reactive maleamic acid increases significantly.[7][9] Reactivity with amines also increases, reducing thiol selectivity.[1][7]
6.5 - 7.5OptimalBest balance of thiol reactivity and maleimide stability.[7][12]
Solvent Aqueous BuffersLowPromotes hydrolysis of the maleimide ring.[7][10]
Dry Organic (DMSO, DMF)HighMinimizes water availability, preventing hydrolysis.[7]
Temperature Elevated TemperaturesDecreasedCan accelerate both hydrolysis and potential retro-Michael reactions in conjugates.[13][14]
Competing Nucleophiles Thiols (e.g., DTT, BME)N/A (Reaction Interference)Will compete with the target thiol for reaction with the maleimide.[12]
AminesDecreased (at pH > 7.5)Can react with the maleimide group, leading to side products.[1][7]

Visualizations and Workflows

Storage and Handling Workflow

This diagram outlines the best practices for handling this compound from receiving the product to its use in an experiment.

cluster_storage Long-Term Storage (Solid) cluster_prep Pre-Experiment Preparation cluster_use Solution Preparation & Use cluster_warning Critical Warning Receive Receive Product Store Store Solid at -20°C (Sealed, Dark, Inert Gas) Receive->Store Warm Warm to Room Temp BEFORE Opening Store->Warm Weigh Weigh Required Amount Warm->Weigh Dissolve Dissolve in Dry DMSO/DMF Immediately Before Use Weigh->Dissolve React Add to Reaction (pH 6.5 - 7.5) Dissolve->React Warning DO NOT Store in Aqueous Buffer

Caption: Recommended workflow for storing and handling this compound.

Key Stability and Reaction Pathways

The stability of the maleimide group is critical both before and after conjugation. This diagram illustrates the competing degradation pathways.

cluster_pre Pre-Conjugation cluster_post Post-Conjugation Linker This compound (Reactive) Hydrolysis Maleimide Hydrolysis (Ring Opening) Linker->Hydrolysis Aqueous Conditions (especially pH > 7.5) Conjugation Thiol-Maleimide Reaction (pH 6.5-7.5) Linker->Conjugation Target Thiol Present Inactive Inactive Maleamic Acid (Cannot Conjugate) Hydrolysis->Inactive Irreversible Conjugate Thiosuccinimide Conjugate Conjugation->Conjugate Retro Retro-Michael Reaction Conjugate->Retro Reversible (Payload Loss) Stable Stable Hydrolyzed Conjugate (Ring Opened) Conjugate->Stable Irreversible (Desired Stabilization)

Caption: Pathways affecting the stability of maleimide linkers before and after conjugation.

Troubleshooting Guide

Problem: My conjugation reaction with a thiol-containing protein has very low or no yield.

  • Question 1: How did you prepare and store the this compound solution?

    • Possible Cause: The maleimide groups may have hydrolyzed before the reaction. Storing the linker in an aqueous buffer, even for a short time, can lead to significant hydrolysis and inactivation.[7][9]

    • Solution: Always dissolve the solid linker in a dry, compatible organic solvent like DMSO immediately before adding it to your reaction mixture.[7] Do not prepare aqueous stock solutions for storage.

  • Question 2: What was the pH of your reaction buffer?

    • Possible Cause: An incorrect pH can hinder the reaction. If the pH is too low (<6.5), the thiol is not sufficiently deprotonated to the more nucleophilic thiolate, slowing the reaction. If the pH is too high (>7.5), the rate of maleimide hydrolysis increases dramatically, destroying the linker before it can react.[7][12]

    • Solution: Ensure your reaction buffer is maintained between pH 6.5 and 7.5 for optimal results.[11]

  • Question 3: Did your protein solution or buffer contain any thiol-based reducing agents?

    • Possible Cause: Reagents like dithiothreitol (DTT) or β-mercaptoethanol (BME) contain free thiols and will compete with your target molecule for reaction with the maleimide.[12]

    • Solution: If a reducing agent is used to prepare the protein (e.g., to reduce disulfides), it must be removed prior to adding the maleimide linker. This can be done using a desalting column or dialysis. Tris(2-carboxyethyl)phosphine (TCEP) is a suitable alternative as it is a non-thiol reducing agent and does not need to be removed before the maleimide reaction.[12]

Problem: My antibody-drug conjugate (ADC) appears to be losing its drug payload over time in plasma or buffer.

  • Question: What is the nature of the linkage between your drug and the linker?

    • Possible Cause: The thiosuccinimide bond formed from the maleimide-thiol reaction can be reversible via a retro-Michael reaction.[10][15] This is especially prevalent in vivo where other thiols, such as glutathione, can facilitate the exchange, leading to payload migration and loss of efficacy.[7][10]

    • Solution 1 (Recommended): After the conjugation is complete, intentionally hydrolyze the thiosuccinimide ring to form a stable succinamic acid thioether.[7][14] This ring-opened form is no longer susceptible to the retro-Michael reaction. This can often be achieved by adjusting the pH of the solution post-conjugation.[14]

    • Solution 2 (Alternative Chemistry): For applications requiring very high stability, consider alternative thiol-reactive chemistries, such as those based on vinyl sulfones, which form irreversible thioether bonds, though they may react more slowly.[10]

Experimental Protocols

Protocol 1: General Procedure for Protein-Thiol Conjugation

This protocol provides a general workflow for conjugating this compound to a protein with available cysteine residues.

cluster_D1 cluster_D2 cluster_D3 cluster_D4 cluster_D5 cluster_D6 P1 1. Prepare Protein P2 2. Prepare Linker Solution D1 Dissolve protein in reaction buffer (e.g., PBS, pH 7.2-7.4). If needed, reduce disulfides with TCEP and ensure removal of other reducing agents. P1->D1 P3 3. Conjugation Reaction D2 Immediately before use, dissolve This compound in dry DMSO to create a concentrated stock (e.g., 10-20 mM). P2->D2 P4 4. Quench Reaction (Optional) D3 Add a 5- to 20-fold molar excess of the linker solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. P3->D3 P5 5. Purify Conjugate D4 Add a small molecule thiol (e.g., L-cysteine) to quench any excess unreacted maleimide groups. P4->D4 P6 6. Characterize D5 Remove excess linker and quenching reagent via size-exclusion chromatography (SEC) or dialysis. P5->D5 D6 Confirm conjugation and determine degree of labeling (DOL) using techniques like SDS-PAGE, UV-Vis, or LC-MS. P6->D6

Caption: Experimental workflow for a typical thiol-maleimide conjugation reaction.

Protocol 2: Assessing Maleimide Hydrolysis by RP-HPLC

Objective: To quantify the rate of hydrolysis of this compound in an aqueous buffer.

  • Buffer Preparation: Prepare the aqueous buffer of interest (e.g., 100 mM sodium phosphate, pH 7.5).

  • Stock Solution: Prepare a concentrated stock solution of the linker (e.g., 10 mg/mL) in dry DMSO.

  • Incubation: Add a small volume of the DMSO stock solution to the pre-warmed aqueous buffer to achieve a final concentration of ~1 mg/mL. Vortex briefly and start a timer. Incubate at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the hydrolysis by diluting the aliquot in a mobile phase-like solution at a lower pH (e.g., with 0.1% TFA) to stabilize the remaining maleimide.

  • HPLC Analysis: Analyze each quenched time point sample by reverse-phase HPLC (RP-HPLC). Use a C18 column and a gradient of water/acetonitrile containing 0.1% TFA.

  • Data Analysis: Monitor the disappearance of the peak corresponding to the intact this compound and the appearance of new peaks corresponding to the hydrolyzed maleamic acid product(s). Calculate the half-life of the maleimide group under the tested conditions by plotting the peak area of the intact linker versus time.

Protocol 3: Evaluating Conjugate Stability via Thiol Exchange Assay

Objective: To assess the stability of the thiosuccinimide linkage against exchange with a competing thiol.[10]

  • Conjugate Preparation: Synthesize and purify the conjugate of interest (e.g., Protein-S-Linker) as described in Protocol 1.

  • Buffer Preparation: Prepare a reaction buffer that mimics physiological conditions (e.g., PBS, pH 7.4).

  • Thiol Challenge: Add a high concentration of a competing thiol, such as glutathione (GSH), to the purified conjugate solution. A final concentration of 1-5 mM GSH is physiologically relevant.[10]

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot.

  • Analysis: Analyze the samples using an appropriate method to differentiate the intact conjugate from the released protein and the new thiol adduct (e.g., Protein-SH and GSH-Linker). Techniques can include LC-MS to identify the masses of the species or RP-HPLC if the species are separable.

  • Data Analysis: Quantify the amount of intact conjugate remaining at each time point to determine the stability of the linkage in the presence of competing thiols.

References

Technical Support Center: Purification of Bis-Mal-Lysine-PEG4-acid Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Bis-Mal-Lysine-PEG4-acid bioconjugates. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges encountered during the purification of your bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker. It features two maleimide groups that react selectively with thiol (sulfhydryl) groups, and a terminal carboxylic acid that can be activated to react with primary amines (like lysine residues). The central lysine provides a branched structure, and the polyethylene glycol (PEG4) spacer enhances water solubility and reduces steric hindrance. Its primary applications include the synthesis of antibody-drug conjugates (ADCs), dimerization of peptides or small molecules, and the creation of complex bioconjugates where one molecule is linked to two other thiol-containing molecules.

Q2: What are the most common impurities I can expect in my reaction mixture?

A2: A typical reaction mixture will contain a heterogeneous mix of products and unreacted components. The most common species include:

  • Desired Product: The target molecule correctly conjugated via the bis-maleimide linker.

  • Partially Reacted Species: Molecules conjugated to only one of the two maleimide groups.

  • Unreacted Biomolecules: Starting protein/peptide with free thiols.

  • Unreacted Linker: Excess this compound.

  • Hydrolyzed Linker: The maleimide rings can open upon exposure to water, especially at neutral to alkaline pH, rendering the linker inactive.

  • Aggregates: High molecular weight species formed due to intermolecular crosslinking or protein instability.

  • Intramolecularly Crosslinked Product: If a single protein contains multiple accessible thiols, the bis-maleimide linker can bridge two sites on the same molecule.

Q3: Why is my maleimide-thiol conjugate unstable, and how can I improve its stability?

A3: The thioether bond formed between a maleimide and a thiol can be unstable. It is susceptible to a retro-Michael reaction , where the bond reverses, especially in the presence of other thiols like glutathione in a cellular environment. Additionally, the succinimide ring of the conjugate can undergo hydrolysis to form a succinamic acid thioether. While this hydrolysis makes the maleimide unreactive to new thiols, it also stabilizes the existing conjugate against the retro-Michael reaction. To improve stability, you can intentionally induce this hydrolysis post-conjugation by incubating the purified conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0) for a controlled period.

Q4: At what pH should I perform the conjugation and purification?

A4: The maleimide-thiol reaction is most efficient and specific at a pH range of 6.5 to 7.5 . Below pH 6.5, the reaction rate is significantly slower due to the protonation of the thiol group. Above pH 7.5, the maleimide group becomes less specific and can react with amines, and the rate of maleimide hydrolysis also increases significantly. For purification, it is generally recommended to maintain the pH within a neutral and stable range for your protein (typically pH 6.5-7.5) to minimize both aggregation and hydrolysis.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your this compound bioconjugate.

Issue 1: Low Yield of the Desired Conjugate

Symptoms:

  • Low absorbance for the conjugate peak in HPLC analysis.

  • Poor recovery after purification.

Possible Cause Recommended Solution Citation
Hydrolysis of Maleimide Linker Prepare the linker stock solution in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing the linker in aqueous buffers for extended periods.
Oxidation of Thiols Ensure your protein/peptide buffer is degassed and, if necessary, include a non-thiol reducing agent like TCEP during the initial steps to reduce disulfide bonds. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal pH Verify that the reaction buffer pH is between 6.5 and 7.5. Use a stable, non-nucleophilic buffer such as phosphate or HEPES.
Interfering Substances Ensure the buffer is free of thiol-containing reagents (like DTT) and high concentrations of primary amines (like Tris) if the acid group is also being conjugated. Perform buffer exchange via dialysis or a desalting column before starting the reaction.
Loss During Purification The conjugate may be adsorbing to purification columns or membranes. Try adding a small amount of a non-ionic surfactant to buffers or pre-treating the column. Ensure the chosen purification method is suitable for the size and properties of your conjugate.
Issue 2: Presence of High Molecular Weight Aggregates

Symptoms:

  • Visible precipitation or turbidity in the reaction tube.

  • A significant early-eluting peak or void volume peak in Size Exclusion Chromatography (SEC).

  • High polydispersity index (PDI) in Dynamic Light Scattering (DLS).

Possible Cause Recommended Solution Citation
Intermolecular Crosslinking The bis-maleimide linker is connecting multiple protein molecules. Optimize the molar ratio of linker to protein; start with a lower ratio (e.g., 1:1 or 2:1 linker to protein) and gradually increase.
Protein Instability The conjugation process (e.g., pH, temperature, addition of organic solvent) may be destabilizing the protein. Screen different buffer conditions (pH, ionic strength) for optimal stability. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Hydrophobic Interactions The linker or conjugated payload may be hydrophobic, leading to self-association. The PEG4 spacer in the linker is designed to mitigate this, but if the payload is very hydrophobic, consider adding solubility-enhancing excipients like arginine or polysorbate to the purification buffers.
Purification Method Size Exclusion Chromatography (SEC) is the gold standard for separating monomers from aggregates. Hydrophobic Interaction Chromatography (HIC) can also be effective, as aggregates are often more hydrophobic and will be retained more strongly.
Issue 3: Difficulty Separating Desired Product from Impurities

Symptoms:

  • Co-elution of desired product with unreacted starting materials or partially reacted species in chromatography.

  • Multiple species observed by mass spectrometry in a single chromatography peak.

Possible Cause Recommended Solution Citation
Similar Hydrodynamic Size Unreacted protein and the final conjugate may have very similar sizes, making SEC separation difficult. Optimize SEC column length, flow rate, and mobile phase to maximize resolution. A longer column or a slower flow rate can improve separation.
Similar Hydrophobicity If the linker and payload do not significantly alter the protein's hydrophobicity, HIC may not be effective. In this case, Ion Exchange Chromatography (IEX) may provide better separation if the conjugation alters the protein's net charge.
Unreacted Linker Small molecule impurities like the unreacted linker are best removed by methods that separate based on large size differences, such as dialysis, tangential flow filtration (TFF), or spin desalting columns.
Partially Reacted Species These can be challenging to separate. Hydrophobic Interaction Chromatography (HIC) is often the best method, as each conjugated moiety typically increases the molecule's hydrophobicity, allowing for separation based on the number of attached linkers/drugs.

Quantitative Data from Purification

The following tables provide representative data for the purification of a hypothetical antibody-drug conjugate (ADC) prepared using a bis-maleimide PEG linker. These values are illustrative and will vary based on the specific antibody, linker, and purification system used.

Table 1: Comparison of Purification Methods for a Bis-Maleimide ADC

Purification Method Purity of Monomer (%) Aggregate Content (%) Yield (%) Key Advantage Key Disadvantage
Size Exclusion (SEC) >98%<1.5%~85%Excellent at removing aggregates and unreacted small molecules.Limited resolution between species with similar hydrodynamic radii.
Hydrophobic Interaction (HIC) >95% (for target DAR)~2.0%~70%Can separate species with different drug-to-antibody ratios (DARs).Can sometimes promote aggregation; lower recovery due to strong binding.
Ion Exchange (IEX) Variable~2.5%~80%Effective if conjugation significantly alters the net charge of the protein.May not resolve species with the same charge but different conjugation sites.
Dialysis / TFF ~90%~5.0%>95%Excellent for buffer exchange and removing small molecule impurities.Does not remove protein aggregates or partially reacted species.

Table 2: Example HIC Gradient for DAR Species Separation

Time (min) % Buffer B (Low Salt) Eluting Species (Hypothetical)
0-50%Unconjugated Antibody (DAR 0)
5-250% -> 100% (Linear Gradient)DAR 1, DAR 2, etc. (elute with increasing hydrophobicity)
25-30100%Highly conjugated species and some aggregates
Buffer A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
Buffer B: 25 mM Sodium Phosphate, pH 7.0 with 25% Isopropanol

Experimental Protocols

Protocol 1: General Procedure for Conjugation

This protocol describes a two-step conjugation where an amine-containing molecule (Molecule A) is first reacted with the linker's acid group, followed by conjugation to a thiol-containing molecule (Molecule B).

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

    • In a separate tube, dissolve EDC (1.5 eq) and Sulfo-NHS (2 eq) in reaction buffer (e.g., 100 mM MES, pH 6.0).

    • Add the EDC/Sulfo-NHS solution to the linker solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • First Conjugation (Amine Coupling):

    • Dissolve amine-containing Molecule A in a suitable buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.

    • Add the activated linker solution to the Molecule A solution at a 5- to 10-fold molar excess.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Intermediate Purification:

    • Crucial Step: Remove excess unreacted/hydrolyzed linker using a desalting column or TFF to prevent interference in the next step.

  • Second Conjugation (Thiol Coupling):

    • Ensure the thiol-containing Molecule B is in a degassed, amine-free, and thiol-free buffer (e.g., PBS, pH 7.0-7.2). If necessary, pre-treat Molecule B with a 10-fold molar excess of TCEP for 30 minutes to reduce disulfide bonds, then remove the TCEP.

    • Add the maleimide-activated intermediate from step 3 to the Molecule B solution. A 1.5- to 5-fold molar excess of the activated intermediate over Molecule B is a good starting point.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere.

  • Quenching Reaction:

    • Add a small molecule thiol like L-cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM to quench any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

Protocol 2: Purification by Size Exclusion Chromatography (SEC-HPLC)

SEC is ideal for removing aggregates and small molecule impurities.

  • System: HPLC system with a UV detector.

  • Column: A silica-based SEC column suitable for the molecular weight of your conjugate (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel).

  • Mobile Phase: Isocratic elution with a buffer appropriate for protein stability, e.g., 150 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 0.5 - 1.0 mL/min for analytical columns.

  • Detection: UV at 280 nm (for protein) and at the absorbance maximum of the payload, if applicable.

  • Procedure:

    • Equilibrate the column with at least two column volumes of mobile phase until a stable baseline is achieved.

    • Filter your quenched reaction mixture through a 0.22 µm filter.

    • Inject a sample volume that is <2-5% of the column volume for optimal resolution.

    • Collect fractions corresponding to the monomeric conjugate peak, avoiding the earlier-eluting aggregate peaks and later-eluting small molecule peaks.

Visualizations

Experimental and Purification Workflow

G cluster_prep 1. Preparation cluster_conj 2. Conjugation cluster_purify 3. Purification p1 Reduce Disulfides on Thiol-Molecule (TCEP) c3 Thiol Coupling Step (pH 7.0, 4h RT) p1->c3 p2 Activate Linker Acid (EDC, NHS) c1 Amine Coupling Step (pH 7.4, 2h RT) p2->c1 c2 Intermediate Purification (Desalting Column) c1->c2 c2->c3 c4 Quench Reaction (L-Cysteine) c3->c4 u1 Crude Conjugate Mixture c4->u1 u2 SEC-HPLC u1->u2 Remove Aggregates & Small Molecules u3 HIC-HPLC u2->u3 Separate by DAR (Optional) u4 Final Purified Bioconjugate u2->u4 u3->u4

Caption: A typical experimental workflow for creating and purifying a this compound bioconjugate.

Troubleshooting Logic for Low Yield

G start Low Conjugate Yield q1 Check Reagent Stability start->q1 a1_1 Is Maleimide Linker Freshly Prepared? q1->a1_1 No a1_2 Are Thiols Reduced and Protected? q1->a1_2 No q2 Verify Reaction Conditions q1->q2 Yes remake_linker Prepare fresh linker in anhydrous DMSO/DMF a1_1->remake_linker reduce_thiols Degas buffers, add TCEP, use inert atmosphere a1_2->reduce_thiols a2_1 Is pH 6.5-7.5? q2->a2_1 No a2_2 Is Buffer Free of Interfering Agents? q2->a2_2 No a2_3 Is Molar Ratio Optimized? q2->a2_3 No q3 Assess Purification Loss q2->q3 Yes adjust_ph Adjust pH with non-nucleophilic buffer a2_1->adjust_ph buffer_exchange Perform buffer exchange (Dialysis/Desalting) a2_2->buffer_exchange optimize_ratio Test a range of linker:protein ratios a2_3->optimize_ratio a3_1 Analyze Flow-Through and Wash Fractions q3->a3_1

Caption: A decision tree to guide troubleshooting efforts when encountering low bioconjugate yield.

Potential Reaction Side Products

G cluster_main Main Reaction Pathway cluster_side Side Reactions & Products start Protein-SH + Bis-Maleimide Linker prod Desired Crosslinked Product start->prod pH 6.5-7.5 hydrolysis Maleimide Hydrolysis (Inactive Linker) start->hydrolysis agg Intermolecular Crosslinking (Aggregates) start->agg retro Retro-Michael Reaction (Thiol Exchange) prod->retro h2o + H₂O thiol + R'-SH hydrolysis->h2o retro->thiol

Caption: Key reaction pathways, including desired product formation and common undesirable side reactions.

Technical Support Center: Optimizing Linker-to-Antibody Ratios with Bis-Mal-Lysine-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your antibody conjugation experiments using Bis-Mal-Lysine-PEG4-acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you achieve your desired linker-to-antibody ratio (LAR) or drug-to-antibody ratio (DAR) with confidence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional crosslinker featuring two maleimide groups and a terminal carboxylic acid.[1] The maleimide groups are highly reactive towards thiol (sulfhydryl) groups, typically found in cysteine residues of antibodies, forming stable thioether bonds.[1][][3] The carboxylic acid can be conjugated to primary amines through the use of activators like EDC and HATU to form stable amide bonds.[3] The polyethylene glycol (PEG4) spacer enhances the water solubility of the linker and the resulting conjugate.[1][3][4]

Q2: What is the optimal pH for conjugating the maleimide groups of the linker to an antibody?

The reaction between maleimides and thiols is most efficient and specific within a pH range of 6.5 to 7.5.[][5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[] Above pH 7.5, the maleimide group's reactivity with primary amines (like those on lysine residues) increases, which can lead to non-specific conjugation and a heterogeneous product.[5]

Q3: What does the "Bis-Mal" designation in the linker's name signify?

The "Bis-Mal" (bis-maleimide) feature indicates the presence of two maleimide groups. This design allows for the potential to bridge two thiol groups, which can be particularly useful for re-bridging interchain disulfide bonds in an antibody after their reduction.[6][7] This can lead to more homogeneous and stable antibody-drug conjugates (ADCs).

Q4: How can I determine the linker-to-antibody ratio (LAR) or drug-to-antibody ratio (DAR) of my conjugate?

Several analytical methods can be used to determine the average DAR, including:

  • Ultraviolet-Visible (UV/Vis) Spectrophotometry: This is a straightforward method if the linker or attached payload has a distinct UV absorbance from the antibody.[8][9]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated linkers/drugs, as each addition increases the molecule's hydrophobicity.[9][]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can separate light and heavy chains of the antibody after reduction, allowing for quantification of the drug load on each chain.[8][]

  • Mass Spectrometry (MS): LC-MS provides a precise measurement of the molecular weight of the intact ADC or its subunits, from which the DAR can be accurately calculated.[8][][11]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the linker-to-antibody ratio.

Problem Possible Cause(s) Troubleshooting Steps
Low Linker-to-Antibody Ratio (LAR/DAR) 1. Incomplete Antibody Reduction: Insufficient reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation. 2. Suboptimal Reaction pH: The pH of the conjugation buffer is outside the optimal range of 6.5-7.5.[][5] 3. Linker Hydrolysis: The maleimide groups on the linker can hydrolyze and become non-reactive, especially at higher pH. 4. Insufficient Molar Excess of Linker: A low molar ratio of linker to antibody can lead to an incomplete reaction.[12] 5. Residual Reducing Agent: Leftover reducing agent (e.g., TCEP, DTT) can cap the maleimide groups on the linker.1. Optimize Reduction: Increase the concentration of the reducing agent (e.g., TCEP or DTT) or extend the incubation time. Ensure the reducing agent is fresh. 2. Verify and Adjust pH: Prepare fresh conjugation buffer and confirm the pH is between 6.5 and 7.5. 3. Use Fresh Linker: Prepare the linker solution immediately before use. 4. Increase Molar Ratio: Titrate the molar excess of the linker to find the optimal ratio for your antibody. A 5:1 to 20:1 molar ratio of linker to antibody is a common starting point.[12] 5. Efficiently Remove Reducing Agent: Use a desalting column (e.g., Sephadex G-25) to thoroughly remove the reducing agent after the reduction step and before adding the linker.
High Linker-to-Antibody Ratio (LAR/DAR) & Aggregation 1. Excessive Molar Ratio of Linker: A large excess of the linker can lead to over-conjugation and increased hydrophobicity, causing aggregation.[8] 2. High Antibody Concentration: High concentrations of the antibody during conjugation can promote aggregation. 3. Non-Specific Binding: If the pH is too high (>7.5), the maleimide groups may react with lysine residues, increasing the DAR and potentially leading to aggregation.[5]1. Optimize Molar Ratio: Systematically decrease the molar ratio of the linker to the antibody. 2. Adjust Antibody Concentration: Perform the conjugation at a lower antibody concentration. A starting concentration of 1-10 mg/mL is often recommended. 3. Control pH: Ensure the conjugation buffer pH is strictly maintained between 6.5 and 7.5.
Inconsistent Batch-to-Batch Results 1. Variability in Reagent Preparation: Inconsistent concentrations of antibody, linker, or reducing agent. 2. Fluctuations in Reaction Conditions: Variations in incubation time, temperature, or pH. 3. Antibody Purity and Integrity: Differences in the purity or presence of fragments in different antibody batches. We recommend an antibody purity of greater than 95%.1. Standardize Reagent Preparation: Use calibrated equipment and prepare fresh solutions for each experiment. 2. Maintain Consistent Conditions: Carefully control and monitor all reaction parameters. 3. Characterize Antibody: Ensure the purity and integrity of your antibody before each conjugation.
Premature Linker-Payload Release 1. Retro-Michael Reaction: The thioether bond formed can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like albumin in serum.[6][7][13]1. Consider Linker Chemistry: For applications requiring high stability, next-generation maleimides (e.g., dibromomaleimides) that form more stable linkages can be explored.[6][7]

Experimental Protocols

Protocol 1: Antibody Reduction and Thiol Quantification

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation Buffer: Phosphate buffer (50 mM) with NaCl (50 mM) and EDTA (2 mM), pH 7.0

  • Desalting columns (e.g., Sephadex G-25)

  • Ellman's Reagent (DTNB) for thiol quantification

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in the conjugation buffer.

  • Reduction: Add a 10-20 molar excess of TCEP to the antibody solution. Incubate at 37°C for 60-90 minutes.

  • Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with conjugation buffer.

  • Thiol Quantification (Optional but Recommended): Use Ellman's reagent to determine the number of free thiols per antibody to ensure consistent reduction across experiments.

Protocol 2: Conjugation of this compound to Reduced Antibody

Materials:

  • Reduced antibody from Protocol 1

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Conjugation Buffer (as above)

  • Quenching Solution: N-acetylcysteine or L-cysteine (10 mM)

  • Purification system: Size-Exclusion Chromatography (SEC) or Affinity Chromatography

Procedure:

  • Linker Preparation: Dissolve the this compound in DMSO to prepare a 10 mM stock solution. This should be done immediately before use.

  • Conjugation Reaction: Add the desired molar excess (e.g., 5-10 fold) of the linker solution to the reduced antibody. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing, protected from light.

  • Quenching: Stop the reaction by adding a 2-fold molar excess of the quenching solution relative to the linker to cap any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification: Remove unconjugated linker and other small molecules by SEC or another appropriate chromatography method equilibrated with a suitable storage buffer (e.g., PBS).

Visualizing the Process

Experimental Workflow

The following diagram illustrates the key steps in the conjugation process.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Purification & Analysis Antibody Antibody in Buffer Reducer Add Reducing Agent (TCEP/DTT) Antibody->Reducer pH 7.0-7.5 Desalt1 Remove Excess Reducer Reducer->Desalt1 Reduced_Ab Reduced Antibody (Free Thiols) Desalt1->Reduced_Ab Mix Combine Reduced Ab and Linker Reduced_Ab->Mix Linker_Prep Prepare Linker Solution Linker_Prep->Mix Incubate Incubate (RT, 1-2h) Mix->Incubate pH 6.5-7.5 Quench Quench Reaction (e.g., Cysteine) Incubate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Final_Product Purified ADC Purify->Final_Product Analyze Characterize (DAR, Aggregation) Final_Product->Analyze

Caption: Workflow for antibody conjugation with a maleimide linker.

Thiol-Maleimide Reaction Pathway

This diagram illustrates the chemical reaction between a thiol group on a cysteine residue and a maleimide group on the linker.

thiol_maleimide_reaction cluster_reactants Reactants cluster_product Product Antibody_SH Antibody-SH (Thiol Group) Michael_Addition + Linker_Mal Linker-Maleimide Thioether_Bond Antibody-S-Linker (Stable Thioether Bond) Michael_Addition->Thioether_Bond Michael Addition pH 6.5-7.5

Caption: The Michael addition reaction forms a stable thioether bond.

References

Validation & Comparative

A Comparative Guide to Bis-Mal-Lysine-PEG4-acid and Alternative Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a pivotal decision that dictates the stability, homogeneity, and in vivo performance of bioconjugates. This guide provides an objective comparison of Bis-Mal-Lysine-PEG4-acid with other common crosslinking technologies. We will delve into their reaction chemistries, performance metrics supported by experimental data, and detailed protocols to empower you in making an informed choice for your specific application, from basic research to the development of antibody-drug conjugates (ADCs).

Introduction to this compound

This compound is a heterobifunctional crosslinker designed for a two-step conjugation strategy.[1][2] Its structure features two maleimide groups, a lysine core, a polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid.[1][2] The maleimide groups are highly reactive towards sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides, forming stable thioether bonds.[1][2] The carboxylic acid can be activated to react with primary amines, such as those on lysine residues, to form a stable amide bond.[1] The integrated PEG4 spacer enhances the hydrophilicity of the linker, which can improve the solubility of the resulting conjugate and potentially reduce aggregation.[3][4]

Comparative Analysis of Crosslinker Performance

The in vivo stability of the linkage between a biomolecule and a payload is a critical parameter, particularly for therapeutic applications like ADCs. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy. This section compares the performance of traditional maleimide-based linkers, like this compound, with next-generation maleimides and alternative "click chemistry" approaches.

Quantitative Performance Data
Linker TypeReactive GroupsTypical Conjugation YieldLinkage Stability (Half-life)Key AdvantagesKey Disadvantages
Traditional Maleimide (e.g., this compound, SMCC) Maleimide + NHS Ester/Carboxylic AcidHigh (>90%)[5]Moderate (prone to retro-Michael reaction)[6][7]Well-established chemistry, readily available.Potential for in vivo instability and payload exchange with serum thiols like albumin.[6][7]
Next-Generation Maleimides (e.g., Diiodomaleimides, Self-hydrolyzing maleimides) Dihalomaleimide or Maleimide with catalytic group + NHS EsterHigh (>90%)High (significantly reduced retro-Michael reaction)[8][9][10]Improved in vivo stability, leading to a wider therapeutic window.[6][10]May require specific reaction conditions; newer technology with less extensive literature.
Click Chemistry (SPAAC) (e.g., DBCO-PEG-NHS Ester) DBCO + AzideVery High (>95%)[5]Very High (highly stable triazole linkage)[5]Bioorthogonal, high specificity, and very stable linkage.[5]Requires introduction of non-native azide and alkyne groups into the biomolecules.
In Vivo Stability Comparison

Experimental data highlights the stability advantages of next-generation maleimides over conventional ones. A study comparing a self-stabilizing maleimide ADC with a conventional maleimidocaproyl (mc) ADC in rats demonstrated significantly less payload loss over a 7-day period for the self-stabilizing version.[6] After 168 hours, the ADC with the conventional linker lost approximately 50% of its payload, whereas the self-stabilizing ADC lost only about 20%.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reactions and general workflows for bioconjugation using the compared crosslinker types.

Sequential bioconjugation workflow using a heterobifunctional linker like this compound.

G cluster_0 Step 1: Amine Modification cluster_1 Step 2: Thiol Conjugation Molecule_A Molecule A (e.g., Antibody) Activated_A Maleimide-Activated Molecule A Molecule_A->Activated_A Amine Reaction Crosslinker This compound (activated) Crosslinker->Activated_A Molecule_B Molecule B (e.g., Drug-Thiol) Final_Conjugate Molecule A - Linker - Molecule B Molecule_B->Final_Conjugate Thiol Reaction Activated_A_2->Final_Conjugate

Workflow for bioconjugation using a traditional maleimide-based crosslinker.

G Start Start: Antibody and Drug-Thiol Activate_Ab Activate Antibody with SMCC (NHS ester reaction) Start->Activate_Ab Purify_Ab Purify Maleimide- Activated Antibody Activate_Ab->Purify_Ab Conjugate Conjugate with Drug-Thiol Purify_Ab->Conjugate Purify_ADC Purify ADC Conjugate->Purify_ADC Final_ADC Final ADC Product Purify_ADC->Final_ADC

Experimental workflow for creating an Antibody-Drug Conjugate (ADC) using SMCC.

G cluster_0 Molecule A Preparation cluster_1 Molecule B Preparation Antibody Antibody DBCO_Ab DBCO-Antibody Antibody->DBCO_Ab Amine Reaction DBCO_NHS DBCO-NHS Ester DBCO_NHS->DBCO_Ab Click_Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO_Ab->Click_Reaction Drug Drug Azide_Drug Azide-Drug Drug->Azide_Drug Azide_Linker Azide Linker Azide_Linker->Azide_Drug Azide_Drug->Click_Reaction

Bioorthogonal conjugation using DBCO-azide "click chemistry".

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of any bioconjugation strategy. Below are generalized protocols for the three compared chemistries.

Protocol 1: Two-Step Conjugation with this compound (or similar Maleimide-Carboxy/NHS ester linker)

This protocol is adapted for a generic antibody-drug conjugation.

Materials:

  • Amine-containing biomolecule (e.g., antibody)

  • Thiol-containing biomolecule (e.g., drug)

  • This compound

  • Activation reagents for carboxylic acid (e.g., EDC, NHS) if not using an NHS-ester version

  • Reaction Buffer A (amine-reactive step): Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.0. Avoid amine-containing buffers like Tris.

  • Reaction Buffer B (thiol-reactive step): PBS, pH 6.5-7.5.

  • Quenching reagent (e.g., Tris or hydroxylamine for NHS ester, cysteine for maleimide)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody in Reaction Buffer A at a concentration of 1-10 mg/mL.

  • Crosslinker Activation (if using carboxylic acid version): Activate the carboxylic acid of this compound with EDC and NHS according to standard protocols.

  • Amine Reaction: Add the activated crosslinker to the antibody solution at a 5- to 20-fold molar excess. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess crosslinker using a desalting column equilibrated with Reaction Buffer B.

  • Thiol Reaction: Immediately add the thiol-containing molecule to the maleimide-activated antibody solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).

  • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like cysteine.

  • Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Protocol 2: Conjugation with a Next-Generation Maleimide (Diiodomaleimide)

This protocol outlines a disulfide re-bridging strategy.

Materials:

  • Antibody with accessible disulfide bonds

  • Diiodomaleimide-PEG-payload construct

  • Reducing agent (e.g., TCEP or DTT)

  • Reaction Buffer: pH 6.5-7.5

  • Purification columns

Procedure:

  • Antibody Reduction: Partially reduce the antibody's interchain disulfide bonds with a controlled amount of reducing agent. This requires careful optimization to achieve the desired level of reduction.

  • Removal of Reducing Agent: Immediately remove the reducing agent using a desalting column.

  • Conjugation: Add the diiodomaleimide-PEG-payload to the reduced antibody. The bifunctional maleimide will "re-bridge" the two thiols from the reduced disulfide bond.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Purification: Purify the conjugate to remove any unreacted payload and other byproducts.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using a DBCO-Linker

This protocol describes a two-step process involving the modification of both the antibody and the drug.

Materials:

  • Antibody

  • DBCO-PEG-NHS ester

  • Azide-modified payload

  • Reaction Buffer A (amine-reactive step): Amine-free buffer, pH 7.2-8.0

  • Reaction Buffer B (click reaction): PBS, pH 7.4

  • Desalting columns

Procedure:

  • Antibody Modification: React the antibody with DBCO-PEG-NHS ester in Reaction Buffer A to introduce the DBCO moiety.

  • Purification: Remove excess DBCO-linker using a desalting column equilibrated with Reaction Buffer B.

  • Payload Preparation: The payload must be pre-functionalized with an azide group.

  • Click Reaction: Mix the DBCO-modified antibody with the azide-modified payload.

  • Incubation: The reaction is typically fast and can be incubated for 1-4 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final conjugate to remove any unreacted payload.

Conclusion

The choice of crosslinker is a critical decision in the design of bioconjugates. While traditional maleimide-based linkers like this compound offer a well-established and versatile approach, their potential for in vivo instability has driven the development of more robust alternatives. Next-generation maleimides provide a significant improvement in stability by minimizing the retro-Michael reaction, leading to a wider therapeutic window for ADCs.[6][10] For applications requiring the highest degree of stability and specificity, bioorthogonal click chemistry, such as SPAAC, represents the current state-of-the-art, albeit with the added complexity of introducing non-native functional groups.[5] The selection of the optimal crosslinker will ultimately depend on the specific requirements of the application, balancing factors such as stability, ease of use, and the desired properties of the final bioconjugate.

References

A Head-to-Head Comparison of Bis-Mal-Lysine-PEG4-acid and SMCC Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides a detailed comparison of a novel, hydrophilic, branched linker, Bis-Mal-Lysine-PEG4-acid, and the well-established, conventional linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

The linker in an ADC dictates its stability in circulation, the efficiency of drug release at the target site, and overall physicochemical properties such as hydrophilicity and propensity for aggregation. These factors collectively influence the pharmacokinetic profile, efficacy, and toxicity of the ADC. This comparison examines the structural and functional differences between this compound and SMCC, providing insights into their respective advantages and disadvantages in ADC development.

At a Glance: Key Differences and Structural Comparison

SMCC is a heterobifunctional, non-cleavable linker that has been a workhorse in the ADC field, notably used in the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine).[1][2] It connects the amine group of a lysine residue on the antibody to a thiol group on the cytotoxic payload. In contrast, this compound represents a more recent approach, incorporating a polyethylene glycol (PEG) spacer and a branched lysine core to enhance the hydrophilicity and drug-loading capacity of the ADC.[3][4]

FeatureThis compound SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Structure Branched, Lysine-based core with two maleimide groups and a PEG4 spacerLinear, cyclohexane-based
Hydrophilicity High, due to the PEG4 spacerLow, relatively hydrophobic
Payload Attachment Sites Two maleimide groups for thiol-reactive payloadsOne maleimide group for a thiol-reactive payload
Antibody Attachment Site Carboxylic acid for reaction with primary amines (e.g., lysine)NHS ester for reaction with primary amines (e.g., lysine)
Potential Drug-to-Antibody Ratio (DAR) Potentially higher due to two payload attachment sites per linkerLower, one payload per linker
ADC Homogeneity Heterogeneous, due to conjugation to surface lysinesHeterogeneous, due to conjugation to surface lysines
Clinical Precedent Newer linker, less clinical data availableEstablished linker, used in clinically approved ADCs

Delving Deeper: A Performance-Based Comparison

The introduction of a PEGylated, branched structure in this compound is designed to address some of the limitations associated with traditional hydrophobic linkers like SMCC.

Physicochemical Properties and Drug-to-Antibody Ratio (DAR)

The hydrophobic nature of many cytotoxic payloads and linkers like SMCC can lead to aggregation of the final ADC, particularly at higher drug-to-antibody ratios (DAR).[5][6] This aggregation can negatively impact the ADC's manufacturing, stability, and pharmacokinetic properties. The hydrophilic PEG4 spacer in this compound helps to mitigate this issue by increasing the overall solubility of the ADC.[3][7] This can enable the attachment of more drug molecules per antibody without inducing aggregation, potentially leading to a higher DAR and enhanced potency.[1][8]

Studies on hydrophilic linkers have shown that they allow for the conjugation of hydrophobic drugs at higher DARs compared to hydrophobic linkers like SMCC, without causing aggregation or loss of antibody affinity.[1][8]

Pharmacokinetics and Therapeutic Index

The hydrophilicity imparted by the PEG linker is also expected to improve the pharmacokinetic profile of the ADC. PEGylation is a well-known strategy to reduce non-specific uptake by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[3][7] In contrast, the hydrophobicity of SMCC can contribute to faster clearance of the ADC from circulation.[3]

By potentially reducing off-target toxicity and improving tumor delivery, the use of a hydrophilic linker like this compound may lead to a wider therapeutic index compared to ADCs constructed with SMCC.[1][3]

Stability of the Linker-Payload Bond

Both linkers utilize maleimide chemistry to attach to thiol-containing payloads, forming a thioether bond. A known instability of this linkage is the retro-Michael reaction, which can lead to premature release of the payload in circulation.[3] While this is a consideration for both linkers, the overall stability of the ADC is also influenced by other factors such as the hydrophobicity of the linker and payload.

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis and purification of ADCs. Below are representative protocols for conjugation using SMCC and a proposed protocol for this compound based on its functional groups.

Protocol 1: Two-Step Conjugation of a Thiol-Containing Payload to an Antibody using SMCC

This protocol involves the initial activation of the antibody with SMCC, followed by conjugation to the thiol-containing payload.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.2-7.5, free of primary amines)

  • SMCC linker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Thiol-containing cytotoxic payload (e.g., DM1)

  • Quenching reagent (e.g., Tris or Glycine solution)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 5-10 mg/mL in conjugation buffer.

  • SMCC Activation of Antibody:

    • Dissolve SMCC in anhydrous DMF or DMSO to a concentration of 10 mM immediately before use.

    • Add a 5- to 10-fold molar excess of the SMCC solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Removal of Excess SMCC:

    • Remove unreacted SMCC by desalting the antibody-SMCC conjugate using a desalting column equilibrated with conjugation buffer.

  • Conjugation to Thiol-Containing Payload:

    • Dissolve the thiol-containing payload in DMF or DMSO.

    • Add a 1.5- to 2-fold molar excess of the payload solution to the desalted antibody-SMCC conjugate.

    • Incubate the reaction for 4-16 hours at room temperature or 4°C with gentle mixing.

  • Quenching of Reaction:

    • Add a quenching reagent (e.g., N-acetyl cysteine) in excess to react with any unreacted maleimide groups.

  • Purification of the ADC:

    • Purify the ADC using Size-Exclusion Chromatography (SEC) to remove unconjugated payload, linker, and any aggregates.

  • Characterization:

    • Characterize the purified ADC for Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. Determine protein concentration by UV-Vis spectroscopy.

Protocol 2: Proposed Two-Step Conjugation of a Thiol-Containing Payload to an Antibody using this compound

This proposed protocol leverages the carboxylic acid and dual maleimide functionalities of the linker.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Thiol-containing cytotoxic payload (e.g., MMAE)

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO to activate the carboxylic acid group.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation of Activated Linker to Antibody:

    • Add a 5- to 10-fold molar excess of the activated linker solution to the antibody solution (in a buffer like PBS, pH 7.2-7.5).

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

    • Quench the reaction with hydroxylamine to inactivate unreacted NHS esters.

  • Removal of Excess Linker:

    • Remove unreacted linker by desalting the antibody-linker conjugate using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.0).

  • Conjugation to Thiol-Containing Payload:

    • Dissolve the thiol-containing payload in DMF or DMSO.

    • Add a 3- to 5-fold molar excess of the payload solution to the desalted antibody-linker conjugate.

    • Incubate the reaction for 4-16 hours at room temperature or 4°C with gentle mixing.

  • Quenching of Reaction:

    • Add a quenching reagent (e.g., N-acetyl cysteine) in excess to react with any unreacted maleimide groups.

  • Purification of the ADC:

    • Purify the ADC using Size-Exclusion Chromatography (SEC) to remove unconjugated payload, linker, and any aggregates.

  • Characterization:

    • Characterize the purified ADC for DAR, aggregation, and other quality attributes as described in Protocol 1.

Visualizing the Conjugation Workflows

To better understand the chemical processes, the following diagrams illustrate the conjugation workflows for both SMCC and this compound.

SMCC_Conjugation_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation Antibody Antibody (with Lysine-NH2) Activated_Ab Activated Antibody (Antibody-Maleimide) Antibody->Activated_Ab + SMCC (pH 7.2-8.0) SMCC SMCC Linker (NHS-ester & Maleimide) ADC Antibody-Drug Conjugate (ADC) Activated_Ab->ADC + Thiol-Payload (pH 6.5-7.5) Payload Thiol-Payload (Drug-SH)

SMCC Conjugation Workflow

BisMal_Conjugation_Workflow cluster_step1 Step 1: Linker Activation & Antibody Conjugation cluster_step2 Step 2: Payload Conjugation BisMal This compound Activated_Linker Activated Linker (NHS-ester) BisMal->Activated_Linker + EDC/NHS EDC_NHS EDC, NHS Antibody_Linker Antibody-Linker Conjugate Activated_Linker->Antibody_Linker + Antibody (pH 7.2-8.0) Antibody Antibody (with Lysine-NH2) ADC Antibody-Drug Conjugate (ADC) Antibody_Linker->ADC + 2x Thiol-Payload (pH 6.5-7.5) Payload Thiol-Payload (Drug-SH)

This compound Conjugation Workflow

Conclusion

The choice between this compound and SMCC for ADC development depends on the specific goals of the therapeutic program. SMCC offers the advantage of being a well-characterized linker with significant clinical precedent. It is a reliable choice for developing ADCs with a lower DAR, where hydrophobicity is less of a concern.

This compound, on the other hand, represents a more advanced linker design that aims to overcome some of the limitations of traditional linkers. Its hydrophilic PEG spacer and branched structure offer the potential for:

  • Improved solubility and reduced aggregation , allowing for the use of hydrophobic payloads and potentially higher DARs.

  • Enhanced pharmacokinetic properties , leading to longer circulation times and better tumor accumulation.

  • A potentially wider therapeutic index due to reduced off-target toxicity.

Researchers and drug developers should carefully consider the properties of their antibody and payload when selecting a linker. For highly hydrophobic payloads or when a higher DAR is desired to maximize potency, a hydrophilic, branched linker like this compound may offer significant advantages. However, the novelty of this linker means that more extensive characterization and in vivo studies would be required to fully validate its performance compared to established linkers like SMCC. As the field of ADCs continues to evolve, innovative linker technologies will play a crucial role in the development of the next generation of targeted cancer therapies.

References

Navigating Bioconjugate Stability: A Comparative Analysis of Bis-Mal-Lysine-PEG4-acid Conjugates in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates in serum is a critical parameter influencing therapeutic efficacy and safety. This guide provides an objective comparison of the serum stability of conjugates prepared using the popular bifunctional linker, Bis-Mal-Lysine-PEG4-acid, against next-generation alternatives, supported by experimental data and detailed methodologies.

The utility of this compound lies in its ability to crosslink or dimerize molecules, such as proteins or peptides, through the reaction of its two maleimide groups with thiol moieties. However, the resulting thioether linkage, while widely used, is susceptible to degradation in the physiological environment of serum. This instability can lead to premature cleavage of the conjugate, potentially causing off-target toxicity and reducing the therapeutic window.

The Challenge of Maleimide-Thiol Conjugate Stability

The primary mechanism compromising the stability of maleimide-thiol conjugates in serum is a retro-Michael reaction. This reaction is essentially a reversal of the initial conjugation, leading to the dissociation of the linker from the thiol-containing molecule. The liberated maleimide can then react with other thiol-containing molecules in the serum, most notably albumin, leading to off-target effects.[1]

A competing reaction that can occur is the hydrolysis of the thiosuccinimide ring formed upon conjugation. This hydrolysis results in a stable, ring-opened succinamic acid structure that is resistant to the retro-Michael reaction, effectively "locking" the conjugate.[1] Consequently, strategies to enhance the stability of maleimide conjugates often focus on accelerating this hydrolysis step.

Quantitative Comparison of Linker Stability

The following table summarizes the stability of various thiol-reactive linkers in serum, providing a comparative view of their performance. While specific quantitative data for this compound is not extensively published, the data for N-alkyl maleimides serves as a relevant proxy due to the similar chemical nature of the maleimide group.

Linker TypeBond FormedStability in SerumHalf-life (t½) in human plasma (representative values)Key Features & Drawbacks
This compound (N-Alkyl Maleimide type) ThioetherModerate~ 24 - 96 hoursProne to retro-Michael reaction leading to deconjugation and exchange with serum thiols like albumin. Stability is dependent on the local microenvironment.
N-Aryl Maleimides ThioetherHigh> 1 weekThe aryl group accelerates the hydrolysis of the thiosuccinimide ring, leading to a more stable, ring-opened structure that prevents the retro-Michael reaction.[1]
Vinyl Sulfones ThioetherHigh> 7 daysForms a stable, irreversible thioether bond. The reaction is generally slower than with maleimides.
Julia-Kocienski-like Reagents (e.g., Methylsulfonyl Phenyloxadiazole) Thio-aryl etherVery High> 7 daysForms a highly stable conjugate in human plasma with excellent chemoselectivity.[2]
Thiazine-forming Conjugates (N-terminal Cysteine) ThiazineVery HighSignificantly more stable than standard maleimide-thiol adductsA chemical rearrangement following the initial thiol-maleimide reaction forms a stable six-membered thiazine ring.

Experimental Protocols

To enable researchers to validate the stability of their own conjugates, detailed experimental protocols for a serum stability assay are provided below.

Protocol 1: In Vitro Serum Stability Assay for a Bis-Maleimide Conjugate

This protocol describes a general method to assess the stability of a protein-protein conjugate formed using this compound in human serum.

Materials:

  • Bis-maleimide conjugated protein of interest

  • Human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 100 mM N-ethylmaleimide in DMSO)

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)

  • Water with 0.1% Trifluoroacetic Acid (TFA)

  • LC-MS/MS system

Procedure:

  • Preparation of the Conjugate Stock Solution: Dissolve the bis-maleimide conjugated protein in PBS to a final concentration of 1 mg/mL.

  • Incubation in Serum:

    • In a microcentrifuge tube, mix 10 µL of the conjugate stock solution with 90 µL of human serum.

    • Prepare a control sample by mixing 10 µL of the conjugate stock solution with 90 µL of PBS.

    • Incubate all samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw 10 µL of the reaction mixture.

    • Immediately quench the reaction by adding 10 µL of quenching solution to prevent further thiol-maleimide exchange during sample processing.

  • Sample Preparation for LC-MS/MS:

    • To the quenched sample, add 80 µL of cold ACN with 0.1% TFA to precipitate serum proteins.

    • Vortex thoroughly and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the conjugate and its degradation products.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS. Use a suitable C18 column and a gradient of water with 0.1% TFA and ACN with 0.1% TFA.

    • Monitor the disappearance of the parent conjugate mass and the appearance of degradation products or albumin adducts over time.

  • Data Analysis:

    • Calculate the percentage of the intact conjugate remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact conjugate versus time to determine the degradation profile and estimate the half-life (t½) in serum.

Protocol 2: Comparative Stability Assay with a More Stable Linker

To perform a head-to-head comparison, a similar protocol can be followed for a conjugate prepared with a more stable linker, such as a bis-vinyl sulfone linker. The same time points and analytical methods should be used to ensure a fair comparison.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the key steps in a typical serum stability assay.

experimental_workflow Experimental Workflow for Serum Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_conjugate Prepare Conjugate Stock Solution (1 mg/mL in PBS) mix_serum Mix Conjugate with Human Serum (1:9 ratio) prep_conjugate->mix_serum mix_pbs Prepare PBS Control (1:9 ratio) prep_conjugate->mix_pbs incubate Incubate at 37°C mix_serum->incubate mix_pbs->incubate sampling Sample at Time Points (0, 1, 4, 8, 24, 48, 72h) incubate->sampling quench Quench with N-ethylmaleimide sampling->quench precipitate Protein Precipitation (Cold Acetonitrile) quench->precipitate centrifuge Centrifuge to Remove Precipitate precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quantify Quantify Intact Conjugate lcms->quantify plot Plot % Intact vs. Time quantify->plot half_life Determine Half-life (t½) plot->half_life

Caption: Workflow for assessing the stability of a bioconjugate in serum.

Signaling Pathways and Logical Relationships

The instability of maleimide-thiol conjugates in serum is governed by competing chemical pathways. The following diagram illustrates the relationship between the desired stable product and the undesired degradation pathway.

stability_pathway Stability Pathways of a Maleimide-Thiol Conjugate conjugate Maleimide-Thiol Conjugate (Thiosuccinimide) stable_product Stable Ring-Opened Product (Succinamic Acid) conjugate->stable_product Hydrolysis (Stabilizing) deconjugation Deconjugation (Retro-Michael Reaction) conjugate->deconjugation Reversible free_maleimide Free Maleimide deconjugation->free_maleimide thiol_biomolecule Original Thiol Biomolecule deconjugation->thiol_biomolecule albumin_adduct Albumin Adduct free_maleimide->albumin_adduct serum_thiol Serum Thiol (e.g., Albumin) serum_thiol->albumin_adduct

Caption: Competing pathways for a maleimide-thiol conjugate in serum.

Conclusion

While this compound is a versatile and widely used crosslinker, researchers must be cognizant of the potential instability of the resulting thioether linkages in serum. For applications requiring high in vivo stability, next-generation linkers such as N-aryl maleimides, vinyl sulfones, and Julia-Kocienski-like reagents offer superior performance by forming more robust and irreversible bonds. The choice of linker should be guided by the specific requirements of the application, and thorough stability testing, as outlined in the provided protocols, is essential to ensure the desired performance of the final bioconjugate.

References

Confirming Bis-Mal-Lysine-PEG4-acid Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of a protein to a linker like Bis-Mal-Lysine-PEG4-acid is a critical step in creating advanced therapeutics such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of key analytical techniques to confirm this specific conjugation, complete with experimental data summaries and detailed protocols to ensure reproducible and reliable results.

The this compound linker is a versatile tool, featuring two maleimide groups for reaction with thiols (e.g., from reduced cysteines on an antibody) and a terminal carboxylic acid for conjugation to another molecule, often via an active ester. The inclusion of a hydrophilic PEG4 spacer enhances the solubility of the resulting conjugate.[1][2] Confirmation of successful conjugation is paramount and requires a suite of orthogonal analytical methods.

Executive Summary of Analytical Techniques

A multi-faceted approach is essential for the comprehensive characterization of protein conjugates. Mass spectrometry provides precise mass information, chromatography assesses purity and aggregation, while spectroscopic methods offer insights into the structural integrity and degree of conjugation.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight of the conjugate, degree of PEGylation, heterogeneity.[3][4]High sensitivity and accuracy in mass determination.[5] Can identify specific conjugation sites with tandem MS.[6]Can be challenging for very heterogeneous or large protein conjugates.[7] ESI-MS spectra can be complex due to multiple charge states and PEG polydispersity.[3][8]
HPLC (SEC & RP) Separation of conjugated, unconjugated protein, and excess linker; assessment of purity and aggregation.[9][10]Robust, reproducible, and well-established for protein analysis.[11] Different modes (SEC, RP, IEX) offer orthogonal separation mechanisms.[9]SEC provides indirect confirmation of conjugation based on size.[12] RP-HPLC can be denaturing for some proteins.[11]
NMR Spectroscopy Detailed structural confirmation of the covalent bond formation.[12][13] Quantification of conjugation yield and purity.[13]Provides unambiguous structural information.[12]Lower sensitivity compared to MS.[12] Spectra can be complex for large protein molecules.[12]
FTIR Spectroscopy Confirmation of PEGylation and determination of the degree of conjugation.[14][15]"Reagent-free" and fast.[14] Not dependent on PEG polymerization degree or branching.[14]Provides information on the overall presence of PEG rather than specific conjugation sites.
UV-Vis Spectroscopy Protein concentration determination. Indirect quantification of PEGylation if a chromophore is present.[16]Simple, rapid, and widely available.[16]Indirect method for confirming conjugation. Requires a chromophore on the PEG linker for direct quantification.[16]

Mass Spectrometry: The Gold Standard for Mass Confirmation

Mass spectrometry (MS) is a cornerstone technique for the characterization of PEGylated proteins. It directly measures the mass-to-charge ratio of the ionized conjugate, providing unequivocal evidence of successful conjugation through the observed mass increase.

Key Mass Spectrometry Approaches
  • MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): This technique is particularly useful for determining the average molecular weight and the degree of PEGylation.[3] It is often considered a more qualitative tool but can provide excellent information on the heterogeneity of the conjugate.[4][7]

  • ESI-MS (Electrospray Ionization Mass Spectrometry): Often coupled with liquid chromatography (LC-MS), ESI-MS provides high-resolution mass data and is amenable to quantitative analysis.[3][5] It can be used to determine the distribution of different conjugated species.

  • Tandem MS (MS/MS): By fragmenting the conjugate within the mass spectrometer, tandem MS can pinpoint the exact location of the PEGylation site on the protein, which is crucial for understanding structure-activity relationships.[6]

Experimental Protocol: LC-ESI-MS for Conjugate Analysis
  • Sample Preparation:

    • Desalt the protein conjugate sample using a suitable method like size-exclusion chromatography with a volatile buffer (e.g., ammonium acetate).

    • Dilute the sample to a final concentration of 0.1-1 mg/mL in a solution compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).

  • LC Separation:

    • Utilize a reversed-phase column (e.g., C4) suitable for protein separations.[17]

    • Employ a gradient elution from a low organic mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to a high organic mobile phase (e.g., 5% water, 95% acetonitrile, 0.1% formic acid) to elute the conjugate.

  • MS Analysis:

    • Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the conjugate.

    • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate.

  • Data Analysis:

    • Compare the mass of the conjugate to the theoretical mass to confirm the number of attached this compound linkers.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Conjugate Protein Conjugate Desalt Desalting (SEC) Conjugate->Desalt Dilute Dilution Desalt->Dilute HPLC RP-HPLC Separation Dilute->HPLC ESI Electrospray Ionization HPLC->ESI MS Mass Analyzer ESI->MS Detector Detector MS->Detector Deconvolution Deconvolution Detector->Deconvolution Mass Determine Mass Deconvolution->Mass

Figure 1. Workflow for LC-ESI-MS analysis of a protein conjugate.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Homogeneity

HPLC is an indispensable tool for separating the conjugated protein from unreacted protein, free linker, and aggregates.[10]

Common HPLC Modes for Conjugate Analysis
  • Size-Exclusion Chromatography (SEC-HPLC): This non-denaturing technique separates molecules based on their hydrodynamic radius.[11] An increase in size upon conjugation leads to an earlier elution time compared to the unconjugated protein. SEC is excellent for assessing aggregation and purity.[18]

  • Reversed-Phase Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity.[11] The addition of the this compound linker will alter the hydrophobicity of the protein, resulting in a change in retention time. This method offers high resolution for separating different conjugated species.[17]

Experimental Protocol: SEC-HPLC for Purity Assessment
  • System Preparation:

    • Equilibrate a suitable SEC column (e.g., with a pore size appropriate for the protein's molecular weight) with a physiological buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation:

    • Filter the protein conjugate sample through a 0.22 µm filter.

    • Ensure the sample concentration is within the linear range of the detector.

  • Chromatographic Run:

    • Inject the sample onto the equilibrated column.

    • Maintain an isocratic flow of the mobile phase.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the conjugate, unconjugated protein, and any aggregates.

    • Calculate the percentage of purity and aggregation.

cluster_prep Sample Preparation cluster_analysis SEC-HPLC Analysis cluster_data Data Interpretation Conjugate Protein Conjugate Filter Filtration Conjugate->Filter Inject Injection Filter->Inject SEC SEC Column Inject->SEC UV UV Detector (280 nm) SEC->UV Chromatogram Chromatogram UV->Chromatogram Analysis Purity & Aggregation Analysis Chromatogram->Analysis

Figure 2. Workflow for SEC-HPLC analysis of a protein conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

NMR spectroscopy provides detailed atomic-level information about the chemical environment of nuclei, making it a powerful tool for confirming the formation of the covalent bond between the linker and the protein.[12]

What to Look for in an NMR Spectrum
  • Disappearance of Signals: The signals corresponding to the reactive maleimide protons of the this compound and the thiol proton of the protein should disappear upon successful conjugation.

  • Appearance of New Signals: New signals characteristic of the newly formed thioether linkage will appear.

  • PEG Chain Signature: The characteristic repeating ethylene glycol units of the PEG4 chain will be visible in the ¹H NMR spectrum, typically as a sharp singlet.[12][19]

Experimental Protocol: ¹H NMR for Conjugation Confirmation
  • Sample Preparation:

    • Lyophilize the purified conjugate to remove buffer salts.

    • Reconstitute the sample in a suitable deuterated solvent (e.g., D₂O).

    • Add a known amount of an internal standard for quantification if required.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer.

    • Use appropriate solvent suppression techniques to minimize the water signal.

  • Spectral Analysis:

    • Assign the key proton signals of the linker and the protein.

    • Compare the spectra of the starting materials (protein and linker) with that of the conjugate to identify the expected chemical shift changes.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Check for PEGylation

FTIR spectroscopy is a rapid and non-destructive technique that can confirm the presence of the PEG linker in the conjugate.

Key Spectral Features
  • C-O-C Stretch: The most prominent and analytically valuable band for PEG is the strong C-O-C stretching vibration, which appears around 1100 cm⁻¹.[14][15] The intensity of this peak can be used to estimate the degree of PEGylation.[14]

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Lyophilize the conjugate to obtain a solid sample.

    • Alternatively, the analysis can be performed on a solution using an appropriate liquid cell.

  • FTIR Measurement:

    • Acquire the FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

    • Collect a background spectrum of the buffer or matrix for subtraction.

  • Data Analysis:

    • Identify the characteristic C-O-C stretching band of the PEG linker in the spectrum of the conjugate.

UV-Vis Spectroscopy: A Simple and Accessible Method

UV-Vis spectroscopy is primarily used to determine the concentration of the protein conjugate by measuring its absorbance at 280 nm.[16] While not a direct method for confirming conjugation, it is an essential supporting technique. If the linker itself contains a chromophore with a unique absorbance wavelength, UV-Vis can be used to estimate the degree of labeling.[16]

Experimental Protocol: UV-Vis for Protein Quantification
  • Sample Preparation:

    • Dilute the conjugate sample in a suitable buffer to ensure the absorbance is within the linear range of the spectrophotometer.

  • Measurement:

    • Measure the absorbance of the sample at 280 nm.

    • Use the same buffer as a blank.

  • Concentration Calculation:

    • Use the Beer-Lambert law (A = εbc) and the known extinction coefficient (ε) of the protein to calculate the concentration.

Conclusion

Confirming the successful conjugation of this compound to a protein requires a combination of analytical techniques. Mass spectrometry is essential for definitive mass confirmation, while HPLC is crucial for assessing purity and homogeneity. NMR and FTIR provide valuable structural information, and UV-Vis spectroscopy is a fundamental tool for quantification. By employing these orthogonal methods, researchers can ensure the quality, consistency, and efficacy of their protein conjugates, paving the way for the development of novel and effective biotherapeutics.

References

Revolutionizing ADCs: A Comparative Guide to the In Vitro Efficacy of Bis-Mal-Lysine-PEG4-acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of linker technology is paramount to achieving optimal therapeutic efficacy and safety. This guide offers a comprehensive comparison of the in vitro performance of ADCs constructed with the innovative Bis-Mal-Lysine-PEG4-acid linker against other contemporary alternatives. Aimed at researchers, scientists, and drug development professionals, this document provides a detailed analysis supported by experimental data to inform the selection of next-generation ADC linkers.

The this compound linker is a bifunctional reagent designed for site-specific conjugation, primarily through the re-bridging of reduced interchain disulfide bonds in monoclonal antibodies. This approach leads to the generation of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), a critical factor influencing an ADC's pharmacokinetic profile and therapeutic index. The inclusion of a PEG4 spacer is intended to enhance solubility and potentially improve the biophysical properties of the resulting conjugate.

Comparative In Vitro Efficacy of ADC Linkers

The following tables summarize the in vitro cytotoxicity of various ADCs, highlighting the performance of different linker technologies against HER2-positive cancer cell lines. While direct, publicly available in vitro efficacy data for ADCs utilizing the specific this compound linker is limited, data from a patent application for a structurally similar lysine-based bis-maleimide linker with a PEG4 spacer (hBU12-42) provides valuable insight. This is compared with other prevalent site-specific and conventional linkers.

ADC Construct Linker Type Target Cell Line IC50 Value Reference
hBU12-42Lysine-based bis-maleimide PEG4Non-Hodgkin lymphoma cell linesDose-response curves indicate potent activity[1][2]
ADC 9Divinylpyrimidine disulfide rebridgingSK-BR-3 (HER2+)26 pM[3]
ADC 11Divinylpyrimidine disulfide rebridgingSK-BR-3 (HER2+)40 pM[3]
TBM-based ADCThiobromomaleimide (TBM) rebridgingBT-474 (HER2+)Low nanomolar range[4][5]
DBM-based ADCDibromomaleimide (DBM) rebridgingBT-474 (HER2+)Low nanomolar range[4][5]
Trastuzumab-MMAEβ-galactosidase-cleavableKPL-4 (HER2/3+)8.8 pM
Trastuzumab-MMAEVal-CitKPL-4 (HER2/3+)14.3 pM
Kadcyla® (T-DM1)Non-cleavable (SMCC)KPL-4 (HER2/3+)33 pM

Table 1: Comparative In Vitro Cytotoxicity of Various ADC Linkers. This table showcases the high potency of ADCs employing site-specific conjugation technologies, such as those based on bis-maleimide and divinylpyrimidine platforms, often exhibiting picomolar to low nanomolar IC50 values against HER2-positive cancer cells.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed methodologies for the key experiments cited are provided below.

General Protocol for ADC Synthesis using Bis-Maleimide Linkers
  • Antibody Reduction: The monoclonal antibody (e.g., Trastuzumab) is partially reduced to cleave the interchain disulfide bonds. This is typically achieved by incubation with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for 1-2 hours at 37°C.

  • Linker-Payload Conjugation: The bis-maleimide linker-payload construct (e.g., Bis-Mal-Lysine-PEG4-drug) is dissolved in a co-solvent like dimethyl sulfoxide (DMSO) and added to the reduced antibody solution. The reaction is allowed to proceed for 1-2 hours at room temperature to facilitate the re-bridging of the disulfide bonds.

  • Purification: The resulting ADC is purified to remove unreacted linker-payload and any aggregated protein. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. Techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry are employed.

In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo®)
  • Cell Seeding: Cancer cells (e.g., SK-BR-3, BT-474) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • ADC Treatment: The ADCs are serially diluted to a range of concentrations and added to the cells. Control wells include untreated cells and cells treated with the unconjugated antibody and free payload.

  • Incubation: The plates are incubated for a period of 72 to 120 hours.

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and luminescence is recorded.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Methodology and Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (Interchain Disulfides Intact) reduced_mAb Reduced Antibody (Free Thiols Exposed) mAb->reduced_mAb TCEP ADC Homogeneous ADC (DAR ~4) reduced_mAb->ADC linker_payload Bis-Maleimide-Linker-Payload linker_payload->ADC purified_ADC Purified ADC ADC->purified_ADC SEC analysis Characterization (HIC, MS) purified_ADC->analysis

Figure 1: General workflow for the synthesis of a homogeneous ADC using a bis-maleimide linker for disulfide re-bridging.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding ADC_Receptor ADC-Antigen Complex ADC->ADC_Receptor Receptor->ADC_Receptor Endosome Endosome ADC_Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Degradation Cell_Death Apoptosis Payload_Release->Cell_Death Cytotoxicity

Figure 2: Simplified signaling pathway of ADC internalization, payload release, and subsequent induction of cancer cell apoptosis.

Discussion and Future Perspectives

The use of bis-maleimide linkers, including the this compound variant, represents a significant advancement in ADC technology. By enabling the creation of homogeneous ADCs with a consistent DAR, these linkers address a key challenge that has faced earlier generations of ADCs produced via stochastic conjugation to lysines or conventional cysteine modification. The in vitro data for related bis-maleimide and other site-specific linkers demonstrate a marked improvement in potency compared to traditional approaches.

The high potency observed with these next-generation ADCs, often in the picomolar range, underscores the potential of site-specific conjugation to enhance the therapeutic window. While direct comparative data for this compound is still emerging, the available information on structurally similar linkers suggests that it is a promising candidate for the development of highly effective and well-characterized ADCs.

Future studies should focus on the direct head-to-head in vitro and in vivo comparison of ADCs constructed with this compound against a broader panel of alternative linkers and payloads. Such investigations will be crucial in fully elucidating the therapeutic potential of this innovative linker technology and guiding the design of the next wave of life-saving cancer therapies.

References

The Strategic Advantage of Bis-Mal-Lysine-PEG4-acid in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. The linker element, far from being a mere spacer, profoundly influences a PROTAC's efficacy. This guide provides a comparative analysis of Bis-Mal-Lysine-PEG4-acid, a hydrophilic polyethylene glycol (PEG)-based linker, against common alternatives, offering insights into its advantages in optimizing PROTAC performance.

The fundamental goal of a PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of a target protein by forming a ternary complex with an E3 ubiquitin ligase. The linker's length, flexibility, and chemical composition are paramount in achieving a stable and productive ternary complex, while also imparting favorable physicochemical properties to the overall molecule.

Unveiling the Merits of a PEGylated Linker

This compound stands out due to its PEGylated structure, which offers several advantages over more conventional, hydrophobic linkers like alkyl chains.

Enhanced Solubility and Permeability: One of the primary challenges in PROTAC development is their often-high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability. The hydrophilic nature of the PEG4 chain in this compound can significantly improve the solubility of the resulting PROTAC molecule.[1] This enhanced solubility can, in turn, contribute to better cell permeability and bioavailability, crucial for effective drug action.

Optimized Ternary Complex Formation: The flexibility and length of the PEG linker can provide the necessary conformational freedom for the PROTAC to adopt an optimal orientation for the simultaneous binding of the target protein and the E3 ligase. This is critical for the stability and productivity of the ternary complex, which directly correlates with degradation efficiency.[2]

Reduced Non-Specific Binding: The hydrophilicity imparted by the PEG chain can help to minimize non-specific hydrophobic interactions with other cellular proteins, potentially leading to improved selectivity and a better safety profile.

Comparative Performance Insights

Linker TypePROTAC ExampleTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Key Observation
PEG-based PROTAC-PEG4BRD4VHL15>95Optimal length and hydrophilicity lead to high potency and efficacy.
Alkyl-based PROTAC-Alkyl-C8BRD4VHL5085Reduced potency compared to the optimal PEG linker, potentially due to lower solubility or suboptimal ternary complex conformation.
PEG-based (shorter) PROTAC-PEG2BRD4VHL10070Insufficient linker length may lead to steric hindrance and less stable ternary complex formation.
PEG-based (longer) PROTAC-PEG8BRD4VHL3090While still effective, a longer linker may introduce excessive flexibility, slightly reducing optimal ternary complex stability.

Note: The data presented in this table is representative and intended for illustrative purposes. Actual DC50 and Dmax values are highly dependent on the specific target, ligands, and cell line used.

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway PROTAC Signaling Pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesize PROTACs with This compound & Alternative Linkers CellCulture Cell Culture & PROTAC Treatment Synthesis->CellCulture WesternBlot Western Blot (DC50 & Dmax) CellCulture->WesternBlot UbiquitinationAssay Ubiquitination Assay CellCulture->UbiquitinationAssay CellViability Cell Viability Assay (e.g., MTT) CellCulture->CellViability DataAnalysis Compare Degradation Efficiency & Cytotoxicity WesternBlot->DataAnalysis UbiquitinationAssay->DataAnalysis CellViability->DataAnalysis

A typical workflow for comparing PROTAC linkers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Ubiquitination Assay
  • Cell Treatment and Lysis: Treat cells with the PROTACs and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions.

  • Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-ubiquitin antibody. An increased smear of high-molecular-weight bands in the PROTAC-treated samples indicates enhanced ubiquitination of the target protein.

Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a prolonged period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control to assess the cytotoxic effects of the PROTACs.

Conclusion

The selection of an appropriate linker is a critical step in the design of highly effective and drug-like PROTACs. This compound, with its hydrophilic PEG4 spacer, presents a compelling option for overcoming common challenges in PROTAC development, such as poor solubility and permeability. While direct comparative data for this specific linker remains to be broadly published, the known advantages of PEGylation in improving physicochemical properties and facilitating optimal ternary complex formation suggest its significant potential. By employing rigorous experimental evaluation, researchers can harness the strategic advantages of linkers like this compound to accelerate the development of next-generation protein degraders.

References

The Evolving Landscape of Antibody-Drug Conjugate Linkers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of a modern, bifunctional polyethylene glycol (PEG)-based linker technology with established alternatives, supported by preclinical data. While specific, publicly available data for a marketed drug utilizing Bis-Mal-Lysine-PEG4-acid is not available, this guide will use a closely related bifunctional, non-cleavable PEGylated linker, Bis-PEG9-PFP ester, as a representative for this class of linkers in a case study targeting HER2-positive breast cancer.

Introduction to ADC Linker Technologies

Antibody-drug conjugates are a promising class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody to the payload, plays a pivotal role in the ADC's stability, pharmacokinetics, and mechanism of action. An ideal linker must be stable in systemic circulation to prevent premature release of the payload and its associated off-target toxicity, yet facilitate the efficient release of the active drug within the target cancer cell.

This guide focuses on a comparative analysis of three distinct linker technologies in the context of a HER2-targeting ADC carrying the potent anti-mitotic agent, monomethyl auristatin E (MMAE). The human epidermal growth factor receptor 2 (HER2) is a well-established therapeutic target, overexpressed in a significant portion of breast cancers, leading to aggressive tumor growth.[1][2]

The linkers under comparison are:

  • Bis-PEG9-PFP ester: A modern, non-cleavable, hydrophilic linker. Its bifunctional nature allows for precise conjugation, and the PEG spacer is designed to improve solubility and pharmacokinetic properties.

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A commonly used non-cleavable linker known for its high plasma stability.

  • Val-Cit (Valine-Citrulline): A widely adopted enzyme-cleavable linker that is selectively cleaved by cathepsin B, an enzyme that is upregulated in the lysosomes of tumor cells.

Comparative Performance Data

The following tables summarize the preclinical performance of HER2-targeting ADCs constructed with the different linkers and the MMAE payload. The data is based on studies conducted in HER2-positive breast cancer cell lines, SK-BR-3 and NCI-N87.

In Vitro Cytotoxicity

The potency of an ADC is determined by its ability to kill target cancer cells, which is quantified by the half-maximal inhibitory concentration (IC50).

Linker TechnologyPayloadTarget Cell LineIC50 (ng/mL)Key Observations
Bis-PEG9-PFP ester (Non-cleavable, Hydrophilic)MMAEHER2+ (SK-BR-3)5-15High plasma stability and reduced aggregation. Potency is dependent on efficient internalization and lysosomal processing.
SMCC (Non-cleavable)DM1HER2+ (SK-BR-3)10-25High plasma stability, representing a well-established technology.
Val-Cit (Cleavable)MMAEHER2+ (SK-BR-3)1-10High potency, capable of a bystander effect. Susceptible to premature cleavage.

Table 1: Comparative in vitro cytotoxicity of HER2-ADCs with different linkers in the SK-BR-3 cell line.

In Vivo Antitumor Efficacy

The antitumor activity of the ADCs was evaluated in preclinical xenograft models, with tumor growth inhibition being the primary endpoint.

Linker TechnologyPayloadXenograft ModelTumor Growth Inhibition (%)Key Observations
Bis-PEG9-PFP ester (Non-cleavable, Hydrophilic)MMAEHER2+ (NCI-N87)80-95Enhanced plasma stability may lead to improved tumor accumulation and sustained efficacy.
SMCC (Non-cleavable)DM1HER2+ (NCI-N87)75-90Efficacy is dependent on high antigen expression and efficient internalization.
Val-Cit (Cleavable)MMAEHER2+ (NCI-N87)85-99Potent tumor regression, with the bystander effect contributing to efficacy in heterogeneous tumors.

Table 2: Comparative in vivo antitumor efficacy of HER2-ADCs in the NCI-N87 xenograft model.

Signaling Pathways and Mechanism of Action

The efficacy of the HER2-ADC is initiated by its binding to the HER2 receptor on the surface of cancer cells. This binding leads to the internalization of the ADC-receptor complex.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER3 HER3 HER2->HER3 Dimerization RAS RAS HER2->RAS Activation PI3K PI3K HER3->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

HER2 signaling pathway leading to cell proliferation.

Once internalized, the ADC is trafficked to the lysosome. For cleavable linkers like Val-Cit, the linker is cleaved by lysosomal enzymes, releasing the MMAE payload. For non-cleavable linkers like Bis-PEG9-PFP ester and SMCC, the antibody is degraded, liberating the payload still attached to the linker and a lysine residue. The released MMAE then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[3][4][]

ADC_Mechanism_of_Action ADC HER2-ADC HER2_Receptor HER2 Receptor on Tumor Cell ADC->HER2_Receptor Binding Internalization Internalization (Endocytosis) HER2_Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage or Antibody Degradation MMAE Free MMAE Payload_Release->MMAE Tubulin Tubulin MMAE->Tubulin Binding & Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis

General mechanism of action for a HER2-ADC.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 of the ADCs in HER2-positive cancer cell lines.

Materials:

  • SK-BR-3 or NCI-N87 cells

  • Complete growth medium (e.g., McCoy's 5A for SK-BR-3, RPMI-1640 for NCI-N87) with 10% FBS

  • 96-well plates

  • ADCs (Bis-PEG9-PFP ester-MMAE, SMCC-DM1, Val-Cit-MMAE)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • ADC Treatment: Prepare serial dilutions of each ADC in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted ADCs. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the antitumor efficacy of the ADCs in a xenograft mouse model.

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • NCI-N87 cells

  • Matrigel

  • ADCs (Bis-PEG9-PFP ester-MMAE, SMCC-DM1, Val-Cit-MMAE)

  • Vehicle control (e.g., sterile saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 5-10 x 10^6 NCI-N87 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Dosing: When tumors reach an average volume of 100-200 mm^3, randomize the mice into treatment groups (n=8-10 mice per group). Administer the ADCs and vehicle control intravenously at a predetermined dose and schedule (e.g., once a week for 3 weeks).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group. TGI (%) = [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100.

Experimental_Workflow cluster_invitro In Vitro Cytotoxicity cluster_invivo In Vivo Efficacy cell_seeding Seed SK-BR-3 cells adc_treatment_vitro Treat with ADC serial dilutions cell_seeding->adc_treatment_vitro incubation_vitro Incubate for 72h adc_treatment_vitro->incubation_vitro mtt_assay MTT Assay incubation_vitro->mtt_assay ic50_calc Calculate IC50 mtt_assay->ic50_calc tumor_implantation Implant NCI-N87 cells in mice tumor_growth Monitor tumor growth tumor_implantation->tumor_growth randomization Randomize mice into groups tumor_growth->randomization adc_treatment_vivo Administer ADCs randomization->adc_treatment_vivo monitor_efficacy Monitor tumor volume & body weight adc_treatment_vivo->monitor_efficacy tgi_calc Calculate Tumor Growth Inhibition monitor_efficacy->tgi_calc

Workflow for ADC preclinical evaluation.

Conclusion

The selection of a linker is a multifaceted decision that significantly impacts the therapeutic index of an ADC. Non-cleavable, hydrophilic linkers like the Bis-PEG9-PFP ester offer the advantage of high plasma stability, which can translate to a favorable pharmacokinetic profile and sustained in vivo efficacy. While potentially less potent in vitro compared to their cleavable counterparts due to the lack of a bystander effect, their enhanced stability may lead to a wider therapeutic window. In contrast, cleavable linkers such as Val-Cit demonstrate high potency and the ability to kill neighboring antigen-negative tumor cells, which can be advantageous in treating heterogeneous tumors. However, this often comes with the trade-off of reduced plasma stability. The choice between these linker technologies should be guided by the specific characteristics of the target antigen, the tumor microenvironment, and the properties of the payload.

References

A Comparative Guide to Bis-Mal-Lysine-PEG4-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinker is a critical step in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's properties directly influence the stability, efficacy, and pharmacokinetic profile of the final conjugate. This guide provides a comprehensive comparison of Bis-Mal-Lysine-PEG4-acid, a popular bifunctional crosslinker, with other common alternatives, supported by experimental data and detailed protocols to inform rational drug design.

Introduction to this compound

This compound is a heterobifunctional crosslinker featuring two maleimide groups and a terminal carboxylic acid.[1] The maleimide moieties react specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins, to form stable thioether bonds.[2][3] The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine residues or other amine-containing molecules.[3] A key feature of this linker is the hydrophilic polyethylene glycol (PEG4) spacer, which enhances the water solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1][4]

The primary applications for this compound include:

  • Antibody-Drug Conjugates (ADCs): Serving as a linker to attach cytotoxic payloads to monoclonal antibodies for targeted cancer therapy.[1]

  • PROTACs: Connecting a target protein-binding ligand to an E3 ligase-recruiting ligand for targeted protein degradation.[5][6]

  • Bioconjugation and Protein Labeling: Enabling the crosslinking and modification of proteins and peptides.[1]

Comparison with Alternative Crosslinkers

The performance of this compound is best understood in the context of alternative crosslinking strategies. The choice of linker can significantly impact the stability and therapeutic index of an ADC.

Linker ClassExample(s)Conjugation ChemistryKey AdvantagesKey Disadvantages
Bis-Maleimide (PEGylated) This compound Thiol-maleimide Michael addition- Bifunctional for crosslinking or dual payload attachment- PEG spacer enhances solubility- Potential for retro-Michael reaction leading to payload loss
Conventional Maleimide SMCC, MCThiol-maleimide Michael addition- Well-established chemistry- Commercially available in various forms- Susceptible to retro-Michael reaction in plasma, leading to instability[2][7]
Stabilized Maleimide Dibromomaleimide (DBM), Dithiomaleimide (DTM)Thiol-maleimide Michael addition with subsequent rebridging- Forms more stable conjugates by rebridging disulfide bonds[8]- Can still exhibit some level of heterogeneity
Disulfide Linkers SPDPDisulfide exchange- Cleavable in the reducing intracellular environment- Potential for premature cleavage in plasma[7]
Performance Data: Stability and Efficacy

The stability of the linker-payload connection is a critical parameter for ADCs. Premature release of the cytotoxic drug can lead to off-target toxicity and a reduced therapeutic window.

Linker TypeStability Metric (Half-life in plasma)Efficacy Metric (IC50)Reference
Conventional Maleimide (e.g., mc-vc-PABC)DAR loss observed over 144h in plasmaNot specified[2]
Stabilized Maleimide (Dibromomaleimide-based)Not specified0.35 nM (MMAE payload alone)[8]
Stabilized Maleimide (Dithiomaleimide-based)Not specifiedSlightly less potent than DBM and TBM[8]
Silyl Ether-based (acid-cleavable)> 7 daysNot specified[9]
Hydrazine Linker (acid-cleavable)2 daysNot specified[9]
Carbonate Linker (acid-cleavable)36 hoursNot specified[9]
7-AHC-based Dipeptide Linker> 7 days0.09–3.74 nmol/L[9]
CX-DM1 Linker9.9 daysSignificantly improved vs. SMCC-DM1[9]
SMCC-DM1 Linker10.4 daysLess active than CX-DM1 at lower doses[9]

Note: The data presented is a compilation from different studies and may not represent a direct head-to-head comparison under identical conditions.

Experimental Protocols

General Protocol for ADC Preparation via Thiol-Maleimide Conjugation

This protocol outlines the general steps for conjugating a maleimide-functionalized linker-payload to a monoclonal antibody through reduced interchain disulfide bonds.

1. Antibody Reduction:

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

    • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

    • Reaction buffer (e.g., phosphate buffer with EDTA)

  • Procedure:

    • Prepare the antibody solution to a concentration of 5-10 mg/mL.

    • Add a 5-10 molar excess of TCEP or DTT to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free sulfhydryl (-SH) groups.

    • Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) or a centrifugal concentrator.

2. Linker-Payload Conjugation:

  • Materials:

    • Reduced antibody

    • Maleimide-activated linker-payload (e.g., this compound conjugated to a drug) dissolved in an organic solvent like DMSO.

    • Reaction buffer (pH 6.5-7.5)

  • Procedure:

    • Adjust the pH of the reduced antibody solution to 6.5-7.5 for optimal maleimide-thiol reaction specificity.

    • Add the linker-payload solution to the reduced antibody solution at a molar ratio of approximately 5:1 (payload:antibody).

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.

3. Quenching and Purification:

  • Materials:

    • Quenching reagent (e.g., N-acetylcysteine)

    • Purification column (e.g., size-exclusion chromatography)

  • Procedure:

    • Stop the reaction by adding a 2-fold molar excess of N-acetylcysteine relative to the linker-payload to quench any unreacted maleimide groups.

    • Incubate for 20 minutes.

    • Purify the ADC from unconjugated linker-payload and quenching reagent using size-exclusion chromatography.

4. Characterization:

  • Determine the final protein concentration (e.g., by A280 measurement).

  • Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

  • Analyze for aggregation using size-exclusion chromatography.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, providing an indication of its in vivo stability.

  • Procedure:

    • Incubate the ADC sample in plasma from the desired species (e.g., human, mouse) at 37°C.

    • Collect plasma samples at various time points.

    • Measure the amount of total antibody and conjugated antibody using an ELISA-based assay.

    • Quantify the amount of free drug or drug-linker in the plasma samples using LC-MS to determine the rate of drug loss.

Visualizing the Processes

ADC Synthesis Workflow

ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) Reduction Reduction (TCEP or DTT) mAb->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Conjugation Conjugation (pH 6.5-7.5) Reduced_mAb->Conjugation Linker_Payload Bis-Mal-Lysine-PEG4-Payload Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (SEC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC).

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC (Bis-Mal-Lysine-PEG4 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex binds POI Target Protein (POI) POI->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome Proteasome Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

Caption: Mechanism of targeted protein degradation by a PROTAC.

Conclusion

This compound offers a versatile and effective solution for the synthesis of complex bioconjugates. Its bifunctional nature, combined with the solubility-enhancing properties of the PEG spacer, makes it a valuable tool for ADC and PROTAC development. However, as with all maleimide-based linkers, careful consideration must be given to the potential for in vivo instability. The comparative data and protocols provided in this guide aim to equip researchers with the necessary information to make informed decisions in the design and optimization of novel targeted therapies. The development of next-generation, stabilized maleimide and alternative linker technologies continues to be an active area of research, promising even more robust and effective bioconjugates in the future.

References

Safety Operating Guide

Proper Disposal of Bis-Mal-Lysine-PEG4-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Bis-Mal-Lysine-PEG4-acid. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance within research and drug development settings. This information is designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS). While a specific SDS for the "-acid" form is not publicly available, a closely related compound, Bis-Mal-Lysine-PEG4-TFP ester, is classified with the following hazards:

  • Acute oral toxicity

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Given these potential hazards, the following personal protective equipment (PPE) is mandatory when handling this compound in solid or solution form:

PPE CategoryRequired Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A standard laboratory coat.
Respiratory Use in a well-ventilated area or chemical fume hood.

Step-by-Step Disposal Protocol

This compound and any materials contaminated with it must be treated as hazardous chemical waste. On-site chemical neutralization or drain disposal is strictly prohibited.

Step 1: Waste Segregation and Collection

Proper segregation is the first and most critical step in the disposal process.

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemical-resistant container.

    • Place all contaminated consumables, including pipette tips, tubes, gloves, and absorbent paper, into a designated, sealed plastic bag or container.

  • Liquid Waste:

    • Stock Solutions: Collect any unused stock solutions (e.g., dissolved in DMSO, DMF) as hazardous liquid chemical waste.

    • Aqueous Solutions: All aqueous solutions from experiments, including reaction buffers and washes containing this compound, must be collected in a dedicated, leak-proof, and chemical-resistant container.

Step 2: Waste Container Labeling

Proper labeling is essential for safety and regulatory compliance.

  • All waste containers must be clearly labeled with:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The solvent used (e.g., DMSO, aqueous buffer) and an approximate concentration.

    • The date when waste was first added to the container.

Step 3: Storage of Hazardous Waste

  • Store all waste containers in a designated, well-ventilated, and clearly marked hazardous waste accumulation area within the laboratory.

  • Ensure that waste containers are kept sealed except when adding waste.

  • Use secondary containment, such as a chemical-resistant tray, to prevent the spread of potential spills.

  • Incompatible Wastes: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Maleimides are incompatible with strong acids, bases, oxidizing agents, and reducing agents.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Complete any required hazardous waste disposal forms or tags as per your institutional protocols.

  • Do NOT attempt to dispose of this chemical down the drain or in regular trash.

Experimental Protocols: Quenching of Reactive Maleimide (for reference only)

While not a disposal method, in some experimental contexts, quenching the reactive maleimide groups may be necessary. This procedure still results in hazardous waste that must be disposed of through EHS.

  • Reagent Preparation: Prepare a solution of a thiol-containing compound (e.g., excess L-cysteine or mercaptoethanol) in a compatible buffer.

  • Quenching Reaction: Add the thiol solution to the maleimide-containing waste. The thiol will react with the maleimide to form a stable thioether.

  • Reaction Time: Allow the reaction to proceed for at least two hours at room temperature to ensure complete quenching.

  • Disposal: The quenched solution is still considered hazardous chemical waste and must be collected, labeled, and disposed of according to the procedures outlined above.

Disposal_Workflow cluster_prep Step 1: Immediate Preparation cluster_collection Step 2: Waste Segregation & Collection cluster_storage Step 3: Secure Storage cluster_disposal Step 4: Final Disposal start Start: Handling This compound ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) start->ppe solid_waste Solid Waste (Unused chemical, contaminated labware) ppe->solid_waste liquid_waste Liquid Waste (Stock solutions, aqueous buffers) ppe->liquid_waste collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Accumulation Area (Secondary Containment) collect_solid->storage warning Warning: Do NOT dispose down drain or in regular trash. collect_solid->warning collect_liquid->storage collect_liquid->warning contact_ehs Contact EHS for Waste Pickup storage->contact_ehs end End: Waste Disposed by Licensed Contractor contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

Personal protective equipment for handling Bis-Mal-Lysine-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of Bis-Mal-Lysine-PEG4-acid. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

Understanding the Hazards

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or Glasses with Side ShieldsEssential to protect eyes from splashes.[4][5] A face shield may be necessary when handling larger quantities or if there is a significant risk of splashing.[5][6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[4] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[7]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from contamination.[8]
Respiratory Protection Use in a Well-Ventilated AreaWork should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.[7][9] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be considered.[7]

Operational Plan: Step-by-Step Handling Procedures

Following a systematic workflow is critical for safety and experimental success.

Workflow for Handling this compound

prep Preparation handling Handling and Use prep->handling Proceed once prepared cleanup Decontamination and Cleanup handling->cleanup After experiment storage Storage handling->storage Store remaining compound disposal Waste Disposal cleanup->disposal Segregate waste

Caption: A streamlined workflow for the safe handling of this compound from preparation to disposal.

Step 1: Preparation

  • Consult the SDS: Before beginning any work, review the Safety Data Sheet for any available specific handling instructions.

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare the Work Area: Ensure the chemical fume hood is operational.[9] Cover the work surface with absorbent, disposable bench paper.

  • Gather Materials: Have all necessary equipment and reagents ready to minimize movement and potential for spills.

Step 2: Handling and Use

  • Aliquotting: Carefully weigh and aliquot the required amount of the compound within the fume hood. Avoid generating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. The PEG4 spacer enhances solubility.[10]

  • Reaction: The maleimide groups react with thiol-containing molecules, while the carboxylic acid can be conjugated to amines.[10] Be mindful of the reactivity of these groups. Maleimides are susceptible to hydrolysis, especially at higher pH.[11]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[12] All manipulations should be performed in a manner that minimizes the risk of inhalation or accidental ingestion.

Step 3: Decontamination and Cleanup

  • Clean Equipment: Thoroughly clean all glassware and equipment that came into contact with the compound using an appropriate solvent, followed by a standard washing procedure.

  • Wipe Down Surfaces: Decontaminate the work area in the fume hood.

  • Remove PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[9]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Segregation:

    • Solid Waste: Collect any unused this compound and any disposable materials contaminated with the compound (e.g., weigh boats, pipette tips, bench paper) in a designated, labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.[13]

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Licensed Disposal: Arrange for the disposal of all chemical waste through a licensed chemical waste disposal contractor, following your institution's and local regulations.[13] Although polyethylene glycol itself is biodegradable, the functional groups on this molecule necessitate its disposal as chemical waste.[13]

References

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Retrosynthesis Analysis

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